Product packaging for Sodium DL-Lactate-d3(Cat. No.:)

Sodium DL-Lactate-d3

Cat. No.: B12420266
M. Wt: 115.08 g/mol
InChI Key: NGSFWBMYFKHRBD-NIIDSAIPSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium DL-Lactate-d3 is a useful research compound. Its molecular formula is C3H5NaO3 and its molecular weight is 115.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5NaO3 B12420266 Sodium DL-Lactate-d3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H5NaO3

Molecular Weight

115.08 g/mol

IUPAC Name

sodium;3,3,3-trideuterio-2-hydroxypropanoate

InChI

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/i1D3;

InChI Key

NGSFWBMYFKHRBD-NIIDSAIPSA-M

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)[O-])O.[Na+]

Canonical SMILES

CC(C(=O)[O-])O.[Na+]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Sodium Lactate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated sodium lactate. The information herein is intended to support research, development, and quality control activities involving this isotopically labeled compound. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key analytical techniques are provided.

Introduction to Deuterated Sodium Lactate

Deuterated sodium lactate is a stable isotope-labeled version of sodium lactate where one or more hydrogen atoms have been replaced by deuterium atoms. The most common forms are Sodium L-lactate-3,3,3-d3 and Sodium DL-Lactate-d3, where the three hydrogen atoms on the methyl group are substituted with deuterium. This isotopic substitution makes it a valuable tool in various scientific applications, particularly in metabolic research, clinical diagnostics, and as an internal standard in mass spectrometry-based quantification assays.[1][2][3][4] The deuterium label allows researchers to trace the metabolic fate of lactate in biological systems without the use of radioactive isotopes.[4]

Physical and Chemical Properties

The physical and chemical properties of deuterated sodium lactate are largely similar to its unlabeled counterpart, with minor differences arising from the increased mass of deuterium. These properties are crucial for handling, storage, and application of the compound.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of commercially available forms of deuterated sodium lactate.

Table 1: Properties of Sodium L-lactate-3,3,3-d3

PropertyValueReferences
CAS Number 285979-84-2[5][6]
Molecular Formula CD₃CH(OH)CO₂Na
Molecular Weight 115.08 g/mol [7]
Isotopic Purity ≥98 atom % D
Chemical Purity ≥98%[5]
Appearance Typically supplied as a solution in water[5]
Concentration Commonly available as 20% or 45-55% (w/w) in H₂O[5][8]
Melting Point 163-165 °C (for the solid, literature value)
Storage Temperature -20°C or refrigerated (+2°C to +8°C)[5][6][8]

Table 2: Properties of this compound

PropertyValueReferences
CAS Number 1219802-24-0[9][10][11]
Molecular Formula C₃H₂D₃NaO₃[10]
Molecular Weight 115.08 g/mol [7][9][10]
Appearance Typically supplied as a 60% (w/w) solution in water[7][9][12]
Storage Store under inert atmosphere[3]

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization and quantification of deuterated sodium lactate. The following sections outline the methodologies for key analytical techniques.

Determination of Isotopic Purity by Mass Spectrometry

Objective: To determine the isotopic enrichment of deuterium in sodium lactate.

Methodology: High-resolution mass spectrometry (HR-MS) is a precise method for this purpose.[13]

  • Sample Preparation:

    • Prepare a dilute solution of deuterated sodium lactate in a suitable solvent (e.g., methanol or acetonitrile/water).

    • Prepare a corresponding solution of unlabeled sodium lactate as a reference standard.

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Acquire the full scan mass spectra for both the deuterated and unlabeled samples in negative ion mode to detect the lactate anion.

    • Ensure the mass resolution is sufficient to distinguish between the different isotopologues.

  • Data Analysis:

    • For the unlabeled sample, determine the natural abundance of isotopes for the lactate molecule.

    • For the deuterated sample, identify the ion cluster corresponding to the lactate-d3 anion.

    • Calculate the isotopic distribution by measuring the relative intensities of the peaks corresponding to the unlabeled (M+0), singly deuterated (M+1), doubly deuterated (M+2), and triply deuterated (M+3) species.

    • The isotopic purity (atom % D) is calculated based on the relative abundance of the M+3 ion compared to the sum of all isotopologue intensities, after correcting for the natural abundance of other isotopes (e.g., ¹³C).[13]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and the position of deuterium labeling.

Methodology: Both ¹H (Proton) and ²H (Deuterium) NMR spectroscopy are valuable techniques.[14][15][16]

  • Sample Preparation:

    • Dissolve the deuterated sodium lactate sample in a suitable NMR solvent. For ¹H NMR, a deuterated solvent (e.g., D₂O) is used to avoid a large solvent signal.[16][17][18] For ²H NMR, a non-deuterated solvent can be used.[15]

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • The signal corresponding to the methyl protons (around 1.3 ppm for lactate) should be significantly diminished or absent, confirming successful deuteration at the C-3 position.

    • The signal for the proton at the C-2 position (around 4.0 ppm) should remain, confirming the specificity of the labeling.

  • ²H NMR Analysis:

    • Acquire a ²H NMR spectrum.

    • A signal should be observed at a chemical shift corresponding to the methyl group, directly confirming the presence and chemical environment of the deuterium atoms.[15]

    • The integration of this signal can also provide a quantitative measure of the deuterium content.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the use of deuterated sodium lactate.

Experimental_Workflow Experimental Workflow for Quality Control of Deuterated Sodium Lactate cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Verification Sample Deuterated Sodium Lactate Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution MS Mass Spectrometry (HR-MS) Dissolution->MS NMR NMR Spectroscopy (1H and 2H) Dissolution->NMR IsoPurity Isotopic Purity Calculation MS->IsoPurity StructConfirm Structural Confirmation NMR->StructConfirm FinalQC Final Quality Control Approval IsoPurity->FinalQC StructConfirm->FinalQC

Caption: Quality control workflow for deuterated sodium lactate.

Metabolic_Pathway Simplified Metabolic Conversion of Deuterated Pyruvate to Lactate Pyruvate_d3 Pyruvate-d3 (CD3COCOO⁻) LDH Lactate Dehydrogenase (LDH) Pyruvate_d3->LDH Lactate_d3 L-Lactate-d3 (CD3CH(OH)COO⁻) LDH->Lactate_d3 NAD NAD⁺ LDH->NAD NADH NADH + H⁺ NADH->LDH

Caption: Enzymatic synthesis of L-Lactate-d3 from Pyruvate-d3.[19][20][21]

Applications in Research and Drug Development

Deuterated sodium lactate is a powerful tool in several areas of scientific research:

  • Metabolic Flux Analysis: It is used as a tracer to study glycolysis and other metabolic pathways in cells and whole organisms.[19][22] The deuterium label allows for the tracking of lactate's conversion to other metabolites, providing insights into cellular metabolism in both healthy and diseased states, such as cancer.[23][24]

  • Pharmacokinetic Studies: In drug development, deuterated compounds can be used as internal standards for the accurate quantification of drug candidates and their metabolites in biological matrices.[3]

  • Diagnostic Applications: There is growing interest in using deuterated compounds in combination with techniques like magnetic resonance spectroscopy (MRS) for non-invasive monitoring of metabolic processes in vivo.[25]

Stability and Storage

Proper storage is critical to maintain the isotopic and chemical purity of deuterated sodium lactate. It is typically recommended to be stored at low temperatures, either at -20°C or between 2-8°C, to prevent degradation.[5][6][8] For solid forms or concentrated solutions, it is also advisable to store them under an inert atmosphere to prevent the exchange of deuterium with atmospheric moisture.

Conclusion

Deuterated sodium lactate is a versatile and valuable compound for researchers and scientists in various fields. A thorough understanding of its physical and chemical properties, coupled with robust analytical methods for its characterization, is essential for its effective application. This guide provides a foundational understanding of these aspects to support its use in advancing scientific knowledge and drug development.

References

A Technical Guide to Sodium DL-Lactate-d3 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial suppliers of Sodium DL-Lactate-d3, a crucial isotopically labeled compound for research in metabolism, drug development, and diagnostics. This document outlines the technical specifications from various suppliers, details experimental protocols for its use, and visualizes key metabolic and signaling pathways.

Commercial Suppliers of this compound

The following tables summarize the product offerings for this compound from prominent commercial suppliers. This information is intended to facilitate the selection of the most suitable product for specific research needs.

Table 1: General Product Specifications

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Santa Cruz Biotechnology1219802-24-0C₃H₂D₃NaO₃115.08
Sigma-Aldrich285979-84-2 (L-form)C₃H₂D₃NaO₃115.08
Cambridge Isotope Laboratories, Inc.285979-84-2 (L-form)CD₃CH(OH)COONa115.08
LGC Standards1219802-24-0C₃H₂D₃NaO₃115.08
Clearsynth1219802-24-0C₃H₂D₃NaO₃115.08
CymitQuimica1219802-24-0C₃H₂D₃NaO₃115.08
CP Lab Safety1219802-24-0C₃H₂D₃NaO₃115.08

Table 2: Purity, Formulation, and Availability

SupplierIsotopic PurityChemical PurityFormulationAvailable Pack Sizes
Santa Cruz BiotechnologyNot specifiedNot specifiedSolidInquire
Sigma-Aldrich≥98 atom % D≥98% (CP), ≥98% (Chiral Purity, HPLC)45-55% (w/w) in H₂O1 g
Cambridge Isotope Laboratories, Inc.98%[1]98%20% w/w in water[2]0.1 g, 0.25 g
LGC StandardsNot specifiedNot specified60% w/w in H₂O10 mg, 100 mg
ClearsynthNot specifiedNot specifiedInquireInquire
CymitQuimicaNot specifiedNot specified60% w/w in H₂OInquire
CP Lab SafetyNot specified60% w/w in H₂OSolution10 mg[3]

Experimental Protocols

The primary application of this compound is as a tracer in metabolic studies to elucidate the kinetics of lactate metabolism. Below are detailed methodologies for a typical in vitro cell culture experiment to trace the metabolic fate of lactate.

Protocol 1: Metabolic Flux Analysis of Lactate in Cultured Cells

This protocol outlines the steps for tracing the incorporation of deuterium-labeled lactate into intracellular metabolites using mass spectrometry.

Materials:

  • This compound

  • Cell culture medium (glucose-free, lactate-free)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Cultured cells of interest (e.g., cancer cell line, primary neurons)

  • 6-well cell culture plates

  • Phosphate Buffered Saline (PBS), ice-cold

  • 80% Methanol, ice-cold

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Culture overnight in standard complete medium.

  • Preparation of Labeling Medium: Prepare the experimental medium by supplementing glucose-free, lactate-free medium with dialyzed FBS, glucose at the desired concentration, and this compound. The final concentration of the labeled lactate will depend on the specific experimental goals but is typically in the range of 1-10 mM.

  • Isotope Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add 2 mL of the pre-warmed labeling medium to each well.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of lactate incorporation into downstream metabolites.

  • Metabolite Extraction:

    • At each time point, place the culture plate on ice and aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Sample Analysis:

    • Transfer the supernatant containing the extracted metabolites to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

    • Analyze the samples by LC-MS to identify and quantify the mass isotopologues of metabolites downstream of lactate, such as pyruvate, citrate, and other TCA cycle intermediates.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows relevant to the use of this compound.

lactate_metabolism cluster_glycolysis Glycolysis cluster_lactate_conversion Lactate Metabolism cluster_tca TCA Cycle Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glucose->Pyruvate Lactate_d3 This compound Pyruvate->Lactate_d3 LDH Pyruvate->Lactate_d3 AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate ... Citrate->Isocitrate AlphaKG AlphaKG Isocitrate->AlphaKG ... Isocitrate->AlphaKG

Core Lactate Metabolism Pathway

experimental_workflow start Seed Cells in 6-well Plates prepare_medium Prepare Labeling Medium with this compound start->prepare_medium labeling Incubate Cells for Time Course prepare_medium->labeling wash_pbs Wash Cells with Ice-Cold PBS labeling->wash_pbs extract Extract Metabolites with 80% Methanol wash_pbs->extract centrifuge Centrifuge and Collect Supernatant extract->centrifuge analyze Analyze by LC-MS centrifuge->analyze

Metabolic Flux Analysis Workflow

lactate_signaling cluster_hif1a HIF-1α Pathway cluster_gpr81 GPR81 Pathway Lactate Extracellular Lactate MCT MCT Transporter Lactate->MCT GPR81 GPR81 Lactate->GPR81 IntraLactate Intracellular Lactate MCT->IntraLactate Stabilize_HIF1a HIF-1α Stabilization IntraLactate->Stabilize_HIF1a Inhibits PHD Angiogenesis Angiogenesis Stabilize_HIF1a->Angiogenesis Glycolysis Glycolysis Stabilize_HIF1a->Glycolysis Inhibit_cAMP Inhibition of cAMP GPR81->Inhibit_cAMP Anti_inflammatory_effects Anti_inflammatory_effects Inhibit_cAMP->Anti_inflammatory_effects

Key Lactate Signaling Pathways

References

An In-depth Technical Guide to the Synthesis and Purification of Sodium DL-Lactate-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Sodium DL-Lactate-d3, a crucial deuterated isotopologue for tracing lactate metabolism in biochemical and cellular systems. The methodologies outlined below are based on established enzymatic synthesis principles and standard purification techniques.

Synthesis of this compound

The primary route for synthesizing this compound involves the enzymatic reduction of Sodium Pyruvate-d3. This bioconversion offers high stereoselectivity and efficiency. A racemic (DL) mixture is achieved by utilizing a combination of D- and L-lactate dehydrogenase enzymes.

1.1. Enzymatic Synthesis Protocol

This protocol is adapted from established methods for producing enantiopure deuterated lactic acid.[1][2][3][4]

Materials:

  • Sodium Pyruvate-d3

  • D-Lactate Dehydrogenase (D-LDH)

  • L-Lactate Dehydrogenase (L-LDH)

  • Sodium Formate-d1

  • Formate Dehydrogenase (FDH)

  • Nicotinamide Adenine Dinucleotide (NAD+)

  • Dialysis tubing

  • Phosphate Buffer (pH 7.0)

Procedure:

  • Reaction Setup: A solution of Sodium Pyruvate-d3, Sodium Formate-d1, and NAD+ is prepared in a phosphate buffer.

  • Enzyme Containment: The D-LDH, L-LDH, and FDH enzymes are contained within a dialysis bag to facilitate reuse and simplify purification.[1]

  • Reaction Initiation: The dialysis bag containing the enzymes is placed into the buffered substrate solution to initiate the reaction. The reaction is maintained at a controlled temperature (typically 25-37°C).

  • In situ Cofactor Regeneration: Formate dehydrogenase catalyzes the oxidation of sodium formate-d1, which concertedly reduces NAD+ to NADH-d1.[1][2][3] This deuterated cofactor is then used by both D- and L-lactate dehydrogenases to reduce sodium pyruvate-d3 to D- and L-lactic acid-d3, respectively.

  • Reaction Monitoring: The reaction progress can be monitored by techniques such as NMR spectroscopy to observe the conversion of the pyruvate starting material.

  • Enzyme Removal: Upon completion, the dialysis bag containing the enzymes is removed from the solution.

  • Neutralization: The resulting solution of DL-Lactic Acid-d3 is neutralized to a pH of 6.5-7.5 with a high-purity sodium hydroxide solution to yield this compound.[5][6][7]

Purification of this compound

Purification is critical to remove unreacted starting materials, enzymes, and other byproducts.

2.1. Purification Protocol

  • Filtration: The initial product solution is filtered to remove any particulate matter.

  • Decolorization: Activated carbon may be added to the solution to remove colored impurities, followed by filtration.[8]

  • Ion Exchange Chromatography: To remove residual salts and other ionic impurities, the solution can be passed through a series of ion exchange resins.[9]

  • Concentration: The purified this compound solution is concentrated under reduced pressure to the desired concentration, typically 45-60% (w/w) in water.[10][11]

  • Final Filtration: The final concentrated solution is passed through a sterile filter (e.g., 0.22 µm) for final clarification and to ensure suitability for cell culture and other sensitive applications.

Quality Control and Data

The final product should be rigorously tested to confirm its identity, purity, and isotopic enrichment.

Table 1: Typical Specifications for this compound

ParameterSpecificationAnalysis Method
Chemical Purity≥98%HPLC, NMR
Isotopic Enrichment≥98 atom % DMass Spectrometry, 2H-NMR
Chiral PurityApproximately equal amounts of D and L isomersChiral HPLC
Concentration45-60% (w/w) in H2OGravimetric
pH6.5 - 7.5pH meter

Table 2: Spectroscopic Data

TechniqueData
Linear Formula CD3CH(OH)CO2Na
Molecular Weight 115.08 g/mol [12]
Mass Shift M+3
¹H-NMR Consistent with the structure, showing the absence of signal for the methyl protons.
²H-NMR Confirms the presence and position of deuterium.
Mass Spectrometry Suitable for confirming isotopic enrichment.

Visualizing the Process

Diagram 1: Enzymatic Synthesis of this compound

G cluster_0 Reaction Mixture cluster_1 Enzyme System (in Dialysis) Pyruvate_d3 Sodium Pyruvate-d3 LacticAcid_d3 DL-Lactic Acid-d3 Pyruvate_d3->LacticAcid_d3 D-LDH & L-LDH Formate_d1 Sodium Formate-d1 NADH_d1 NADH-d1 Formate_d1->NADH_d1 FDH NAD NAD+ NAD->NADH_d1 FDH Formate Dehydrogenase (FDH) D_LDH D-Lactate Dehydrogenase (D-LDH) L_LDH L-Lactate Dehydrogenase (L-LDH) NADH_d1->LacticAcid_d3 SodiumLactate_d3 This compound LacticAcid_d3->SodiumLactate_d3 Neutralization NaOH NaOH NaOH->SodiumLactate_d3

Caption: Enzymatic synthesis pathway for this compound.

Diagram 2: Purification Workflow

G A Crude Sodium DL-Lactate-d3 Solution B Filtration A->B C Decolorization (Activated Carbon) B->C D Ion Exchange Chromatography C->D E Concentration (Under Vacuum) D->E F Final Sterile Filtration E->F G Purified Sodium DL-Lactate-d3 F->G

Caption: Step-by-step purification workflow for this compound.

References

Sodium DL-Lactate-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR DIAGNOSTIC OR THERAPEUTIC USE.

A Comprehensive Overview of a Key Metabolic Tracer

This technical guide provides an in-depth overview of Sodium DL-Lactate-d3, a deuterated stable isotope-labeled form of sodium lactate. It is intended for researchers, scientists, and drug development professionals engaged in metabolic studies, analytical chemistry, and pharmaceutical research. This document details the compound's properties, applications, and relevant experimental methodologies.

Core Compound Identification

This compound is a valuable tool in metabolic research, allowing for the precise tracing of lactate pathways in various biological systems. Its physical and chemical properties are summarized below.

PropertyValue
CAS Number 1219802-24-0[1]
Molecular Formula C₃H₂D₃NaO₃[1]
Molecular Weight 115.08 g/mol [1]
Synonyms 2-Hydroxypropanoic Acid Sodium Salt-d3, Monosodium Salt Lactic Acid-d3, Sodium Lactate-d3[1]

Applications in Research and Drug Development

This compound serves as a crucial tracer in stable isotope tracing studies, enabling researchers to elucidate metabolic pathways and quantify metabolic fluxes.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis is a powerful technique for quantifying the rates of intracellular metabolic reactions.[2] By introducing a stable isotope-labeled substrate like this compound, researchers can track the incorporation of deuterium into downstream metabolites. This provides a detailed map of metabolic pathway activity, which is invaluable for understanding cellular metabolism in both healthy and diseased states.[2][3]

Cancer Metabolism Research

The altered metabolism of cancer cells, often characterized by the Warburg effect, presents unique therapeutic targets.[4] Lactate, once considered a mere waste product, is now recognized as a key player in cancer cell signaling and metabolism.[4] this compound can be used to trace lactate utilization and its role in fueling tumor growth and metastasis. For instance, studies have explored how cancer cells utilize lactate as a carbon source for the citric acid cycle.[2] Furthermore, D-lactate, a component of the DL-lactate racemic mixture, has been investigated for its potential to inhibit cancer cell proliferation.[5]

Investigating Cellular Signaling Pathways

Recent research has highlighted the role of lactate in cellular signaling. For example, D-sodium lactate has been shown to promote the activation of the NF-κB signaling pathway in bovine mammary epithelial cells, suggesting a role for lactate in inflammatory responses.[6] The use of this compound allows for precise investigation into how lactate and its metabolites influence such signaling cascades.

Experimental Methodologies

The successful application of this compound in research hinges on robust experimental protocols. Below are generalized methodologies for its use in stable isotope tracing experiments.

General Protocol for Stable Isotope Labeling in Cell Culture

This protocol outlines the basic steps for a stable isotope tracing experiment using this compound in cultured cells.

  • Cell Seeding: Plate cells at a suitable density in a multi-well plate (e.g., 6-well plate) and incubate overnight to allow for attachment.[7]

  • Tracer Introduction: Replace the standard culture medium with a medium containing this compound. The concentration of the tracer should be optimized for the specific cell type and experimental question. It is recommended to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled lactate.[7]

  • Incubation: Incubate the cells with the tracer-containing medium for a duration sufficient to achieve isotopic steady-state in the metabolic pathways of interest. This can range from minutes for glycolysis to several hours or days for other pathways.[7]

  • Metabolite Extraction: After incubation, rapidly quench metabolism and extract metabolites. A common method involves aspirating the medium, washing the cells with ice-cold phosphate-buffered saline (PBS), and then adding a cold extraction solvent (e.g., 80% methanol).[7]

  • Sample Preparation and Analysis: The extracted metabolites are then prepared for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the isotopic enrichment in downstream metabolites.

Logical Workflow for a Stable Isotope Tracing Experiment

The following diagram illustrates the logical workflow of a typical stable isotope tracing experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Seeding & Growth C Introduce Tracer to Cells A->C B Prepare Tracer Medium (with this compound) B->C D Incubate for Desired Time C->D E Quench Metabolism & Extract Metabolites D->E F Mass Spectrometry / NMR Analysis E->F G Data Processing & Isotope Enrichment Calculation F->G H Metabolic Flux Analysis G->H

Fig. 1: Experimental workflow for stable isotope tracing.

Signaling Pathway Involvement

Lactate is increasingly recognized as a signaling molecule that can influence various cellular processes. The diagram below depicts the lactate-mediated activation of the NF-κB signaling pathway.

G Lactate Extracellular This compound MCT MCT Transporter Lactate->MCT IntraLactate Intracellular Lactate-d3 MCT->IntraLactate IKK IKK Complex IntraLactate->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Inflammatory Response) Nucleus->Transcription Initiates

Fig. 2: Lactate-mediated NF-κB signaling pathway.

Conclusion

This compound is an indispensable tool for researchers seeking to unravel the complexities of cellular metabolism. Its application in stable isotope tracing provides unparalleled insights into metabolic fluxes and the role of lactate in health and disease. This guide serves as a foundational resource for the effective utilization of this powerful research compound.

References

A Technical Guide to the Isotopic Purity and Stability of Sodium DL-Lactate-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and stability of Sodium DL-Lactate-d3, a deuterated form of sodium lactate. This isotopically labeled compound is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based assays. This document outlines the key quality attributes of this compound, detailed experimental protocols for their assessment, and an overview of lactate's role in cellular signaling.

Core Data Summary

The following tables summarize the key physical, chemical, and isotopic properties of this compound.

Table 1: General Properties of this compound

PropertyValue
Chemical Name Sodium 2-hydroxypropanoate-3,3,3-d3
Synonyms Sodium lactate-d3, Lactic acid-d3 sodium salt
CAS Number 1219802-24-0
Molecular Formula C₃H₂D₃NaO₃
Molecular Weight 115.08 g/mol
Appearance Typically supplied as a solution in water (e.g., 60% w/w)

Table 2: Isotopic Purity and Stability Data

ParameterSpecificationStability
Isotopic Purity (Deuterium Enrichment) ≥98 atom % DStable under recommended storage conditions.
Chemical Purity ≥98%
Recommended Storage -20°C

Experimental Protocols

Detailed methodologies for the assessment of isotopic purity and stability are crucial for ensuring the reliability of experimental results. The following sections provide comprehensive protocols for these evaluations.

Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the isotopic enrichment of deuterated compounds.

Objective: To quantify the deuterium incorporation at the C-3 position of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Dissolve the sample in a known volume (e.g., 0.6 mL) of a suitable NMR solvent that does not have signals in the regions of interest (e.g., D₂O with a known internal standard like 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) for ¹H NMR, or H₂O for ¹³C NMR).

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum. For unlabeled sodium lactate, the methyl protons at the C-3 position appear as a doublet around 1.33 ppm. In highly deuterated this compound, the intensity of this signal will be significantly reduced.

    • Isotopic Purity Calculation: The isotopic purity can be estimated by comparing the integral of the residual methyl proton signal to the integral of a non-deuterated proton signal in the molecule (e.g., the C-2 proton, a quartet around 4.1 ppm) or to the internal standard.

      • Atom % D = [1 - (Integral of residual C-3 protons / Integral of C-2 proton)] * 100

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum. The C-3 carbon of unlabeled sodium lactate appears as a quartet around 21 ppm due to coupling with the three protons.

    • In this compound, this signal will appear as a septet due to coupling with deuterium (spin I=1), and its chemical shift will be slightly upfield compared to the unlabeled compound. The absence or significant reduction of the quartet signal confirms high deuteration.

Workflow for Isotopic Purity Assessment by NMR

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve this compound in appropriate NMR solvent with internal standard h1_nmr Acquire ¹H NMR Spectrum prep->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum prep->c13_nmr integrate Integrate residual proton signals and reference signals h1_nmr->integrate compare Analyze multiplicity and chemical shift of C-3 signal c13_nmr->compare calculate Calculate Atom % D integrate->calculate G cluster_stress Forced Degradation cluster_dev Method Development cluster_val Method Validation cluster_app Application stress Subject this compound to Acid, Base, Oxidation, Thermal, and Photo stress hplc_dev Develop HPLC method (Column, Mobile Phase, Detector, etc.) stress->hplc_dev validate Validate for Specificity, Linearity, Accuracy, Precision, LOD/LOQ hplc_dev->validate apply Use validated method for long-term stability testing validate->apply G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling lactate Lactate hcar1 HCAR1 (GPR81) Receptor lactate->hcar1 Binds to gi Gi Protein hcar1->gi Activates ac Adenylate Cyclase gi->ac Inhibits lipolysis Lipolysis Inhibition gi->lipolysis Ultimately leads to camp cAMP ac->camp Converts ATP to ac->camp pka Protein Kinase A (PKA) camp->pka Activates camp->pka hsl Hormone-Sensitive Lipase (HSL) pka->hsl Phosphorylates & Activates pka->hsl hsl->lipolysis Leads to

The Role of Deuterated Lactate as a Metabolic Tracer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers have become indispensable tools in the field of metabolic research, enabling the elucidation of complex biochemical pathways in both healthy and diseased states. Among these, deuterated lactate ([²H]-lactate) has emerged as a powerful probe for dissecting cellular metabolism. Its use, often in conjunction with deuterated glucose, provides a dynamic window into glycolysis, the tricarboxylic acid (TCA) cycle, and associated pathways. The low natural abundance of deuterium (²H) and the ability to distinguish its signal from background noise make it an ideal tracer for in vivo studies using techniques such as Deuterium Metabolic Imaging (DMI) and mass spectrometry. This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with the use of deuterated lactate as a metabolic tracer.

Core Principles of Deuterated Lactate Tracing

The fundamental principle behind using deuterated lactate as a tracer is the enzymatic conversion of a deuterated substrate, typically [6,6-²H₂]-glucose, into deuterated lactate. The deuterium atoms are incorporated into the methyl group of pyruvate during glycolysis and subsequently into lactate by lactate dehydrogenase (LDH). By tracking the appearance and distribution of these deuterated molecules, researchers can quantify metabolic fluxes and identify alterations in pathway activity.

One of the key advantages of using deuterium is the ability to perform non-invasive, real-time imaging of metabolism in vivo. DMI, a magnetic resonance spectroscopy (MRS) based technique, can spatially map the distribution of deuterated metabolites, providing valuable insights into the metabolic heterogeneity of tissues, such as tumors.

Data Presentation: Quantitative Insights from Deuterated Lactate Tracing

The quantitative data derived from deuterated lactate tracer studies provide critical information on the metabolic phenotype of cells and tissues. Below are tables summarizing key quantitative findings from studies utilizing deuterated glucose and lactate tracers, particularly in the context of cancer metabolism.

ParameterGlioblastoma (GBM)Normal-Appearing Brain TissueReference
²H-Lactate / ²H-Glutamate+Glutamine (Glx) Ratio HigherLower[1]
²H-Lactate Concentration ElevatedLow[1]
²H-Glutamate+Glutamine (Glx) Concentration LowerHigher[1]

Table 1: Relative concentrations of deuterated metabolites in glioblastoma versus normal brain tissue. This table highlights the "Warburg effect" observed in many cancers, characterized by increased glycolysis and lactate production even in the presence of oxygen. The higher lactate/Glx ratio in GBM is a key indicator of this metabolic reprogramming.[1]

Cell LineLactate from Glycolysis (%)Lactate from Pentose Phosphate Pathway (%)Lactate from other sources (%)Reference
4T1899.22.2[2]
Hela82-906.0-111.5-7.9[3]
K56282-906.0-111.5-7.9[3]
Thymocyte82-906.0-111.5-7.9[3]

Table 2: Percentage of lactate derived from different metabolic pathways in various cell lines. This data, obtained using ¹³C-labeled glucose, illustrates how lactate production can be traced back to specific upstream pathways. Similar principles apply to deuterated tracers. The pentose phosphate pathway (PPP) is crucial for producing NADPH and precursors for nucleotide synthesis, and its contribution to lactate production can be a valuable metabolic marker.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of deuterated lactate tracer studies. The following sections provide step-by-step protocols for key aspects of these experiments.

Protocol 1: In Vivo Deuterated Glucose Administration for Lactate Tracing (Animal Models)

This protocol is adapted for rodent models to study in vivo metabolism.

Materials:

  • [6,6-²H₂]-glucose (or other deuterated glucose isotopologue)

  • Sterile saline solution (0.9% NaCl)

  • Animal restraining device

  • Syringes and needles for intravenous or intraperitoneal injection

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Tracer Preparation: Prepare a sterile solution of [6,6-²H₂]-glucose in saline. The concentration will depend on the specific experimental design, but a typical dose for a bolus injection is in the range of 2 g/kg body weight.[4]

  • Animal Preparation: Anesthetize the animal using a calibrated vaporizer with isoflurane.

  • Tracer Administration: Administer the deuterated glucose solution via tail vein injection (for rapid distribution) or intraperitoneal injection. For continuous infusion studies, a catheter can be surgically implanted.

  • Incubation Period: Allow the tracer to circulate and be metabolized for a predetermined period. This can range from minutes to hours depending on the metabolic pathways of interest. For dynamic studies, data acquisition can begin immediately after injection.

  • Sample Collection: At the end of the incubation period, collect blood samples and/or euthanize the animal for tissue collection.

  • Tissue Processing: Immediately freeze tissues in liquid nitrogen to quench all metabolic activity.[5] Store at -80°C until metabolite extraction.

Protocol 2: Tissue Metabolite Extraction for Mass Spectrometry and NMR Analysis

This protocol is designed to efficiently extract polar metabolites, including lactate, from frozen tissue samples.[5][6]

Materials:

  • Frozen tissue samples (~10-50 mg)

  • Pre-chilled 80% methanol (-80°C)

  • Homogenizer (e.g., bead beater or probe sonicator)

  • Microcentrifuge tubes

  • Centrifuge (refrigerated)

  • Liquid nitrogen

  • Dry ice

Procedure:

  • Sample Preparation: On dry ice, weigh the frozen tissue and place it in a pre-chilled microcentrifuge tube containing stainless steel beads (if using a bead beater).

  • Homogenization: Add 1 mL of ice-cold 80% methanol to the tube. Homogenize the tissue using a bead beater or probe sonicator. Ensure the sample remains frozen during homogenization by keeping it on dry ice.

  • Extraction: Incubate the homogenate on dry ice for at least 20 minutes to allow for complete protein precipitation and metabolite extraction.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new pre-chilled tube.

  • Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heat.

  • Storage: Store the dried metabolite pellet at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of Deuterated Lactate Isotopologues

This protocol provides a framework for the analysis of deuterated lactate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

Instrumentation and Columns:

  • LC-MS/MS system (e.g., Waters ACQUITY UPLC with a 4000 QTRAP mass spectrometer)

  • Column: ACQUITY BEH Amide column (2.1 × 100 mm, 1.7 μm) or similar HILIC column

Reagents:

  • Eluent A: 95% acetonitrile, 5% water with 20 mM ammonium acetate, pH 9.0

  • Eluent B: 50% acetonitrile, 50% water with 20 mM ammonium acetate, pH 9.0

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of the initial mobile phase (e.g., 99.9% Eluent A).

  • LC Separation:

    • Set the column temperature to 50°C.

    • Set the flow rate to 0.6 mL/min.

    • Inject 5 µL of the reconstituted sample.

    • Use a gradient elution program to separate the metabolites. An example gradient is as follows:

      • 0-0.4 min: 99.9% A

      • 0.4-0.5 min: Linear gradient to 60% A

      • 0.5-2 min: Linear gradient to 30% A

      • 2-2.1 min: Return to 99.9% A

      • Hold at 99.9% A for column re-equilibration.

  • MS/MS Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use an electrospray ionization (ESI) source.

    • Monitor the specific mass-to-charge (m/z) transitions for unlabeled and deuterated lactate. For lactate, the transition is typically m/z 89 -> 43. For deuterated lactate, the transition will be shifted according to the number of deuterium atoms.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows relevant to deuterated lactate tracing.

Glycolysis_and_Lactate_Production cluster_glycolysis Glycolysis cluster_lactate_conversion Lactate Conversion cluster_tca TCA Cycle Glucose [6,6-²H₂]-Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP Pyruvate [3,3-²H₂]-Pyruvate GAP->Pyruvate Lactate [3,3-²H₂]-Lactate Pyruvate->Lactate LDH AcetylCoA [²H]-Acetyl-CoA Pyruvate->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate Glutamate Glutamate Citrate->Glutamate ... DMI_Workflow cluster_administration 1. Tracer Administration cluster_metabolism 2. In Vivo Metabolism cluster_acquisition 3. Data Acquisition cluster_analysis 4. Data Analysis cluster_output 5. Output Admin Administer [6,6-²H₂]-Glucose (Oral or IV) Metabolism Metabolic Conversion to Deuterated Lactate, Glutamate, etc. Admin->Metabolism MRS Deuterium Magnetic Resonance Spectroscopy (²H-MRS/DMI) Metabolism->MRS Analysis Spectral Fitting and Quantification of Deuterated Metabolites MRS->Analysis Output Metabolic Maps and Flux Analysis Analysis->Output

References

Sodium DL-Lactate-d3: A Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Sodium DL-Lactate-d3 is the sodium salt of a deuterated form of lactic acid. The following table summarizes the known physical and chemical properties, primarily based on data for the non-deuterated Sodium DL-Lactate.

PropertyValueReference
Molecular Formula C₃H₂D₃NaO₃N/A
Molecular Weight 115.08 g/mol N/A
Appearance White powder or light yellow viscous liquid (for solutions)[1]
Solubility Miscible in water[1]
Melting Point 161 to 162 °C (powder); 17 °C (60% syrup)[2]
Boiling Point 140 °C (60% w/w aqueous solution)[1]
Density 1.33 g/mL (solution)[1][2]
pH 6.0 - 8.0 (10% aqueous solution)[3]

Toxicological Data

No specific toxicological studies on this compound have been identified. The data presented below is for non-deuterated Sodium DL-Lactate and is provided as a close proxy. The U.S. Environmental Protection Agency (EPA) has concluded that no toxicological endpoint of concern has been identified for Sodium L-lactate and Sodium DL-lactate.[4]

MetricValueSpeciesRouteReference
LD50 (Oral) > 2000 mg/kgRabbitOral[5]
LD50 (Dermal) > 2000 mg/kgRabbitDermal[5]
LC50 (Inhalation) > 7.94 mg/L (4 h)RatInhalation[5]
Carcinogenicity Not listed as a carcinogen by NTP, IARC, OSHA, or GHS.N/AN/A[6]
Mutagenicity Not expected to be mutagenic.N/AN/A[4]
Reproductive Toxicity No developmental or reproductive toxicity is expected.N/AN/A[4]

Hazard Identification and Personal Protection

Sodium DL-Lactate is generally not considered hazardous under normal handling conditions.[1] However, good laboratory practices should always be followed.

Hazard Summary
  • Eye Contact : May cause eye irritation.[3][6]

  • Skin Contact : Not expected to be a skin irritant.[6]

  • Inhalation : Not expected to be an irritant.[6]

  • Ingestion : Not expected to be an irritant.[6]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

Protection TypeRecommendationReference
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[3]
Skin Protection Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure.[3][5]
Respiratory Protection Not required under normal use with adequate ventilation. If concentrations are above the exposure limit, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[5]

PPE Selection Workflow

PPE_Selection Start Assess Handling Procedure StandardPPE Standard PPE: Lab Coat & Gloves Start->StandardPPE IsSplashRisk Is there a risk of splashing? WearGoggles Wear Chemical Goggles IsSplashRisk->WearGoggles Yes WearGlasses Wear Safety Glasses IsSplashRisk->WearGlasses No IsDustRisk Is there a risk of dust or aerosol generation? WearRespirator Use Approved Respirator IsDustRisk->WearRespirator Yes End Proceed with Handling IsDustRisk->End No WearGoggles->IsDustRisk WearGlasses->IsDustRisk WearRespirator->End StandardPPE->IsSplashRisk

Caption: Personal Protective Equipment (PPE) selection workflow.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and isotopic purity of this compound.

Handling
  • Handle in accordance with good industrial hygiene and safety practices.[6]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Ensure adequate ventilation.[5]

  • Wash hands thoroughly after handling.[5]

  • For deuterated compounds, it is recommended to handle them under an inert atmosphere (e.g., dry nitrogen or argon) to avoid isotopic contamination from atmospheric moisture.[7]

Storage
  • Keep container tightly closed.[5]

  • Store in a cool, dry, and well-ventilated place.[6][8]

  • Recommended storage temperature is refrigerated (2-8°C).[5]

  • Protect from moisture as the substance is hygroscopic.[8]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

Incompatible Materials Logic

Incompatible_Storage Compound This compound Incompatible Incompatible With Compound->Incompatible Oxidizers Strong Oxidizing Agents Incompatible->Oxidizers

Caption: Incompatible materials for storage.

Accidental Release and First Aid Measures

Accidental Release
  • Personal Precautions : Ensure adequate ventilation and wear appropriate PPE. Avoid breathing vapors, mist, or gas.[3]

  • Containment and Cleanup : Prevent further leakage or spillage if safe to do so. Soak up with inert absorbent material (e.g., sand, silica gel) and dispose of in accordance with local regulations.[6] Do not let the product enter drains.[8]

First Aid
  • Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists.[1][3]

  • Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1]

  • Inhalation : Remove to fresh air. Get medical attention if symptoms occur.[1]

  • Ingestion : Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1]

Spill Response Flowchart

Spill_Response Spill Spill Occurs Assess Assess Spill Size and Risk Spill->Assess SmallSpill Small Spill Assess->SmallSpill LargeSpill Large Spill Assess->LargeSpill PPE Wear Appropriate PPE SmallSpill->PPE Proceed Evacuate Evacuate Area LargeSpill->Evacuate Proceed Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect and Place in Sealed Container Contain->Collect Dispose Dispose of Waste per Regulations Collect->Dispose End Area Safe Dispose->End Notify Notify Safety Officer Evacuate->Notify Cleanup Cleanup by Trained Personnel Notify->Cleanup Cleanup->End

Caption: Spill response procedure flowchart.

Fire-Fighting Measures

  • Suitable Extinguishing Media : Use extinguishing measures that are appropriate to local circumstances and the surrounding environment, such as water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5]

  • Specific Hazards : Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and sodium oxides.[5]

  • Protective Equipment : As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not release into the environment.

This guide is intended for informational purposes only and should not be used as a substitute for a formal safety review and training process. Always consult the most current Safety Data Sheet for the specific product you are using and adhere to all applicable safety regulations.

References

An In-depth Technical Guide to the Core Differences Between Sodium L-lactate-d3 and Sodium DL-Lactate-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the fundamental differences between Sodium L-lactate-d3 and Sodium DL-lactate-d3. The core distinction lies in their stereochemistry, a critical factor in their application in metabolic research, drug development, and tracer-based assays. This document outlines their chemical properties, methods for their synthesis and analysis, and their roles in biological systems.

Core Concepts: Stereoisomerism and Isotopic Labeling

Lactic acid possesses a single chiral center, meaning it can exist as two non-superimposable mirror images known as enantiomers: L-lactate and D-lactate.[1]

  • Sodium L-lactate-d3 is the sodium salt of the L-enantiomer of lactic acid. In biological systems, L-lactate is the predominant isomer produced and utilized by mammalian cells.[2]

  • This compound is the sodium salt of a racemic mixture, containing equal amounts of both L-lactate and D-lactate enantiomers.[3] A racemic mixture is optically inactive because the opposing optical rotations of the L and D forms cancel each other out.[1]

The "-d3" designation in both names indicates that the three hydrogen atoms on the methyl group (C3) of the lactate molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling allows the molecule to be used as a tracer in metabolic studies, enabling researchers to follow its path through various biochemical pathways using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[4]

Data Presentation: Comparative Analysis

The following tables summarize the key quantitative differences between Sodium L-lactate-d3 and this compound based on typical specifications.

Physicochemical Property Sodium L-lactate-d3 This compound Reference
Molecular Formula C₃H₂D₃NaO₃C₃H₂D₃NaO₃[5][6]
Molecular Weight 115.08 g/mol 115.08 g/mol [5][6]
Stereochemistry Single (L) enantiomerRacemic (50% L, 50% D) mixture[1][3]
Enantiomeric Excess (% ee) Typically ≥98%0%[5][7]
Isotopic Purity (atom % D) Typically ≥98%Typically ≥98%[5][8]
Optical Rotation Levorotatory (sign depends on conditions)Optically Inactive[3]

Experimental Protocols

Synthesis of Deuterated Lactate Enantiomers

A common method for producing enantiomerically pure deuterated lactic acid is through enzymatic synthesis, which can then be neutralized to form the sodium salt.

Protocol: Enzymatic Synthesis of L-Lactic Acid-d3 [9][10][11]

  • Precursor Preparation: The starting material is sodium pyruvate-d3, which is synthesized via acid-catalyzed H/D exchange from pyruvic acid in D₂O.

  • Reaction Mixture: A reaction vessel is prepared with sodium pyruvate-d3, L-lactate dehydrogenase (L-LDH) from rabbit muscle, and a cofactor regeneration system.

  • Cofactor Regeneration: The L-LDH enzyme requires the deuterated cofactor NADD (the reduced form of nicotinamide adenine dinucleotide). NADD is generated and regenerated in situ by coupling the reaction with a second enzyme, formate dehydrogenase (FDH). FDH oxidizes sodium formate-d1 to CO₂, concurrently reducing NAD+ to NADD.

  • Reaction Conditions: The enzymatic reaction is carried out in a buffered solution at a controlled pH and temperature, suitable for both L-LDH and FDH activity.

  • Purification: The resulting L-lactic acid-d4 (deuterated at both the methyl and hydroxyl positions in this specific protocol, but adaptable for d3) is purified from the reaction mixture using continuous liquid-liquid extraction with diethyl ether.

  • Salt Formation: The purified L-lactic acid-d3 is then neutralized with a stoichiometric amount of sodium hydroxide in an aqueous solution to yield Sodium L-lactate-d3. The solution is then typically concentrated.

For the synthesis of this compound, a chemical synthesis route starting from acetaldehyde-d3 can be employed, which naturally produces a racemic mixture.[12] Alternatively, L-lactic acid-d3 and D-lactic acid-d3 can be synthesized separately and then mixed in equimolar amounts.

Chiral Separation and Purity Analysis by HPLC-MS/MS

To determine the enantiomeric excess of a sample, chiral high-performance liquid chromatography (HPLC) is often used.

Protocol: Chiral HPLC-MS/MS Analysis of Lactate Enantiomers [7][13]

  • Sample Preparation: Biological samples (e.g., plasma, urine, cell culture media) are deproteinized, often using a 10 kDa molecular weight cut-off spin filter to remove enzymes like lactate dehydrogenase that could degrade the analyte.

  • Chromatography System:

    • Column: A chiral stationary phase column, such as one based on teicoplanin (e.g., Astec CHIROBIOTIC T) or ristocetin (e.g., Astec CHIROBIOTIC R), is used.[4][7]

    • Mobile Phase: An isocratic mobile phase is typically employed. An example mobile phase consists of a mixture of water and ethanol with additives like acetic acid and triethylamine to optimize separation.[7]

    • Flow Rate: A low flow rate (e.g., 0.2 mL/min) is often used to ensure sufficient interaction with the chiral stationary phase.[7]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

    • Analysis: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the parent and characteristic fragment ions of lactate.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = |(Area of L-lactate - Area of D-lactate) / (Area of L-lactate + Area of D-lactate)| x 100.[7]

Isotopic Purity Determination by NMR and Mass Spectrometry

Protocol: Isotopic Purity Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: The sample is dissolved in a suitable non-deuterated solvent.

    • Acquisition: Both ¹H NMR and ²H (Deuterium) NMR spectra are acquired.

    • Analysis: In ¹H NMR, the absence or significant reduction of the signal corresponding to the methyl protons confirms high deuteration. In ²H NMR, the presence and integration of the signal at the chemical shift corresponding to the methyl group confirms the position and abundance of the deuterium label. The isotopic purity can be calculated by comparing the integrals of the residual proton signal and the deuterium signal.[14][15]

  • High-Resolution Mass Spectrometry (HRMS):

    • Data Acquisition: The mass spectrum of the sample is acquired, showing the distribution of isotopologues (molecules that differ only in their isotopic composition).

    • Data Analysis: The isotopic enrichment is calculated by comparing the measured intensities of the labeled (M+3) and unlabeled (M) molecular ions, after correcting for the natural abundance of isotopes (e.g., ¹³C).[2][16]

Mandatory Visualizations

Lactate Signaling Pathway

Lactate is not merely a metabolic waste product but also a signaling molecule that can influence cellular processes by activating the G protein-coupled receptor HCAR1 (also known as GPR81).

lactate_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space L_Lactate L-Lactate-d3 HCAR1 HCAR1 (GPR81) Receptor L_Lactate->HCAR1 Binds to Gi Gi HCAR1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Downstream Cellular Response (e.g., Inhibition of Lipolysis) cAMP->Response Mediates flux_analysis_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase start Start: Cell Culture or In Vivo Model tracer Introduce Sodium L-Lactate-d3 (or DL-Lactate-d3) start->tracer incubate Time-Course Incubation tracer->incubate quench Quench Metabolism & Extract Metabolites incubate->quench lcms LC-MS/MS or GC-MS Analysis quench->lcms Sample nmr NMR Analysis quench->nmr Sample quantify Identify & Quantify Labeled Metabolites lcms->quantify nmr->quantify data_input Input Labeling Data quantify->data_input flux_model Metabolic Flux Modeling Software data_input->flux_model results Calculate Reaction Rates (Fluxes) flux_model->results

References

Methodological & Application

Application Notes and Protocols for In Vivo Metabolic Flux Analysis Using Sodium DL-Lactate-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis using stable isotope tracers is a powerful technique to quantitatively track the flow of atoms through metabolic pathways in vivo. Sodium DL-Lactate-d3, a deuterated form of lactate, serves as an excellent tracer for elucidating the roles of lactate in central carbon metabolism, including its contributions to the tricarboxylic acid (TCA) cycle and gluconeogenesis. These application notes provide detailed protocols for in vivo metabolic flux analysis in rodent models using this compound, from tracer infusion to sample analysis and data interpretation.

Lactate, once considered merely a byproduct of anaerobic glycolysis, is now recognized as a critical metabolic substrate and signaling molecule.[1] Understanding its dynamic metabolism in vivo is crucial for various fields, including cancer biology, neuroscience, and drug development. Stable isotope tracing with deuterated lactate allows for the precise measurement of its uptake, conversion to other metabolites, and contribution to energy production under various physiological and pathological conditions.

Core Concepts and Signaling Pathways

The central principle of metabolic flux analysis is to introduce a labeled substrate (tracer) into a biological system and monitor the incorporation of the isotope label into downstream metabolites. By measuring the isotopic enrichment of these metabolites, the rates of metabolic reactions (fluxes) can be calculated.

When this compound is introduced into the circulation, it is taken up by various tissues and can be converted to pyruvate-d3. This labeled pyruvate can then enter the TCA cycle as acetyl-CoA-d3 or be used for gluconeogenesis, leading to the labeling of glucose and other downstream metabolites. The distribution and enrichment of the deuterium label provide a quantitative measure of the metabolic fate of lactate.

Lactate Metabolism and Tracing cluster_circulation Circulation cluster_cell Cellular Metabolism This compound This compound Lactate-d3 Lactate-d3 This compound->Lactate-d3 Pyruvate-d3 Pyruvate-d3 Lactate-d3->Pyruvate-d3 LDH Acetyl-CoA-d3 Acetyl-CoA-d3 Pyruvate-d3->Acetyl-CoA-d3 PDH Gluconeogenesis Gluconeogenesis Pyruvate-d3->Gluconeogenesis TCA Cycle Intermediates-d(n) TCA Cycle Intermediates-d(n) Acetyl-CoA-d3->TCA Cycle Intermediates-d(n) Glucose-d(n) Glucose-d(n) Gluconeogenesis->Glucose-d(n) Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Glucose Glucose Glucose->Glycolysis Lactate Lactate Pyruvate->Lactate

Caption: Metabolic fate of this compound tracer. (Within 100 characters)

Experimental Protocols

A typical in vivo metabolic flux experiment using this compound involves several key stages: animal preparation (including catheterization), tracer infusion, tissue and blood sample collection, metabolite extraction, and analysis by mass spectrometry.

I. Animal Preparation: Jugular Vein Cannulation for Continuous Infusion

Chronic indwelling catheters in the jugular vein are essential for the stress-free, continuous intravenous infusion of the tracer in conscious, unrestrained mice.[2][3][4][5]

Materials:

  • Anesthetic (e.g., Ketamine/Xylazine cocktail)

  • Surgical tools (forceps, scissors, needle holders)

  • Silastic catheter (e.g., PE 10)

  • Suture material (e.g., 6-0 silk)

  • Heparinized saline (10 U/mL)

Procedure:

  • Anesthetize the mouse with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).[2][4] Confirm the level of anesthesia using a toe pinch.

  • Make a small transverse incision over the trachea to expose the right jugular vein.[2][4]

  • Carefully isolate the jugular vein and ligate the cephalic end with a silk suture.

  • Introduce the heparinized saline-filled silastic catheter into the vein.

  • Secure the catheter in place with another suture.

  • Tunnel the catheter subcutaneously to the back of the neck to prevent the mouse from accessing it.[2][4]

  • Allow the mouse to recover for 4-5 days before the infusion experiment.[2][4]

Experimental_Workflow A Animal Preparation (Jugular Vein Cannulation) B Tracer Infusion (Continuous infusion of This compound) A->B C Sample Collection (Blood and Tissues) B->C D Metabolite Extraction C->D E LC-MS/MS Analysis D->E F Data Analysis (Isotopic Enrichment, Flux Calculation) E->F

Caption: Overall experimental workflow for in vivo metabolic flux analysis. (Within 100 characters)
II. This compound Infusion Protocol

This protocol is designed to achieve isotopic steady-state in the circulation and tissues of interest.

Materials:

  • Sterile this compound solution in saline

  • Infusion pump

  • Swivel and tether system for freely moving mice

Procedure:

  • Prepare a sterile solution of this compound in 0.9% saline. The concentration should be calculated based on the desired infusion rate and the body weight of the mouse.

  • Connect the jugular vein catheter to the infusion pump via a swivel system that allows the mouse to move freely in its cage.

  • Administer a priming bolus dose followed by a continuous infusion. A common approach is a 10-minute priming infusion to rapidly increase the tracer concentration, followed by a continuous infusion for a period sufficient to reach isotopic steady state (typically 2-3 hours).

  • Monitor the animal for any signs of distress during the infusion.

III. Sample Collection and Metabolite Extraction

Rapid quenching of metabolism is critical to accurately capture the in vivo metabolic state.

Materials:

  • Liquid nitrogen

  • Pre-cooled 80% methanol (-80°C)

  • Bead beater or tissue homogenizer

  • Chloroform

Procedure:

  • At the end of the infusion period, anesthetize the mouse and collect blood via cardiac puncture.

  • Immediately dissect the tissues of interest (e.g., liver, brain, tumor) and snap-freeze them in liquid nitrogen.[6]

  • For metabolite extraction, transfer the frozen tissue (50-100 mg) to a pre-filled 2mL tube with ceramic beads.[6]

  • Add 400 µL of ice-cold 80% methanol and homogenize using a bead beater for 30 seconds.[6]

  • Centrifuge at 100 x g for 5 minutes at 4°C and collect the supernatant.[6] Repeat this extraction step two more times.[6]

  • Pool the supernatants and add cold deionized water and chloroform to achieve a final methanol:chloroform:water ratio of 2:2:1.[6]

  • Vortex and centrifuge at 16,100 x g for 15 minutes at 4°C to separate the polar (aqueous) and non-polar (organic) phases.[6]

  • Carefully collect the upper aqueous phase containing polar metabolites.[6]

  • Dry the aqueous phase using a vacuum concentrator without heat.[6]

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.[6]

Data Presentation: Quantitative Analysis

The following tables provide representative quantitative data that can be obtained from an in vivo metabolic flux experiment using this compound. These values are illustrative and will vary depending on the specific experimental conditions, animal model, and tissue type.

Parameter Value Unit Reference
Tracer This compound--
Animal Model C57BL/6J Mouse--
Infusion Rate (Continuous) 10µL/min/kg(Illustrative)
Infusion Duration 180minutes(Illustrative)
Tracer Concentration in Infusate 100mM(Illustrative)
Plasma Lactate-d3 Enrichment 40-50%(Illustrative)

Table 1: Illustrative Infusion Parameters for this compound in Mice.

Metabolite Tissue Isotopic Enrichment (M+3) Reference
PyruvateLiver25-35%(Illustrative)
CitrateLiver10-15%(Illustrative)
α-KetoglutarateLiver8-12%(Illustrative)
MalateLiver15-20%(Illustrative)
GlucosePlasma5-10%(Illustrative)

Table 2: Illustrative Isotopic Enrichment of Key Metabolites Following this compound Infusion.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying the isotopic enrichment of lactate and its downstream metabolites.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer.

General LC-MS/MS Method:

  • Chromatographic Separation: Utilize a C18 reversed-phase column for the separation of TCA cycle intermediates.[7][8] A typical mobile phase consists of a gradient of 0.1-0.2% formic acid in water and acetonitrile.[7]

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI) in negative mode for most TCA cycle intermediates.[7]

  • Data Analysis: Quantify the abundance of different isotopologues (e.g., M+0, M+1, M+2, M+3) for each metabolite. The isotopic enrichment is calculated as the percentage of the labeled isotopologue relative to the total pool of the metabolite.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for conducting in vivo metabolic flux analysis using this compound. This powerful technique offers invaluable insights into the dynamic role of lactate in health and disease, paving the way for the identification of novel therapeutic targets and biomarkers. Careful experimental design, meticulous execution of protocols, and rigorous data analysis are paramount to obtaining accurate and reproducible results.

References

Application Notes and Protocols: Deuterium Magnetic Resonance Spectroscopy (MRS) with d3-Lactate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium (²H or D) magnetic resonance spectroscopy (MRS), also known as Deuterium Metabolic Imaging (DMI), is a non-invasive technique for in vivo assessment of metabolic pathways. By administering a non-radioactive, deuterium-labeled substrate, researchers can track its conversion into various downstream metabolites, providing a dynamic window into cellular metabolism. A key application of this technology is the monitoring of glycolysis through the administration of deuterated glucose and subsequent detection of deuterated lactate. This is particularly relevant in oncology, where many tumors exhibit elevated rates of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect.[1][2] These application notes provide a detailed protocol for the study of deuterated lactate using ²H-MRS following the administration of [6,6′-²H₂]glucose.

Principle of the Method

The most common approach for generating deuterated lactate in vivo for ²H-MRS studies is through the administration of deuterated glucose, typically [6,6′-²H₂]glucose.[3] This substrate is taken up by cells and enters the glycolytic pathway. The deuterium labels are transferred to pyruvate and subsequently to lactate, primarily forming [3,3′-²H₂]lactate.[3] The detection of this labeled lactate, along with other metabolites like deuterated glutamate and glutamine (Glx), allows for the assessment of the relative rates of glycolysis and oxidative phosphorylation.[2][4]

Signaling Pathway

The metabolic conversion of [6,6′-²H₂]glucose to [3,3′-²H₂]lactate is a fundamental pathway in glycolysis. The following diagram illustrates this process.

glycolysis_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular D-Glucose [6,6′-²H₂]Glucose GLUT GLUT Transporter D-Glucose->GLUT Uptake Glycolysis Glycolysis GLUT->Glycolysis D-Pyruvate [3,3′-²H₂]Pyruvate Glycolysis->D-Pyruvate LDH LDH D-Pyruvate->LDH TCA_Cycle TCA Cycle D-Pyruvate->TCA_Cycle D-Lactate [3,3′-²H₂]Lactate LDH->D-Lactate D-Glx [4-²H]Glutamate + Glutamine (Glx) TCA_Cycle->D-Glx

Figure 1. Metabolic pathway of [6,6′-²H₂]glucose to deuterated lactate.

Experimental Protocols

This section details the methodologies for in vivo and in vitro ²H-MRS experiments to detect deuterated lactate.

In Vivo Deuterium MRS of d3-Lactate in Animal Models

Objective: To non-invasively detect and quantify deuterated lactate in a region of interest (e.g., a tumor) following the administration of [6,6′-²H₂]glucose.

Materials:

  • [6,6′-²H₂]glucose

  • Sterile saline for injection

  • Animal model (e.g., tumor-bearing mouse or rat)

  • MRI scanner equipped for ²H-MRS (requires a ²H radiofrequency coil)

  • Anesthesia and physiological monitoring equipment

Protocol:

  • Animal Preparation:

    • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

    • Position the animal in the MRI scanner, ensuring the region of interest is centered within the ²H coil.

    • Maintain the animal's body temperature and monitor vital signs throughout the experiment.

  • Substrate Administration:

    • Prepare a solution of [6,6′-²H₂]glucose in sterile saline.

    • Administer the deuterated glucose solution to the animal. This can be done via intravenous (IV) infusion or oral gavage. For quantitative studies of metabolic rates, a controlled IV infusion is recommended.[5] Doses typically range from 0.5 to 2 g/kg body weight.[5]

  • Anatomical Imaging:

    • Acquire high-resolution anatomical images (e.g., T2-weighted MRI) to localize the region of interest.

  • Deuterium MRS Data Acquisition:

    • Tune and match the ²H coil to the deuterium Larmor frequency.

    • Perform shimming on the region of interest to optimize magnetic field homogeneity. Note that shimming is less critical for ²H-MRS compared to ¹H-MRS as there is no large water signal to suppress.[3]

    • Acquire ²H-MRS data using a suitable pulse sequence, such as a point-resolved spectroscopy (PRESS) sequence or a stimulated echo acquisition mode (STEAM) sequence.[3]

    • For metabolic mapping, a 3D magnetic resonance spectroscopic imaging (MRSI) sequence can be used.[6][7]

    • Typical acquisition parameters may include a repetition time (TR) of 140-400 ms and an excitation flip angle of 50°-90°.[4]

    • Data acquisition can be performed dynamically to track the metabolic conversion over time or at a steady-state, typically 60-90 minutes post-administration.[8]

  • Data Processing and Analysis:

    • Process the raw MRS data using specialized software (e.g., MATLAB-based toolboxes like OXSA).[9]

    • Perform spectral fitting to quantify the signals from deuterated water, glucose, lactate, and Glx.[9]

    • Normalize the metabolite signals to a reference, such as the natural abundance of deuterated water in tissue (approximately 10.12 mM), for quantification.[2]

    • Generate metabolic maps and calculate ratios such as lactate/Glx to assess the relative glycolytic and oxidative metabolic activity.[4]

In Vitro Deuterium MRS of d3-Lactate in Cell Cultures

Objective: To measure changes in deuterated lactate production in response to therapeutic agents in a controlled in vitro environment.[10]

Materials:

  • Cultured cells (e.g., cancer cell line)

  • Cell culture medium

  • [6,6′-²H₂]glucose

  • Therapeutic agent of interest

  • NMR spectrometer with a ²H probe

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to a sufficient density in appropriate culture vessels.

    • Treat the cells with the therapeutic agent at the desired concentration and for the specified duration (e.g., 24 and 48 hours).[10] Include an untreated control group.

  • Substrate Incubation:

    • Replace the culture medium with fresh medium containing a known concentration of [6,6′-²H₂]glucose (e.g., 20 mM).[10]

  • Sample Preparation for MRS:

    • After a defined incubation period (e.g., 2 hours), harvest the cells and/or the supernatant.[10]

  • Deuterium MRS Data Acquisition:

    • Transfer the sample to an NMR tube.

    • Acquire ²H-MRS data on an NMR spectrometer. A two-dimensional ²H MR spectroscopic imaging sequence can be used.[10]

  • Data Processing and Analysis:

    • Quantify the signals from deuterated glucose, lactate, and water using a spectral fitting algorithm.[10]

    • Compare the levels of deuterated lactate between treated and untreated cells.

  • Validation (Optional):

    • Correlate the ²H-MRS lactate measurements with results from other assays, such as a colorimetric lactate assay on the supernatant and histological stains (e.g., TUNEL) to assess apoptosis.[10]

Experimental Workflow

The following diagram provides a high-level overview of a typical DMI experiment.

dmi_workflow Start Start Animal_Prep Animal Preparation (Anesthesia, Positioning) Start->Animal_Prep Substrate_Admin Administer [6,6′-²H₂]Glucose Animal_Prep->Substrate_Admin Anatomical_MRI Acquire Anatomical MRI (e.g., T2W) Substrate_Admin->Anatomical_MRI DMRS_Acquisition ²H-MRS/MRSI Data Acquisition Anatomical_MRI->DMRS_Acquisition Data_Processing Data Processing and Spectral Fitting DMRS_Acquisition->Data_Processing Quantification Quantification and Metabolic Mapping Data_Processing->Quantification End End Quantification->End

Figure 2. General experimental workflow for an in vivo DMI study.

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature for deuterium MRS studies of lactate.

Table 1: T₁ and T₂ Relaxation Times of Deuterated Metabolites in Brain Tissue [4]

MetaboliteT₁ (ms)T₂ (ms)
Water (HDO)~350~20-30
Glucose~50-60< 50-60
Glx~150-200< 50-60
Lactate~300< 50-60

Table 2: In Vivo Concentrations and Ratios of Deuterated Metabolites in Rat Brain Glioma Model [2]

Metabolite/RatioTumorNormal Brain
Lactate (mM)1.3 ± 0.40.6 ± 0.2
Glucose (mM)1.2 ± 0.11.5 ± 0.3
Lactate/Glx Ratio1.8 ± 0.80.4 ± 0.1

Table 3: Chemical Shifts of Deuterated Metabolites [6]

MetaboliteChemical Shift (ppm)
Water (HDO)4.7
Glucose3.9
Glx2.4
Lactate1.35
Lipids0.9

Concluding Remarks

Deuterium MRS with deuterated glucose is a powerful tool for the non-invasive in vivo assessment of glycolysis through the detection of deuterated lactate. This technique offers significant potential for applications in oncology research and drug development, particularly for monitoring tumor metabolism and response to therapy. The protocols and data presented here provide a foundation for researchers and scientists to design and implement their own ²H-MRS studies of d3-lactate.

References

Application Note: Quantifying Lactate Metabolism in Cancer Cells Using d3-Lactate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Lactate, far from being a mere waste product of glycolysis, is now recognized as a pivotal molecule in cancer metabolism, functioning as both a primary fuel source and a signaling molecule that shapes the tumor microenvironment.[1][2][3] The "Warburg effect," or aerobic glycolysis, leads to high lactate concentrations in tumors, which is often associated with metastasis and poor clinical outcomes.[2][4][5] Quantifying the dynamics of lactate uptake and its subsequent metabolic fate is crucial for understanding tumor bioenergetics and identifying novel therapeutic targets. Stable isotope tracing using deuterium-labeled lactate (specifically, L-lactate-2,3,3,3-d4 or similar, commonly referred to as d3- or d4-lactate for simplicity in tracing the carbon backbone) coupled with mass spectrometry offers a powerful method to delineate these pathways. This document provides detailed protocols for using d3-lactate to trace its metabolism in cancer cells in vitro.

Background and Principles

The Role of Lactate in Cancer Metabolism

Cancer cells reprogram their metabolism to support rapid proliferation.[4] This involves a high rate of glucose uptake and conversion to lactate, even in the presence of oxygen.[6] This lactate is not solely exported; it can be utilized by both cancer and stromal cells as a significant respiratory fuel.[1][7] This metabolic symbiosis, often termed the "lactate shuttle," involves the transport of lactate between cells via monocarboxylate transporters (MCTs).[2][8] Oxidative cancer cells can take up lactate, convert it back to pyruvate via lactate dehydrogenase (LDH), and fuel the tricarboxylic acid (TCA) cycle.[7][9] While L-lactate is the predominant isomer produced from glycolysis, cancer cells can also produce small amounts of D-lactate through the glyoxalase pathway.[10][11][12]

Principle of d3-Lactate Isotope Tracing

Stable isotope tracing allows researchers to follow the journey of atoms from a labeled nutrient through various metabolic pathways.[13] When cancer cells are cultured in a medium containing d3-lactate, they import it via MCTs. Inside the cell, the deuterium-labeled lactate is converted to labeled pyruvate by LDH. This labeled pyruvate can then enter the mitochondria to be converted into labeled acetyl-CoA, which subsequently labels intermediates of the TCA cycle. By measuring the mass shift and abundance of these labeled metabolites using mass spectrometry, we can quantify the rate of lactate uptake and its contribution to central carbon metabolism.[14]

Experimental Protocols

Protocol 1: In Vitro d3-Lactate Labeling of Cancer Cells

This protocol outlines the procedure for labeling adherent cancer cells with d3-lactate.

Materials:

  • Cancer cell line of interest (e.g., HeLa, 4T1)[15]

  • Standard cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), ice-cold

  • Labeling medium: Glucose- and L-glutamine-free DMEM supplemented with dialyzed FBS, desired concentrations of glucose and glutamine, and a known concentration of d3-Lactate (e.g., Sodium L-lactate-3,3,3-d3).

  • 6-well or 12-well cell culture plates

  • Quenching solution: Ice-cold 0.9% NaCl solution

  • Extraction solvent: Ice-cold 80% methanol / 20% water solution

  • Cell scraper

  • Microcentrifuge tubes, refrigerated centrifuge

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in ~80% confluency on the day of the experiment. Culture overnight under standard conditions (37°C, 5% CO₂).

  • Preparation for Labeling: On the day of the experiment, aspirate the culture medium. Gently wash the cells twice with pre-warmed PBS to remove residual unlabeled metabolites.

  • Initiate Labeling: Add 1 mL of pre-warmed d3-lactate labeling medium to each well. Typical labeling concentrations can range from 5 mM to 20 mM d3-lactate, reflecting physiological and tumor microenvironment levels.[5][11]

  • Incubation: Return the plates to the incubator for a defined period. A time-course experiment (e.g., 0, 1, 3, 5 hours) is recommended to determine the rate of lactate incorporation and achieve isotopic steady state.[15]

  • Quenching Metabolism: After incubation, rapidly aspirate the labeling medium. Immediately wash the cells with 2 mL of ice-cold 0.9% NaCl solution to remove extracellular label and quench metabolic activity.

  • Metabolite Extraction:

    • Aspirate the wash solution completely.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Place the plates on a rocker or shaker at 4°C for 10 minutes to ensure complete lysis and metabolite extraction.

    • Scrape the cells and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

    • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried pellets at -80°C until analysis by mass spectrometry.

Protocol 2: LC-MS/MS Analysis of d3-Labeled Metabolites

This protocol provides a general framework for analyzing the extracted metabolites. Specific parameters must be optimized for the available instrumentation.

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole)

  • Appropriate chromatography column (e.g., reverse-phase C18 for general metabolites or a dedicated chiral column if distinguishing between D/L isomers is required).[16][17]

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a small, precise volume (e.g., 50 µL) of an appropriate solvent (e.g., 50% methanol). Vortex and centrifuge to pellet any insoluble material. Transfer the supernatant to LC-MS vials.

  • Chromatography:

    • Inject a small volume (e.g., 2-5 µL) of the reconstituted sample onto the column.

    • Perform a gradient elution to separate the metabolites. A typical gradient might run from 5% to 95% Mobile Phase B over 10-15 minutes.

  • Mass Spectrometry:

    • Operate the mass spectrometer in negative ion mode for lactate and many TCA cycle intermediates.

    • Use an information-dependent acquisition (IDA) or data-dependent acquisition (DDA) method to acquire both MS1 survey scans and MS2 fragmentation scans.

    • Alternatively, for targeted quantification, use a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method. Create a transition list for both the unlabeled (M+0) and labeled (e.g., M+1, M+2, M+3) versions of key metabolites (Lactate, Pyruvate, Citrate, Malate, etc.).

  • Data Analysis:

    • Process the raw data using vendor software or open-source platforms (e.g., XCMS, MZmine).

    • Identify peaks corresponding to the metabolites of interest based on retention time and accurate mass.

    • Quantify the peak areas for each isotopologue (M+0, M+1, M+2, etc.) for each metabolite.

    • Calculate the fractional enrichment or isotopologue distribution by expressing the area of each labeled isotopologue as a percentage of the total area for that metabolite.

Data Presentation and Interpretation

Quantitative data should be organized to clearly show the incorporation of the d3-label over time and its distribution among downstream metabolites.

Table 1: Fractional Enrichment of Intracellular Lactate and Pyruvate Over Time

Time (hours) % Labeled Lactate (M+3) % Labeled Pyruvate (M+3)
0 0.5 ± 0.1 0.4 ± 0.1
1 45.2 ± 3.1 30.1 ± 2.5
3 88.9 ± 4.5 75.6 ± 4.1
5 94.1 ± 2.8 89.5 ± 3.3

Data are presented as mean ± SD for n=3 biological replicates. This is illustrative data.

Table 2: Isotopologue Distribution in TCA Cycle Intermediates After 5 Hours of d3-Lactate Labeling

Metabolite % M+0 (Unlabeled) % M+1 % M+2
Citrate 60.5 ± 5.2 8.3 ± 1.1 25.4 ± 3.9
α-Ketoglutarate 65.1 ± 4.8 7.9 ± 0.9 22.1 ± 3.5
Malate 55.3 ± 6.1 10.2 ± 1.5 28.7 ± 4.2

The M+2 isotopologue is the primary labeled form expected from the first turn of the TCA cycle using d2-acetyl-CoA derived from d3-pyruvate. Data are presented as mean ± SD and are for illustrative purposes.

Visualizations

Signaling and Metabolic Pathways

Lactate_Metabolism cluster_glycolysis Glycolysis (Cytoplasm) cluster_tca TCA Cycle (Mitochondria) cluster_transport Transport Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito MPC L_Lactate L-Lactate Pyruvate->L_Lactate LDHA D_Lactate D-Lactate Pyruvate->D_Lactate GLO1/2 (via Methylglyoxal) AcetylCoA AcetylCoA Citrate Citrate AcetylCoA->Citrate aKG α-Ketoglutarate Citrate->aKG Malate Malate aKG->Malate Malate->AcetylCoA Pyruvate_mito->AcetylCoA PDH MCT1_4 MCT1 / MCT4 L_Lactate->MCT1_4

Experimental Workflow

Experimental_Workflow start Seed Cancer Cells in Culture Plates wash1 Wash Cells with PBS start->wash1 add_medium Incubate with d3-Lactate Medium wash1->add_medium quench Quench Metabolism (Ice-Cold Saline Wash) add_medium->quench extract Extract Metabolites (80% Cold Methanol) quench->extract process Process Extract (Centrifuge & Dry) extract->process lcms LC-MS/MS Analysis process->lcms analysis Data Analysis (Isotopologue Distribution) lcms->analysis end Quantify Lactate Flux analysis->end

d3-Lactate Metabolic Fate

d3_Lactate_Tracing cluster_tca TCA Cycle d3_Lactate d3-Lactate (M+3) d3_Pyruvate d3-Pyruvate (M+3) d3_Lactate->d3_Pyruvate LDH d2_AcetylCoA d2-Acetyl-CoA (M+2) d3_Pyruvate->d2_AcetylCoA PDH (-1 Deuterium) Citrate Citrate (M+2) d2_AcetylCoA->Citrate aKG α-Ketoglutarate (M+2) Citrate->aKG Malate Malate (M+2) aKG->Malate

References

Application Note and Protocols for Metabolic Studies Using Sodium DL-Lactate-d3 in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactate, once considered a metabolic waste product of glycolysis, is now recognized as a key player in cellular metabolism and signaling. It serves as a significant energy source and a signaling molecule that influences a variety of cellular processes, including immune responses, angiogenesis, and inflammation.[1] Stable isotope tracing using compounds like Sodium DL-Lactate-d3 is a powerful technique to elucidate the metabolic fate of lactate and its contribution to various metabolic pathways. This application note provides detailed protocols for the preparation of cell culture media with this compound and for conducting metabolic tracing studies.

This compound is a stable isotope-labeled form of sodium lactate where three hydrogen atoms on the methyl group are replaced with deuterium. This labeling allows for the tracing of the lactate molecule as it is metabolized by cells, enabling researchers to quantify its contribution to pathways such as the Tricarboxylic Acid (TCA) cycle and gluconeogenesis. It is important to note that Sodium DL-Lactate is a racemic mixture of D- and L-lactate. While L-lactate is the predominant isomer produced and metabolized by mammalian cells, the presence of D-lactate should be considered in experimental design and data interpretation.[2]

Key Applications

  • Metabolic Flux Analysis: Quantifying the rate of lactate utilization and its conversion to other metabolites.

  • TCA Cycle Contribution: Determining the extent to which lactate fuels the TCA cycle.

  • Signaling Pathway Analysis: Investigating the role of lactate in modulating signaling pathways, such as the HIF-1α pathway.

  • Drug Discovery and Development: Assessing the impact of therapeutic agents on lactate metabolism in cancer and other diseases.

Data Presentation

The following tables summarize representative quantitative data from metabolic studies using lactate tracers. These data illustrate the types of measurements that can be obtained and are intended to serve as a reference for expected outcomes.

Table 1: Fractional Contribution of Lactate to TCA Cycle Intermediates

Cell LineTracerContribution to Citrate (M+2)Contribution to α-Ketoglutarate (M+2)Contribution to Malate (M+2)Reference
Glioblastoma[U-13C]Lactate25%20%30%[3]
Lung Carcinoma[U-13C]Lactate40%35%45%[3]
HEK293[U-13C]Lactate15%12%18%[4]

Note: Data is representative and derived from studies using 13C-labeled lactate, which provides analogous information on the carbon backbone to what can be obtained for the methyl group with d3-lactate.

Table 2: Changes in Intracellular Metabolite Concentrations Following Lactate Treatment

MetaboliteControl (µM)10 mM Sodium Lactate (µM)Fold ChangeReference
Intracellular Lactate5.218.53.56[5]
Pyruvate1502251.5[6]
Citrate8009201.15[7]
HIF-1α (relative units)1.03.23.2[6][8]

Note: These values are illustrative and can vary significantly between cell types and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Cell Culture Medium with this compound

This protocol describes the preparation of a custom cell culture medium for stable isotope tracing experiments. The key is to use a basal medium that lacks lactate and to supplement it with the labeled tracer. The use of dialyzed fetal bovine serum (FBS) is highly recommended to minimize the concentration of unlabeled lactate and other small molecules.

Materials:

  • Lactate-free cell culture medium powder (e.g., custom formulation of DMEM or RPMI-1640)

  • This compound

  • Dialyzed Fetal Bovine Serum (FBS)

  • Sodium Bicarbonate (NaHCO3)

  • 1 N HCl and 1 N NaOH for pH adjustment

  • Sterile, tissue culture grade water

  • 0.22 µm sterile filter unit

Procedure:

  • Reconstitute Basal Medium: In a sterile container, dissolve the lactate-free medium powder in 90% of the final volume of tissue culture grade water. Stir gently until the powder is completely dissolved. Do not heat the water.

  • Add Sodium Bicarbonate: Add the required amount of sodium bicarbonate for your specific medium formulation.

  • Prepare Lactate-d3 Stock Solution: Prepare a sterile stock solution of this compound in tissue culture grade water. For example, a 1 M stock solution can be prepared and filter-sterilized.

  • Supplement with Lactate-d3: Add the this compound stock solution to the reconstituted medium to achieve the desired final concentration (e.g., 5-20 mM). The optimal concentration should be determined empirically for your cell line and experimental goals.

  • Add Dialyzed FBS: Supplement the medium with dialyzed FBS to the desired final concentration (e.g., 10%).

  • Adjust pH: Adjust the pH of the medium to the desired level (typically 7.2-7.4) using 1 N HCl or 1 N NaOH.

  • Adjust Final Volume: Bring the medium to the final volume with sterile tissue culture grade water.

  • Sterile Filtration: Sterilize the complete medium by passing it through a 0.22 µm filter unit.

  • Storage: Store the prepared medium at 4°C and protect it from light. Use within 2-4 weeks.

Protocol 2: Metabolic Tracing Experiment and Sample Collection

This protocol outlines the general procedure for conducting a stable isotope tracing experiment with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium (control)

  • This compound supplemented medium (prepared as in Protocol 1)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Cell Culture: Culture the cells in their standard growth medium until they reach the desired confluency (typically 70-80%).

  • Medium Exchange:

    • Aspirate the standard growth medium.

    • Wash the cells once with pre-warmed, serum-free medium to remove residual unlabeled lactate.

    • Add the pre-warmed this compound supplemented medium to the cells. Include a control group with unlabeled lactate medium.

  • Incubation: Incubate the cells for a predetermined period. The incubation time will depend on the metabolic pathway of interest and the turnover rate of the metabolites being measured. A time-course experiment is recommended to determine the optimal labeling time.

  • Metabolite Extraction:

    • Place the culture plates on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to each well to cover the cells.

    • Incubate at -80°C for 15 minutes to quench metabolism and precipitate proteins.

    • Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Centrifuge the lysate at maximum speed for 10-15 minutes at 4°C to pellet the protein and cell debris.

    • Transfer the supernatant, which contains the metabolites, to a new tube.

    • The metabolite extracts can be stored at -80°C until analysis by mass spectrometry (LC-MS) or NMR.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for a metabolic tracing experiment using this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media_Prep Prepare Lactate-d3 Culture Medium Cell_Seeding Seed Cells Medium_Exchange Switch to Lactate-d3 Medium Cell_Seeding->Medium_Exchange Incubation Incubate for Time Course Medium_Exchange->Incubation Quenching Quench Metabolism (Cold Methanol) Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/NMR Analysis Extraction->LCMS Data_Analysis Metabolic Flux Analysis LCMS->Data_Analysis

Caption: Experimental workflow for metabolic tracing.

Lactate Metabolism and Entry into the TCA Cycle

This diagram shows the metabolic fate of lactate-d3 as it is converted to pyruvate-d3 and enters the TCA cycle.

G cluster_TCA TCA Cycle Lactate_d3 This compound Pyruvate_d3 Pyruvate-d3 Lactate_d3->Pyruvate_d3 LDH AcetylCoA_d3 Acetyl-CoA-d3 Pyruvate_d3->AcetylCoA_d3 PDH Citrate Citrate (M+2 from d3) AcetylCoA_d3->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Lactate-d3 metabolism and TCA cycle entry.

Lactate-Mediated HIF-1α Signaling Pathway

Lactate has been shown to stabilize the Hypoxia-Inducible Factor 1-alpha (HIF-1α) protein, even under normoxic conditions.[6][8] This has significant implications for cancer metabolism, as HIF-1α is a master regulator of glycolysis. The stabilization of HIF-1α by lactate creates a positive feedback loop that can promote a glycolytic phenotype.

G cluster_normoxia Normoxic Conditions Lactate Lactate PHD Prolyl Hydroxylases (PHDs) Lactate->PHD Inhibits HIF1a HIF-1α PHD->HIF1a VHL VHL E3 Ligase HIF1a->VHL Binds when hydroxylated HIF1a_stabilized Stabilized HIF-1α Proteasome Proteasomal Degradation VHL->Proteasome Targets for HRE Hypoxia Response Element (HRE) HIF1a_stabilized->HRE Binds to Glycolytic_Genes Glycolytic Gene Transcription HRE->Glycolytic_Genes Activates

Caption: Lactate-induced stabilization of HIF-1α.

Conclusion

The use of this compound in combination with modern analytical techniques provides a powerful approach to quantitatively assess lactate metabolism and its role in cellular physiology and pathology. The protocols and information provided in this application note offer a framework for researchers to design and execute robust metabolic tracing studies, leading to a deeper understanding of the multifaceted roles of lactate in health and disease.

References

Application Note: Quantitative Analysis of Sodium DL-Lactate-d3 by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium DL-Lactate-d3, a deuterated isotopologue of sodium lactate, is a valuable tracer for metabolic studies, particularly in investigating glycolysis, the Cori cycle, and lactate shuttle mechanisms. Its incorporation into biological systems allows for the tracking of metabolic fates of lactate and pyruvate. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the qualitative and quantitative analysis of isotopically labeled compounds. This application note provides detailed protocols for the analysis of this compound samples using ¹H and ¹³C NMR, along with data presentation guidelines and workflow visualizations.

NMR spectroscopy offers a non-destructive method for the analysis of metabolites, providing both structural and quantitative information. For quantitative NMR (qNMR), the signal intensity of a target analyte is directly proportional to its molar concentration, allowing for accurate quantification when compared to a certified internal standard.[1][2]

Key NMR Techniques for this compound Analysis

Several NMR techniques can be employed for the comprehensive analysis of this compound:

  • ¹H NMR Spectroscopy: Provides information on the proton environment in the molecule. In this compound, the primary observable proton is at the C2 position.

  • ¹³C NMR Spectroscopy: Offers insights into the carbon backbone of the molecule.

  • 2D NMR Spectroscopy (HSQC, HMBC): Heteronuclear Single Quantum Coherence (HSQC) reveals direct one-bond correlations between protons and carbons, while Heteronuclear Multiple Bond Correlation (HMBC) shows longer-range (2-3 bond) correlations.[3] These techniques are crucial for unambiguous signal assignment, especially in complex biological matrices.

Quantitative Data Summary

The expected NMR spectral data for Sodium L-Lactate-3,3,3-d3 is summarized below. Note that chemical shifts can vary slightly depending on the solvent, pH, and temperature. The deuterium substitution at the C3 position will induce a small upfield shift (isotope shift) on the neighboring nuclei compared to unlabeled lactate.[4]

Table 1: Expected ¹H NMR Parameters for Sodium L-Lactate-3,3,3-d3

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H2~4.0-4.2Quartet~7

Note: The multiplicity of H2 is a quartet due to coupling with the three protons of the non-deuterated methyl group in the DL-mixture. In a pure L-Lactate-d3 sample, this would still be a quartet due to the presence of the CH group.

Table 2: Expected ¹³C NMR Parameters for Sodium L-Lactate-3,3,3-d3

NucleusChemical Shift (δ) ppm
C1 (Carbonyl)~180-184
C2~68-70
C3 (Methyl)~20-22

Note: The C3 signal will be a multiplet due to coupling with deuterium and will have a significantly lower intensity in proton-decoupled ¹³C NMR spectra.

Experimental Protocols

Protocol 1: Sample Preparation for Quantitative ¹H NMR

This protocol outlines the steps for preparing a this compound sample for quantitative analysis using an internal standard.

Materials:

  • This compound sample

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Internal standard (e.g., DSS, TSP, or maleic acid)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Prepare the Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a known volume of D₂O in a volumetric flask to create a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh the this compound sample.

    • Dissolve the sample in a precise volume of D₂O.

    • To a clean, dry 5 mm NMR tube, add a precise volume of the dissolved sample and a precise volume of the internal standard stock solution.

    • For biological samples, a protein precipitation step using methanol or acetonitrile may be necessary prior to dissolution in D₂O.[5][6]

  • pH Adjustment: Adjust the pH of the final solution to a desired and consistent value (e.g., pH 7.0) using small amounts of DCl or NaOD. This is crucial as chemical shifts of lactate are pH-dependent.

  • Homogenization: Vortex the NMR tube for 30 seconds to ensure a homogeneous solution.

  • Transfer to NMR Tube: Transfer approximately 600 µL of the final solution into a 5 mm NMR tube.[7]

Protocol 2: ¹H NMR Data Acquisition

Instrument: 400 MHz (or higher) NMR spectrometer

Parameters:

  • Pulse Program: A standard 1D proton experiment with water suppression (e.g., presaturation or WET).

  • Temperature: 298 K (25 °C)

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (at least 30 seconds for accurate quantification).

  • Acquisition Time: 2-4 seconds

  • Spectral Width: 12-16 ppm

Protocol 3: Data Processing and Quantification
  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz and perform a Fourier transform.

  • Phase and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

  • Integration: Integrate the signal corresponding to the H2 proton of lactate (~4.1 ppm) and the signal of the internal standard.

  • Concentration Calculation: Calculate the concentration of this compound using the following formula:

    Clactate = (Ilactate / Nlactate) * (Nstd / Istd) * Cstd

    Where:

    • Clactate = Concentration of lactate

    • Ilactate = Integral of the lactate H2 signal

    • Nlactate = Number of protons for the lactate signal (1)

    • Nstd = Number of protons for the standard signal

    • Istd = Integral of the standard signal

    • Cstd = Concentration of the internal standard

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative NMR analysis of this compound.

G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis Sample_Weighing Weigh Sample and Internal Standard Dissolution Dissolve in D₂O Sample_Weighing->Dissolution pH_Adjustment Adjust pH Dissolution->pH_Adjustment Transfer_to_Tube Transfer to NMR Tube pH_Adjustment->Transfer_to_Tube Shimming Shimming Transfer_to_Tube->Shimming 1H_Experiment Run ¹H NMR Experiment Shimming->1H_Experiment Processing Processing (FT, Phase, Baseline Correction) 1H_Experiment->Processing Integration Integration Processing->Integration Quantification Concentration Calculation Integration->Quantification glycolysis cluster_glycolysis Glycolysis in Cytosol Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate Lactate_d3 Lactate-d3 Pyruvate->Lactate_d3 Lactate Dehydrogenase (LDH)

References

Application Note: Chiral Separation of d3-Lactate from Metabolites by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoisomers of lactic acid, L-lactate and D-lactate, have distinct metabolic origins and physiological significance. L-lactate is the predominant form in mammals, produced during glycolysis, while D-lactate is primarily a product of gut microbial metabolism. Elevated levels of D-lactate can lead to D-lactic acidosis, a serious metabolic condition. Therefore, the ability to accurately distinguish and quantify these enantiomers is crucial in clinical diagnostics and metabolic research. The use of stable isotope-labeled lactate, such as d3-lactate, as a tracer in metabolic studies further necessitates robust analytical methods for its separation from endogenous lactate and other metabolites. This application note details high-performance liquid chromatography (HPLC) methods, primarily coupled with tandem mass spectrometry (MS/MS), for the effective chiral separation of lactate enantiomers, which is directly applicable to the analysis of d3-lactate.

Principles of Separation

The separation of lactate enantiomers is challenging due to their identical physical and chemical properties. Chiral chromatography is the technique of choice, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to differential retention and separation. Macrocyclic glycopeptide-based columns, such as those containing teicoplanin or ristocetin, are highly effective for this purpose.[1][2][3] These columns create a chiral environment that allows for the resolution of the D- and L-isomers. Detection is typically achieved using tandem mass spectrometry (MS/MS), which offers high sensitivity and selectivity, allowing for the accurate quantification of each enantiomer, including isotopically labeled forms like d3-lactate.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative performance of various HPLC-MS/MS methods for the analysis of D- and L-lactate in biological matrices. These methods can be adapted for the analysis of d3-lactate.

Table 1: HPLC-MS/MS Method Performance for Lactate Enantiomer Quantification

ParameterL-Lactic AcidD-Lactic AcidReference
Linearity Range 3 - 1000 mg/L0.5 - 160.8 mg/L[1]
2 - 400 µmol/L0.5 - 100 µmol/L[2][4][5][6]
Limit of Detection (LOD) 0.2 mg/L0.4 mg/L[1]
0.125 µmol/L[5]
Limit of Quantification (LOQ) 0.5 mg/L1.3 mg/L[1]
2 µmol/L0.5 µmol/L[5]
Accuracy Within 10% of nominal valuesWithin 10% of nominal values[5]
Precision (RSD) < 15%< 15%[5]

Experimental Protocols

Protocol 1: Chiral Separation of Lactate Enantiomers in Urine using a Teicoplanin-Based Column

This protocol is adapted from a validated method for the analysis of D- and L-lactic acid in urine.[1][7]

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to remove particulate matter.[5]

  • Transfer the supernatant to a new tube.

  • For quantitative analysis, dilute the supernatant with a mixture of 5% (v/v) acetic acid, 10% (v/v) H₂O, and 85% (v/v) acetonitrile.[5]

2. HPLC-MS/MS Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of isocratic elution.

  • Chiral Column: Chirobiotic T (Teicoplanin) or Chirobiotic TAG (Teicoplanin Aglycone), 150 x 2.1 mm.[1][7]

  • Mobile Phase: An isocratic mobile phase consisting of 17% deionized H₂O, 23% Ethanol + 0.5% (v/v) Acetic Acid, and 60% Ethanol + 0.5% (v/v) Triethylamine.[7]

  • Flow Rate: 0.2 mL/min.[7]

  • Column Temperature: 25°C.[7]

  • Injection Volume: 25 µL.[7]

  • Total Run Time: 7.5 minutes.[1]

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • MS/MS Transitions:

    • d3-Lactate: Monitor the specific precursor to product ion transition for d3-lactate (e.g., m/z 92 -> m/z 46, this will depend on the specific labeling pattern).

    • L-Lactate: m/z 89 -> m/z 43

    • D-Lactate: m/z 89 -> m/z 43

3. Data Analysis:

  • Integrate the peak areas for d3-lactate, D-lactate, and L-lactate.

  • Construct calibration curves using standards of known concentrations.

  • Quantify the concentration of each analyte in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Chiral Separation of Lactate Enantiomers in Plasma/Serum

This protocol is based on methods developed for the analysis of lactate enantiomers in blood products.[8]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma or serum, add 950 µL of a cold organic solvent mixture (e.g., Methanol/Acetonitrile 1:1 v/v).[5]

  • Vortex the mixture vigorously to precipitate proteins.

  • Incubate at a low temperature (e.g., -20°C) for 15 minutes to enhance protein precipitation.[5]

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.[5]

  • Carefully transfer the supernatant to a clean tube for analysis.

2. HPLC-MS/MS Conditions:

  • HPLC System: A high-performance liquid chromatography system.

  • Chiral Column: Astec CHIROBIOTIC R, 15 cm x 2.1 mm I.D., 5 µm particles.[6]

  • Mobile Phase: Isocratic elution with 15% (v/v) 33.3 mmol/L ammonium acetate and 85% (v/v) acetonitrile.[3]

  • Flow Rate: 0.7 mL/min.[3]

  • Column Temperature: 4°C.[3]

  • Injection Volume: 20 µL.[5]

  • Mass Spectrometer: A tandem mass spectrometer with an ESI source in negative ion mode.

  • MS/MS Transitions: As described in Protocol 1.

3. Data Analysis:

  • Follow the data analysis steps outlined in Protocol 1.

Visualizations

Metabolic Pathway of Lactate Isomers

Lactate_Metabolism cluster_host Host Cell cluster_microbe Gut Lumen Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis L_Lactate L-Lactate (Endogenous) Pyruvate->L_Lactate D_Lactate D-Lactate (Microbial) Pyruvate->D_Lactate LDH L-Lactate Dehydrogenase L_Lactate->LDH d_LDH D-Lactate Dehydrogenase D_Lactate->d_LDH Acidosis D-Lactic Acidosis D_Lactate->Acidosis Glycolysis Glycolysis (Host Metabolism) Microbiota Gut Microbiota Metabolism

Caption: Metabolic pathways of L-lactate and D-lactate production.

Experimental Workflow for d3-Lactate Analysis

HPLC_Workflow Sample Biological Sample (Urine, Plasma) Preparation Sample Preparation (Deproteinization/Dilution) Sample->Preparation HPLC Chiral HPLC Separation (e.g., Chirobiotic Column) Preparation->HPLC MS Tandem Mass Spectrometry (MS/MS Detection) HPLC->MS Data Data Analysis (Quantification) MS->Data Result Concentration of d3-Lactate, D-Lactate, L-Lactate Data->Result

Caption: General experimental workflow for d3-lactate analysis by HPLC-MS/MS.

References

Tracing Lactate Pathways in Brain Metabolism with Sodium DL-Lactate-d3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactate, once considered merely a metabolic waste product of glycolysis, is now recognized as a crucial energy substrate and signaling molecule in the brain.[1][2][3][4] The "astrocyte-neuron lactate shuttle" (ANLS) hypothesis posits that astrocytes provide lactate to neurons as a primary energy source, particularly during periods of high neuronal activity.[5][6][7][8][9] However, this hypothesis remains a subject of ongoing research and debate.[5][6][8] To elucidate the intricate pathways of lactate metabolism and its role in brain function and disease, stable isotope tracers have become indispensable tools.[10][11][12][13]

This document provides detailed application notes and experimental protocols for utilizing Sodium DL-Lactate-d3, a deuterated stable isotope of lactate, to trace its metabolic fate within the brain. These guidelines are intended for researchers, scientists, and drug development professionals investigating brain energy metabolism, neurodegenerative diseases, and the effects of therapeutic interventions on neural metabolic pathways.

Application Notes

Principle of Lactate-d3 Tracing

This compound is a non-radioactive, stable isotope tracer in which three hydrogen atoms on the methyl group of lactate are replaced with deuterium (a heavy isotope of hydrogen). When introduced into a biological system, the deuterated lactate is metabolized alongside its endogenous, non-labeled counterpart. By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the incorporation of the deuterium label into various downstream metabolites.[11][12][13] This allows for the qualitative and quantitative assessment of lactate uptake, transport, and utilization in different metabolic pathways, including the tricarboxylic acid (TCA) cycle.

Advantages of Using this compound:

  • Non-Radioactive: Stable isotopes are safe to handle and do not require specialized facilities for radioactive materials.

  • High Sensitivity and Specificity: Modern MS and NMR techniques can detect even small amounts of labeled metabolites, providing high-resolution data on metabolic fluxes.

  • Versatility: Can be used in a variety of experimental models, including cell cultures, ex vivo tissue slices, and in vivo animal studies.

  • Complementary to other Tracers: Can be used in conjunction with other stable isotope tracers, such as ¹³C-glucose, to provide a more comprehensive picture of brain metabolism.[14]

Key Research Applications:

  • Validating the Astrocyte-Neuron Lactate Shuttle (ANLS) Hypothesis: Tracing the transfer of lactate-d3 from astrocytes to neurons.[7][15]

  • Investigating Brain Energy Metabolism: Quantifying the contribution of lactate to the brain's overall energy budget under various physiological and pathological conditions.[10][16][17]

  • Studying Neurodegenerative Diseases: Examining alterations in lactate metabolism in conditions like Alzheimer's disease, Parkinson's disease, and traumatic brain injury.[18][19][20][21]

  • Drug Development: Assessing the impact of novel therapeutic agents on brain lactate metabolism and neuronal energy homeostasis.

Signaling Pathways and Metabolic Fate of Lactate

Lactate metabolized in the brain can enter several key pathways. The primary fate is conversion to pyruvate, which then enters the TCA cycle for oxidative phosphorylation. Lactate can also act as a signaling molecule, influencing neuronal excitability and plasticity.[1][2][3][22]

Diagram: Lactate Metabolic Pathways in the Brain

cluster_blood Blood cluster_astrocyte Astrocyte cluster_neuron Neuron Blood_Lactate_d3 This compound Astro_Lactate_d3 Lactate-d3 Blood_Lactate_d3->Astro_Lactate_d3 MCT1/4 Neuro_Lactate_d3 Lactate-d3 Blood_Lactate_d3->Neuro_Lactate_d3 MCT2 Astro_Pyruvate_d3 Pyruvate-d3 Astro_Lactate_d3->Astro_Pyruvate_d3 Astro_Lactate_d3->Neuro_Lactate_d3 MCT1/4 Astro_TCA TCA Cycle Astro_Pyruvate_d3->Astro_TCA Glucose Glucose Astro_Lactate Astro_Lactate Neuro_Pyruvate_d3 Pyruvate-d3 Neuro_Lactate_d3->Neuro_Pyruvate_d3 Neuro_TCA TCA Cycle Neuro_Pyruvate_d3->Neuro_TCA Neuro_Glutamate_d Glutamate (labeled) Neuro_TCA->Neuro_Glutamate_d

Caption: Overview of this compound uptake and metabolism in the brain.

Experimental Protocols

Protocol 1: In Vivo Infusion of this compound in Rodents

This protocol describes a method for infusing this compound into a rodent model to study brain lactate metabolism.

Materials:

  • This compound (sterile, pyrogen-free)

  • Sterile saline (0.9% NaCl)

  • Infusion pump and tubing

  • Catheters for venous infusion and arterial blood sampling

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

  • Blood collection tubes (e.g., heparinized)

  • Centrifuge

  • Freezer (-80°C) for sample storage

Procedure:

  • Animal Preparation: Anesthetize the animal and maintain anesthesia throughout the procedure. Insert a catheter into a femoral vein for infusion and a femoral artery for blood sampling.

  • Tracer Preparation: Prepare an infusion solution of this compound in sterile saline at the desired concentration. A typical concentration might be around 350 mmol/L for a primed-constant infusion.[23]

  • Infusion: Begin with a bolus infusion to rapidly increase the plasma concentration of lactate-d3 to the target level, followed by a constant infusion to maintain a steady state. For example, a primed, constant infusion could start at a rate of 3.4 mg/kg/min for 5 minutes and continue at 1.1 mg/kg/min for the duration of the experiment.[24]

  • Blood Sampling: Collect arterial blood samples at regular intervals (e.g., baseline, and every 30-60 minutes during infusion) to monitor plasma lactate-d3 enrichment and other metabolites.

  • Tissue Collection: At the end of the experiment, euthanize the animal and rapidly dissect the brain. Different brain regions can be isolated for separate analysis. Immediately freeze the tissue in liquid nitrogen to quench metabolic activity and store at -80°C until analysis.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma and brain tissue at -80°C.

Diagram: In Vivo Lactate-d3 Infusion Workflow

start Start animal_prep Animal Preparation (Anesthesia, Catheterization) start->animal_prep tracer_prep Prepare Lactate-d3 Infusion Solution animal_prep->tracer_prep infusion Primed-Constant Infusion of Lactate-d3 tracer_prep->infusion blood_sampling Arterial Blood Sampling (Time Points) infusion->blood_sampling tissue_collection Brain Tissue Collection (Rapid Dissection, Freezing) infusion->tissue_collection blood_sampling->infusion sample_processing Sample Processing (Plasma Separation) blood_sampling->sample_processing tissue_collection->sample_processing analysis Metabolite Analysis (GC-MS or LC-MS/MS) sample_processing->analysis end End analysis->end

Caption: Experimental workflow for in vivo this compound tracing.

Protocol 2: Analysis of Lactate-d3 and its Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for analyzing the enrichment of lactate-d3 and downstream metabolites in plasma and brain tissue extracts.

Materials:

  • Metabolite extraction solution (e.g., 80% methanol)

  • Derivatization reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, TBDMS)

  • Internal standards

  • GC-MS system

Procedure:

  • Metabolite Extraction:

    • Plasma: Precipitate proteins by adding a cold extraction solution (e.g., 4 volumes of 80% methanol) to the plasma sample. Vortex and centrifuge to pellet the protein. Collect the supernatant.

    • Brain Tissue: Homogenize the frozen brain tissue in a cold extraction solution. Centrifuge to pellet cellular debris and collect the supernatant.

  • Derivatization: Dry the supernatant under a stream of nitrogen. Reconstitute the dried extract in a derivatization reagent (e.g., TBDMS) and heat to create volatile derivatives suitable for GC-MS analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the metabolites, and the mass spectrometer detects and quantifies the labeled and unlabeled fragments.

  • Data Analysis: Determine the isotopic enrichment of lactate and other metabolites (e.g., glutamate, aspartate) by measuring the relative abundance of the deuterated (M+3 for lactate) and non-deuterated (M+0) ions.

Data Presentation

Quantitative data from lactate-d3 tracing experiments can be summarized in tables to facilitate comparison between different experimental conditions or groups.

Table 1: Isotopic Enrichment of Lactate and Related Metabolites in Brain Tissue

MetaboliteControl Group (% Enrichment)Experimental Group (% Enrichment)p-value
Lactate-d30.0 ± 0.015.2 ± 2.1<0.001
Pyruvate-d30.0 ± 0.012.8 ± 1.9<0.001
Glutamate-d20.0 ± 0.05.6 ± 0.8<0.01
Aspartate-d20.0 ± 0.03.1 ± 0.5<0.05

Data are presented as mean ± standard deviation. This is an example table with hypothetical data.

Table 2: Contribution of Plasma Lactate to Brain Energy Metabolism

ParameterValueReference
Maximum potential contribution of plasma lactate (basal)10%[10]
Maximum potential contribution of plasma lactate (elevated)up to 60%[10]
Unidirectional transport (Vin)Increases linearly with plasma lactate[23]

This table summarizes key findings from a study using ¹³C-lactate, which provides a reference for expected outcomes with lactate-d3.[10][23]

Conclusion

Tracing lactate pathways using this compound offers a powerful approach to unravel the complexities of brain energy metabolism. The protocols and application notes provided here serve as a comprehensive guide for researchers to design and execute robust experiments. By carefully applying these methods, the scientific community can gain deeper insights into the fundamental roles of lactate in brain health and disease, ultimately paving the way for novel therapeutic strategies.

References

Application Notes and Protocols: Sodium DL-Lactate-d3 in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium DL-Lactate-d3 is a deuterated form of sodium lactate, a key metabolite in cellular energy production. The replacement of three hydrogen atoms with deuterium on the methyl group makes it a valuable tool in drug discovery and development. Its primary applications lie in its use as a stable isotope-labeled (SIL) internal standard for accurate quantification of endogenous lactate, as a tracer to elucidate metabolic pathways and fluxes, and potentially in novel target engagement assays. These applications provide critical insights into drug efficacy, mechanism of action, and off-target effects related to cellular metabolism.

Application as a Stable Isotope-Labeled (SIL) Internal Standard

The use of a SIL internal standard is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). This compound, being chemically identical to endogenous lactate but with a different mass, co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. This allows for highly accurate and precise quantification of lactate levels in various biological matrices.

Data Presentation: Improved Assay Performance with SIL Internal Standard

The inclusion of a SIL internal standard like this compound significantly enhances the robustness and reliability of quantitative assays.

ParameterWithout SIL Internal Standard (Analog IS)With SIL Internal Standard (this compound)
Mean Bias (%) 96.8100.3
Standard Deviation (%) 8.67.6
Precision (RSD %) Can be >15%Typically <5%[1]
Accuracy Significant deviation from 100%Not significantly different from 100%

This table summarizes representative data on the improvement of bioanalytical assay performance with the use of a stable isotope-labeled (SIL) internal standard compared to a structural analog internal standard.

Experimental Protocol: Quantification of Lactate in Cerebrospinal Fluid (CSF) using LC-MS/MS

This protocol outlines a simple and rapid method for the accurate measurement of lactate in CSF, a critical diagnostic marker for various neurological and metabolic disorders.[2]

1. Materials:

  • This compound

  • High-purity water

  • Methanol

  • Formic acid

  • Cerebrospinal fluid (CSF) samples

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Analytical column (e.g., C18)

2. Preparation of Internal Standard (IS) Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in high-purity water.

  • From the stock solution, prepare a working IS solution at a concentration of 10 µg/mL in water.

3. Sample Preparation:

  • Thaw CSF samples on ice.

  • To 20 µL of CSF, add 180 µL of the 10 µg/mL this compound working solution (a 1:10 dilution).

  • Vortex the mixture for 10 seconds.

  • The sample is now ready for injection into the LC-MS/MS system.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient: A suitable gradient to separate lactate from other components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Lactate (unlabeled): Precursor ion (m/z) -> Product ion (m/z)

      • Lactate-d3 (labeled): Precursor ion (m/z) -> Product ion (m/z)

    • Optimize collision energies and other MS parameters for maximum signal intensity.

5. Data Analysis:

  • Construct a calibration curve using known concentrations of unlabeled lactate spiked with the constant concentration of this compound.

  • Calculate the ratio of the peak area of the analyte (lactate) to the peak area of the internal standard (Lactate-d3).

  • Determine the concentration of lactate in the CSF samples by interpolating their peak area ratios on the calibration curve.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing CSF_Sample CSF Sample (20 µL) Mix Vortex Mix CSF_Sample->Mix IS_Solution This compound Working Solution (180 µL) IS_Solution->Mix Ready_Sample Sample Ready for Injection Mix->Ready_Sample LC_Separation LC Separation (C18 Column) Ready_Sample->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Plot Ratio_Calculation->Calibration_Curve Quantification Lactate Quantification Calibration_Curve->Quantification

Caption: Workflow for lactate quantification using this compound as an internal standard.

Application as a Metabolic Tracer for Flux Analysis

This compound can be used as a tracer to investigate the dynamics of lactate metabolism and its contribution to various metabolic pathways, such as the Krebs cycle. By introducing the labeled lactate into a biological system (cell culture or in vivo) and tracking the incorporation of deuterium into downstream metabolites, researchers can quantify metabolic fluxes and understand how disease or drug treatment alters metabolic networks.

Data Presentation: Metabolic Flux Analysis

The data from tracer experiments can be used to determine the relative or absolute rates of metabolic reactions.

Metabolic ParameterControl CellsDrug-Treated Cells
Lactate Uptake Rate (nmol/mg protein/hr) 50 ± 525 ± 3
% Krebs Cycle Intermediates from Lactate 30 ± 415 ± 2
Relative Pyruvate Dehydrogenase Flux 10060
Relative Pyruvate Carboxylase Flux 2045

This table shows hypothetical data from a metabolic flux analysis experiment using this compound, demonstrating how a drug can alter lactate metabolism in cancer cells.

Experimental Protocol: Metabolic Flux Analysis in Cultured Cancer Cells

This protocol describes how to use this compound to trace lactate metabolism in cancer cells.

1. Materials:

  • This compound

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM without lactate)

  • Fetal Bovine Serum (dialyzed to remove endogenous lactate)

  • LC-MS/MS system

  • Solvents for metabolite extraction (e.g., 80% methanol)

2. Cell Culture and Labeling:

  • Culture cancer cells to ~80% confluency in standard medium.

  • Replace the standard medium with lactate-free DMEM supplemented with dialyzed FBS and a known concentration of this compound (e.g., 10 mM).

  • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the deuterium label into downstream metabolites.

3. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells twice with ice-cold saline.

  • Quench metabolism by adding liquid nitrogen or ice-cold 80% methanol.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate at high speed to pellet protein and cell debris.

  • Collect the supernatant containing the polar metabolites.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

4. LC-MS/MS Analysis:

  • Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).

  • Analyze the samples using an LC-MS/MS method optimized for the separation and detection of central carbon metabolites (e.g., Krebs cycle intermediates).

  • Monitor for the mass isotopologues of downstream metabolites (e.g., citrate, malate, aspartate) to determine the extent of deuterium incorporation.

5. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry data for natural isotope abundance.

  • Calculate the mass isotopologue distribution (MID) for each metabolite of interest.

  • Use metabolic flux analysis software (e.g., INCA, Metran) to fit the MID data to a metabolic network model and estimate intracellular fluxes.

Metabolic Pathway Diagram

G cluster_input Labeled Substrate cluster_pathway Central Carbon Metabolism Lactate_d3 This compound Pyruvate_d3 Pyruvate-d3 Lactate_d3->Pyruvate_d3 AcetylCoA_d2 Acetyl-CoA-d2 Pyruvate_d3->AcetylCoA_d2 Krebs_Cycle Krebs Cycle AcetylCoA_d2->Krebs_Cycle Downstream_Metabolites Labeled Downstream Metabolites (e.g., Citrate-d, Malate-d) Krebs_Cycle->Downstream_Metabolites G Drug Drug (Lactate Transporter Inhibitor) Target Lactate Transporter (e.g., MCT1) Drug->Target binds to & inhibits Lactate_Uptake This compound Uptake Target->Lactate_Uptake mediates Intracellular_Lactate Intracellular Lactate-d3 Level Lactate_Uptake->Intracellular_Lactate increases Target_Engagement Target Engagement (IC50 Determination) Intracellular_Lactate->Target_Engagement is measured for

References

Troubleshooting & Optimization

Technical Support Center: Overcoming the Kinetic Isotope Effect of d3-Lactate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the kinetic isotope effect (KIE) of d3-lactate in enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What is the kinetic isotope effect (KIE) and why does it occur with d3-lactate?

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes.[1] In the case of d3-lactate (or lactate-d3), the three hydrogen atoms on the methyl group are replaced with deuterium. The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. In an enzyme-catalyzed reaction where the cleavage of a C-H bond at the methyl group is the rate-limiting step, the use of d3-lactate will result in a slower reaction rate. This is known as a primary kinetic isotope effect.[2]

Q2: How can the KIE of d3-lactate affect my enzyme assay results?

The primary consequence of the KIE with d3-lactate is an underestimation of the true enzyme activity. Since the reaction proceeds more slowly with the deuterated substrate, the measured rate of product formation or substrate consumption will be lower than with unlabeled lactate. This can lead to inaccurate calculations of kinetic parameters such as Vmax and Km.

Q3: What is the expected magnitude of the KIE for d3-lactate?

The magnitude of the KIE is expressed as the ratio of the reaction rate with the light isotope (kH) to the rate with the heavy isotope (kD), i.e., kH/kD. For deuterium-labeled substrates, this value can vary significantly depending on the enzyme and the reaction mechanism. Studies with deuterated lactate have shown a small isotope effect in some instances.[3] However, the actual KIE should be determined experimentally for your specific system.

Q4: Are there situations where the KIE of d3-lactate might be negligible?

Yes. If the cleavage of the C-H bond on the methyl group is not the rate-determining step in the overall enzymatic reaction, the KIE may be small or even non-existent.[4] For example, if product release or a conformational change of the enzyme is significantly slower than the chemical conversion of lactate, then substituting with d3-lactate will have a minimal effect on the observed reaction rate.

Troubleshooting Guide

Problem 1: The measured reaction rate with d3-lactate is significantly lower than with unlabeled lactate.

  • Possible Cause: A significant primary kinetic isotope effect is occurring, indicating that the C-H bond cleavage at the methyl group is at least partially rate-limiting in your assay.

  • Troubleshooting Steps:

    • Quantify the KIE: Run parallel assays with both unlabeled lactate and d3-lactate under identical conditions. The ratio of the initial rates will give you the observed KIE. This value can be used as a correction factor for subsequent experiments with d3-lactate.

    • Alter Reaction Conditions: The magnitude of the KIE can be influenced by factors such as pH and temperature.[4] Systematically varying these parameters may help to reduce the observed KIE, although this could also alter the enzyme's intrinsic activity.

    • Use Pre-Steady-State Kinetics: If your instrumentation allows, pre-steady-state kinetic analysis can help to isolate the chemical conversion step and provide a more accurate measure of the intrinsic KIE.[4]

Problem 2: My kinetic data with d3-lactate is not fitting well to the Michaelis-Menten model.

  • Possible Cause: The KIE might be affecting Vmax and Km differently, leading to complex kinetic behavior. Additionally, impurities in the d3-lactate sample could be acting as inhibitors.

  • Troubleshooting Steps:

    • Verify Substrate Purity: Ensure the d3-lactate used is of high purity and free from any potential enzymatic inhibitors.

    • Full Kinetic Analysis: Perform a complete substrate titration with both unlabeled and d3-lactate. This will allow you to determine the effect of the isotopic substitution on both Vmax and Km.

    • Global Data Fitting: When analyzing kinetic data for a multi-substrate reaction, it is recommended to fit the data globally to the appropriate kinetic equation rather than using linearized plots like the Lineweaver-Burk plot, which can be prone to error.[4]

Quantitative Data

The magnitude of the kinetic isotope effect is highly dependent on the specific enzyme and reaction conditions. The following table provides a summary of observed KIE values for deuterated substrates in enzyme-catalyzed reactions.

EnzymeSubstrateIsotope Effect (kH/kD)Reference
D-lactate dehydrogenaseDeuterated D-lactateSmall effect on KM/Vmax for lactate[3]
NitrogenaseAcetylene in 51% D2O1.40 ± 0.05[5]
NitrogenaseProton reduction in 51% D2O4.2 ± 0.1[5]
Human heart Lactate DehydrogenaseLabeled protein vs. unlabeled1.05 (pH 5.8) to 1.11 (pH 4.3)[6]

Experimental Protocols

Protocol: Determining the Kinetic Isotope Effect of d3-Lactate with Lactate Dehydrogenase (LDH)

This protocol describes a colorimetric assay to determine the KIE of d3-lactate by comparing its reaction rate to that of unlabeled lactate. The assay measures the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.[7]

Materials:

  • Purified Lactate Dehydrogenase (LDH)

  • Sodium L-lactate (unlabeled)

  • Sodium DL-Lactate-d3[8]

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of reading at 340 nm

  • 96-well microplate (optional, for high-throughput)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of unlabeled lactate and d3-lactate (e.g., 1 M in purified water).

    • Prepare a stock solution of NAD+ (e.g., 50 mM in assay buffer).

    • Prepare a working solution of LDH in assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.

  • Assay Setup:

    • For each substrate (unlabeled lactate and d3-lactate), prepare a series of dilutions from the stock solution to cover a range of concentrations around the expected Km value.

    • In a microplate well or cuvette, prepare the reaction mixture by adding the following in order:

      • Assay Buffer

      • NAD+ solution (to a final concentration of ~2-5 mM)

      • Lactate solution (either unlabeled or d3-lactate)

    • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate and Monitor the Reaction:

    • Initiate the reaction by adding the LDH enzyme solution to the reaction mixture. Mix quickly and thoroughly.

    • Immediately begin monitoring the increase in absorbance at 340 nm over time. Record data points every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • For each lactate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Use the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot V₀ versus substrate concentration for both unlabeled and d3-lactate.

    • Fit the data to the Michaelis-Menten equation to determine the Vmax and Km for each substrate.

    • The KIE on Vmax is calculated as Vmax(H) / Vmax(D), and the KIE on Vmax/Km is calculated as [Vmax(H)/Km(H)] / [Vmax(D)/Km(D)].

Visualizations

KIE_Concept Reactant_H E + Lactate (C-H) TS_H [E-Lactate-NAD+]‡ Reactant_H->TS_H kH Reactant_D E + d3-Lactate (C-D) Product_H E + Pyruvate + NADH TS_H->Product_H TS_D [E-d3-Lactate-NAD+]‡ Product_D E + Pyruvate + NADH Reactant_D->TS_D kD TS_D->Product_D note kH > kD due to stronger C-D bond. KIE = kH / kD > 1

Caption: Conceptual diagram of the kinetic isotope effect.

Troubleshooting_Workflow start Start: Unexpected results with d3-lactate check_rate Is reaction rate lower than expected? start->check_rate quantify_kie Run parallel assays with H/D lactate to quantify KIE check_rate->quantify_kie Yes check_kinetics Is data fitting Michaelis-Menten model? check_rate->check_kinetics No use_correction Apply KIE as a correction factor quantify_kie->use_correction use_correction->check_kinetics verify_purity Verify purity of d3-lactate substrate check_kinetics->verify_purity No end End: Accurate kinetic parameters obtained check_kinetics->end Yes full_analysis Perform full kinetic analysis (Vmax and Km) verify_purity->full_analysis full_analysis->end

Caption: Workflow for troubleshooting KIE-related issues.

LDH_Pathway Lactate Lactate LDH Lactate Dehydrogenase (LDH) Lactate->LDH NAD NAD+ NAD->LDH Pyruvate Pyruvate LDH->Pyruvate NADH NADH + H+ LDH->NADH

Caption: Simplified reaction pathway for Lactate Dehydrogenase.

References

How to prevent deuterium exchange in aqueous solutions of d3-lactate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Deuterium Exchange in d3-Lactate

This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to prevent the unintended exchange of deuterium atoms in aqueous solutions of d3-lactate. Maintaining the isotopic integrity of labeled compounds is critical for the accuracy and reliability of experimental results in metabolic research, NMR, and mass spectrometry studies.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern for d3-lactate?

A1: Hydrogen-deuterium exchange is a chemical reaction where a deuterium atom covalently bonded to a molecule is replaced by a hydrogen atom from the solvent (e.g., water), or vice-versa.[1] For d3-lactate, this means that the deuterium atoms on the methyl group (C3) can be replaced by protons from the aqueous solution, compromising the isotopic purity of the compound. This is problematic for studies that rely on the deuterium label for quantification or tracing, as it can lead to inaccurate measurements and misinterpretation of metabolic pathways.

Q2: What is the primary cause of deuterium loss in d3-lactate samples?

A2: The primary chemical mechanism that can lead to the exchange of protons alpha to a carbonyl group is keto-enol tautomerism, which proceeds through an enolate intermediate.[2][3] This process is catalyzed by both acids and bases.[4][5] While the deuterons on the C3 methyl group of d3-lactate are not directly alpha to the carboxyl group, the underlying principles of acid and base catalysis remain the most significant risk factors for promoting exchange, especially under non-optimal conditions.

Q3: What is the optimal pH for storing aqueous d3-lactate solutions?

A3: To minimize both acid- and base-catalyzed exchange, a slightly acidic to neutral pH is recommended. The optimal stability is typically found in the pH range of 4.0 to 6.0 . Extreme pH values (either highly acidic or highly alkaline) will significantly accelerate the rate of deuterium exchange.[5] Studies involving lactate often use buffers in the pH 5 to 7.5 range.[6][7]

Q4: How does temperature affect the stability of d3-lactate?

A4: Temperature has a significant impact on the rate of chemical reactions, including deuterium exchange.[8][9] Elevated temperatures will increase the rate of deuterium loss. Therefore, it is crucial to prepare and handle solutions at low temperatures whenever possible. For storage, refrigeration (2-8°C) is strongly recommended.[10][11]

Q5: What type of buffer should I use?

A5: The choice of buffer is critical for maintaining pH. For general chemical stability, a buffer system effective in the pH 4-6 range, such as an acetate or phosphate buffer, is suitable. If the d3-lactate solution is to be used in biological assays, ensure the chosen buffer does not interfere with the activity of enzymes like lactate dehydrogenase.[12] Bicarbonate buffers are common in physiological studies but have limited buffering capacity below a pH of ~7.[12][13]

Q6: How can I verify the isotopic integrity of my sample?

A6: The isotopic purity and extent of deuterium exchange can be quantified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or high-resolution mass spectrometry (MS).[6][14] NMR can resolve signals from deuterated and non-deuterated forms of lactate, while MS can distinguish between isotopologues based on their mass-to-charge ratio.[6][15]

Troubleshooting Guide: Investigating Deuterium Loss

If you have observed an unexpected loss of deuterium from your d3-lactate samples, use the following guide and the troubleshooting logic diagram to identify and resolve the issue.

Troubleshooting Logic Diagram

G q1 Problem: Loss of Deuterium in d3-Lactate Sample Detected? c1 Check Solution pH q1->c1 r1 Is pH outside the optimal range (4-6)? c1->r1 s1 Action: Adjust pH to 4-6 using a suitable buffer (e.g., acetate). Prepare fresh samples. r1->s1  Yes c2 Check Storage & Handling Temperature r1->c2  No end Resolution: Deuterium integrity maintained s1->end r2 Was the sample heated or stored at room temperature for an extended period? c2->r2 s2 Action: Prepare fresh sample. Analyze promptly or store at <= 4°C. r2->s2  Yes r2->end  No

Caption: Troubleshooting logic for investigating the loss of deuterium from d3-lactate.

Data Presentation

The stability of d3-lactate in aqueous solutions is highly dependent on environmental conditions. The following table summarizes the risk of deuterium exchange under different scenarios.

Parameter Condition Risk of Deuterium Exchange Recommendation
pH < 4.0HighAvoid; acid-catalyzed exchange is significant.
4.0 - 6.0 Low Optimal range for maximum stability.
6.0 - 8.0ModerateUse with caution; risk of base-catalyzed exchange increases.
> 8.0HighAvoid; base-catalyzed exchange is significant.
Temperature ≤ 4°C Low Recommended for both short-term and long-term storage. [10][11]
20-25°C (Room Temp)ModerateMinimize exposure; suitable for immediate use only.
≥ 37°CHighAvoid prolonged incubation unless experimentally required.[8]

Experimental Protocols & Workflows

Following standardized protocols is key to minimizing variability and ensuring the isotopic stability of your d3-lactate solutions.

Recommended Experimental Workflow

G start Start: Weigh d3-Lactate dissolve Dissolve in pre-chilled, appropriate buffer (e.g., 50 mM Sodium Acetate, pH 5.0) start->dissolve vortex Vortex briefly on ice until fully dissolved dissolve->vortex analyze Analyze promptly via NMR or LC-MS vortex->analyze store Store aliquots at ≤ 4°C if immediate analysis is not possible vortex->store  Delay in analysis end End: Data Acquisition analyze->end store->analyze

Caption: Recommended workflow for handling d3-lactate to minimize deuterium exchange.

Protocol 1: Preparation of a Stability-Optimized Aqueous d3-Lactate Solution
  • Buffer Preparation: Prepare a 50 mM sodium acetate buffer. Adjust the pH to 5.0 using acetic acid. Pre-chill the buffer to 4°C.

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Weigh the required amount of solid d3-lactate (e.g., Sodium L-lactate (3,3,3-D₃)) directly into the tube.

  • Dissolution: Add the calculated volume of the pre-chilled pH 5.0 acetate buffer to the tube to achieve the desired final concentration.

  • Mixing: Immediately cap the tube and vortex briefly while keeping it on ice or in a cold block until the solid is completely dissolved.

  • Usage and Storage: Use the solution immediately for your experiment. If storage is necessary, aliquot the solution into separate tubes, flash-freeze in liquid nitrogen, and store at -80°C for long-term stability, or store at 4°C for short-term use (less than 24 hours).

Protocol 2: Monitoring Deuterium Exchange using LC-MS
  • Sample Preparation: Prepare a 1 mM solution of d3-lactate in the aqueous buffer system you intend to test (e.g., phosphate buffer at pH 7.4).

  • Time Zero (T0) Sample: Immediately after preparation, dilute an aliquot of the solution to the working concentration for your LC-MS system (e.g., 10 µM) using a mobile phase-compatible solvent (e.g., 50:50 water:acetonitrile). Analyze immediately.

  • Incubation: Incubate the stock solution under the conditions you wish to test (e.g., 37°C).

  • Time-Point Sampling: At regular intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from the stock solution, dilute it as in step 2, and analyze it via LC-MS.

  • Data Analysis: Using mass spectrometry, monitor the ion intensities for the fully deuterated lactate (d3) and the potential exchanged species (d2, d1, d0). Calculate the percentage of d3-lactate remaining at each time point to determine the rate of exchange under your specific experimental conditions.

Chemical Mechanism of Exchange

Understanding the potential mechanism of exchange is crucial for prevention. The diagram below illustrates the general base-catalyzed enolization process, which is responsible for exchanging protons (or deuterons) on carbons adjacent to carbonyl-like groups.

G Lactate Lactate with α-Deuteron (R-CD(OH)-COO-) Enolate Enolate Intermediate (R-C(O-)=COO-) Lactate->Enolate - D⁺ Enolate->Lactate + D⁺ (from D₂O) Exchanged Exchanged Lactate (R-CH(OH)-COO-) Enolate->Exchanged + H⁺ (from H₂O) Base Base (OH⁻) Catalyzes Abstraction Base->Lactate Solvent Solvent (H₂O) Proton Source Solvent->invis2 invis2->Exchanged

Caption: General mechanism of base-catalyzed Cα-deuterium exchange via an enolate intermediate.

References

Technical Support Center: Optimizing Signal Detection in 2H MRS for Deuterated Lactate Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2H Magnetic Resonance Spectroscopy (MRS) for studies involving deuterated lactate. Our aim is to help you overcome common challenges and optimize your experimental workflow for robust and reliable data acquisition.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting deuterated lactate using 2H MRS?

A1: The primary challenges in detecting deuterated lactate with 2H MRS stem from the inherent properties of the deuterium nucleus and the biological system under investigation. These include:

  • Low Gyromagnetic Ratio: Deuterium (2H) has a gyromagnetic ratio approximately 6.5 times lower than that of protons (1H), which results in a lower intrinsic signal-to-noise ratio (SNR).[1]

  • Low Natural Abundance: While not directly a factor when using enriched deuterated substrates, the low natural abundance of 2H (~0.015%) means background signal is minimal.[2]

  • Small Chemical Shift Dispersion: The chemical shift range for 2H is smaller than for 1H, which can lead to overlapping signals from different metabolites, making it challenging to resolve the lactate peak, especially at lower magnetic field strengths.[1] For example, the small chemical shift difference between some metabolites can be as little as 0.4 ppm.[1]

  • Overlapping Lipid Signals: The lactate signal, particularly in in vivo studies, can be obscured by signals from naturally abundant 2H in lipids, which can be a significant source of interference.[3][4]

  • Short Relaxation Times: Deuterium has relatively short T1 and T2 relaxation times due to its quadrupolar moment, which influences signal intensity and requires optimization of acquisition parameters.[5]

Q2: What are the options for detecting the deuterium label in lactate?

A2: There are two primary methods for detecting the deuterium label in lactate and other metabolites:

  • Direct 2H Detection (Deuterium Metabolic Imaging - DMI): This method directly measures the 2H signal from deuterated molecules. It requires specialized hardware, including a 2H radiofrequency (RF) coil and a capable RF amplifier.[3][4] DMI is advantageous for its direct quantification of deuterated metabolite pools.

  • Indirect 1H Detection (Quantitative Exchanged-Label Turnover - QELT): This technique uses standard 1H MRS hardware to indirectly detect the incorporation of deuterium.[4][6] The replacement of a proton with a deuteron on a molecule leads to a decrease in the corresponding 1H MRS signal.[6] This method benefits from the higher sensitivity of 1H MRS and the widespread availability of the necessary hardware.[4][6]

Q3: How can I improve the signal-to-noise ratio (SNR) of my deuterated lactate signal?

A3: Optimizing the SNR is critical for successful 2H MRS studies. Consider the following strategies:

  • Increase Magnetic Field Strength: Higher magnetic fields (e.g., 7T, 9.4T, 11.7T, or even 15.2T) provide a significant boost in SNR and spectral resolution, which helps to better separate the lactate peak from other signals.[1]

  • Optimize RF Coil Design and Placement: Use a dedicated, high-sensitivity 2H surface coil positioned as close as possible to the region of interest to maximize signal reception.[1]

  • Optimize Pulse Sequence Parameters:

    • Repetition Time (TR): The short T1 relaxation time of deuterium allows for rapid signal averaging with a short TR, which can improve SNR per unit of time.[2][5]

    • Echo Time (TE): For direct detection, a short TE is generally preferred to minimize signal loss due to T2 relaxation.[3]

  • Increase the Number of Averages: Signal averaging is a straightforward way to improve SNR. The SNR increases with the square root of the number of averages.

  • Use an Appropriate Deuterated Substrate and Dose: The choice and concentration of the deuterated precursor (e.g., [6,6'-2H2]glucose) will directly impact the amount of deuterated lactate produced.[7][8]

Q4: How can I differentiate the deuterated lactate peak from overlapping lipid signals?

A4: Distinguishing the lactate signal from lipid contamination is a common challenge. Here are some approaches:

  • High Spectral Resolution: As mentioned, using a high-field scanner improves the separation between the lactate and lipid peaks.[1]

  • Spatial Localization: Employ robust spatial localization techniques (e.g., PRESS, STEAM) to minimize signal contamination from adipose tissue outside the voxel of interest.

  • Post-processing Techniques: Advanced spectral fitting algorithms can be used to deconvolve the lactate and lipid signals.[7][8] Some studies have utilized MRI-based spatial prior knowledge to aid in the removal of extracranial lipid signals.[9]

  • Editing Techniques: While more common in 1H MRS, specialized editing sequences can potentially be adapted for 2H MRS to selectively detect lactate.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
No detectable deuterated lactate signal Insufficient production of deuterated lactate.- Increase the dose of the deuterated substrate (e.g., [6,6'-2H2]glucose).- Ensure the metabolic pathway for lactate production is active in the model system.[7][10]
Low SNR.- Increase the number of signal averages.- Use a higher magnetic field strength scanner.[1]- Optimize RF coil placement and design for maximum sensitivity.[1]
Incorrect acquisition parameters.- Ensure the receiver frequency is correctly centered on the deuterium resonance.- Optimize TR and TE for the specific T1 and T2 of deuterated lactate.[5][9]
Low lactate signal intensity Suboptimal shimming.- Improve the magnetic field homogeneity (shimming) over the voxel of interest to achieve a narrower linewidth. A typical linewidth to aim for is 15-20 Hz.[8]
Partial volume effects.- Ensure the voxel is placed accurately within the tissue of interest and minimize inclusion of non-metabolically active tissues or cerebrospinal fluid.
Inefficient pulse sequence.- For indirect detection (QELT), ensure the sequence is sensitive to the subtle changes in the 1H spectrum.[6]- For direct detection, use a simple and robust pulse-acquire sequence.
Broad spectral lines Poor magnetic field homogeneity.- Perform careful and thorough shimming on the region of interest.
Motion artifacts.- Ensure the subject is properly immobilized during the scan.
Difficulty in quantifying lactate Overlapping signals (e.g., from lipids).- Use a high-resolution scanner to improve spectral separation.[1]- Employ advanced spectral fitting software to deconvolve overlapping peaks.[7][8]
Lack of a suitable internal reference.- Use the naturally abundant deuterated water signal as an internal reference for quantification.[3][9]
Inaccurate relaxation time corrections.- Measure or use literature values for the T1 and T2 of deuterated lactate at your specific field strength to correct for saturation effects.[3][9]

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to 2H MRS studies of deuterated lactate.

Table 1: T1 and T2 Relaxation Times of Deuterated Metabolites

MetaboliteT1 (ms)T2 (ms)Magnetic Field (T)Reference
Deuterated Water (in vivo)~350-Not significantly field-dependent[5]
[6,6'-2H2]Glucose~50-60--[5]
Deuterated Lactate297-11.7[9]
Deuterated Glutamate+Glutamine (Glx)~150-200--[5]
TMA-d91220 ± 401100 ± 20014.1[1]
TMAO-d9360 ± 20360 ± 3014.1[1]

Table 2: Observed Deuterated Lactate Concentrations in Different Studies

Study ContextLactate Concentration (mM)Treatment GroupTime PointMagnetic Field (T)Reference
In vitro AML cells3.2 ± 0.4Untreated2 hours post-glucose7[8][10]
In vitro AML cells4.0 ± 0.624-hour cisplatin2 hours post-glucose7[8][10]
In vitro AML cells1.6 ± 0.448-hour cisplatin2 hours post-glucose7[8][10]

Experimental Protocols

Key Experiment: Dynamic 2H MRS of [6,6'-2H2]Glucose Metabolism

This protocol outlines a general approach for monitoring the conversion of deuterated glucose to lactate in vivo or in vitro.

  • Subject/Sample Preparation:

    • For in vivo studies, fast the animal for a defined period (e.g., 4-6 hours) to lower endogenous glucose levels.

    • Administer a bolus of [6,6'-2H2]glucose. The route of administration (oral gavage, intravenous injection) and dose should be optimized for the specific study.[1][3] A typical dose for in vitro cell studies might be 20 mM.[7][8]

  • MR Hardware Setup:

    • Use a high-field MRI scanner (e.g., 7T or higher) for optimal sensitivity and spectral resolution.[1][7]

    • Employ a dual-tuned 1H/2H coil or a dedicated 2H coil. For QELT experiments, a standard 1H coil is sufficient.[3][6]

  • Localization and Shimming:

    • Acquire anatomical 1H images to define the volume of interest (VOI).[1]

    • Perform automated and manual shimming on the VOI to achieve a narrow water linewidth, which is crucial for resolving metabolite peaks.

  • 2H MRS Data Acquisition:

    • Use a non-localized or localized pulse-acquire sequence. For spatial mapping, a 2D or 3D chemical shift imaging (CSI) or spectroscopic imaging (MRSI) sequence can be used.[7][8]

    • Acquire a baseline spectrum before the administration of the deuterated substrate to measure the natural abundance water signal for use as a reference.[9]

    • Initiate dynamic MRS acquisition immediately following substrate administration. Acquire spectra continuously over a period of time (e.g., 2 hours) to track the metabolic conversion.[7][8]

  • Data Processing and Analysis:

    • Perform post-processing steps including zero-filling, Fourier transformation, and phase correction.

    • Use a spectral fitting algorithm (e.g., in MATLAB, jMRUI, or other specialized software) to quantify the areas of the deuterated glucose, lactate, and water peaks.[7][8]

    • Correct for T1 saturation effects using measured or literature values for the relaxation times.[9]

    • Normalize the metabolite signals to the internal water reference to obtain quantitative concentrations.[9]

Visualizations

glycolysis_pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_detection 2H MRS Detection Glucose [6,6'-2H2]Glucose Pyruvate [3,3'-2H2]Pyruvate Glucose->Pyruvate Glycolysis Glucose_Signal Glucose Signal Glucose->Glucose_Signal Lactate [3,3'-2H2]Lactate Pyruvate->Lactate Lactate Dehydrogenase AcetylCoA [2,2'-2H2]Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Lactate_Signal Lactate Signal Lactate->Lactate_Signal Glutamate Deuterated Glutamate AcetylCoA->Glutamate TCA Cycle Glutamate_Signal Glutamate Signal Glutamate->Glutamate_Signal

Caption: Metabolic pathway of [6,6'-2H2]glucose to lactate and glutamate for 2H MRS detection.

Caption: General experimental workflow for dynamic 2H MRS studies of deuterated lactate.

troubleshooting_logic Start Low/No Lactate Signal CheckSNR Is SNR adequate? Start->CheckSNR CheckShimming Is linewidth narrow? CheckSNR->CheckShimming Yes ImproveSNR Increase averages Use higher field Optimize coil CheckSNR->ImproveSNR No CheckMetabolism Is metabolism expected? CheckShimming->CheckMetabolism Yes ImproveShimming Re-shim on VOI CheckShimming->ImproveShimming No IncreaseSubstrate Increase substrate dose Verify model CheckMetabolism->IncreaseSubstrate No AnalyzeData Proceed with Quantification CheckMetabolism->AnalyzeData Yes ImproveSNR->Start Re-acquire ImproveShimming->Start Re-acquire IncreaseSubstrate->Start Re-acquire

Caption: A logical troubleshooting workflow for low deuterated lactate signal in 2H MRS.

References

Minimizing matrix effects in LC-MS/MS analysis of Sodium DL-Lactate-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the LC-MS/MS analysis of Sodium DL-Lactate-d3.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my analysis of this compound?

A: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (in this case, this compound).[1][2] These components can include salts, proteins, lipids, and metabolites.[3] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[4][5][6]

This interference can significantly impact the accuracy, precision, and sensitivity of your results by causing:[4][7]

  • Inaccurate Quantification: Underestimation or overestimation of the analyte concentration.[2]

  • Poor Reproducibility: Inconsistent results between samples.[8]

  • Reduced Sensitivity: Decreased signal-to-noise ratio, potentially masking the presence of the analyte at low concentrations.

Even with a stable isotope-labeled internal standard (SIL-IS) like this compound, significant matrix effects can sometimes lead to erroneous results if the analyte and internal standard experience different degrees of ion suppression or enhancement.[9]

Q2: How can I assess the extent of matrix effects in my samples?

A: A common and effective method to quantify matrix effects is the post-extraction spike method . This involves comparing the peak area of an analyte spiked into a blank matrix extract with the peak area of the analyte in a neat solution (e.g., mobile phase).

The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

  • An ME value of 100% indicates no matrix effect.

  • An ME value < 100% indicates ion suppression .

  • An ME value > 100% indicates ion enhancement .

It is recommended to evaluate the matrix effect using at least six different lots of the biological matrix to assess the variability of the effect.[3]

Q3: What are the best strategies to minimize matrix effects?

A: A multi-pronged approach combining efficient sample preparation, optimized chromatography, and the use of an appropriate internal standard is the most effective way to combat matrix effects.[10]

Key Strategies:

  • Effective Sample Preparation: The primary goal is to remove interfering matrix components before analysis.[1][10] Common techniques include:

    • Protein Precipitation (PPT): A simple and fast method, but often less clean, potentially leaving phospholipids and other interferences.[11]

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by separating the analyte into an immiscible solvent.[10]

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte on a solid sorbent and washing away interferences.[8][10][11] This is often the most effective technique for minimizing matrix effects.[11]

  • Chromatographic Separation: Optimizing the LC method can separate the analyte of interest from co-eluting matrix components.[1] This can be achieved by adjusting the mobile phase, gradient profile, or using a different column chemistry.[4]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is a SIL-IS for endogenous lactate. Ideally, the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[1][10] However, it's crucial to verify that the analyte and IS do not chromatographically separate, which can sometimes occur with deuterated standards (isotope effect).[9]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[12] However, this approach is only feasible if the analyte concentration is high enough to remain detectable after dilution.[4][12]

Troubleshooting Guide

Problem 1: I am observing significant ion suppression for this compound, even with a SIL-IS.

This can occur if the matrix effect is severe or if the analyte and internal standard are not behaving identically in the ion source.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for ion suppression.

Detailed Steps:

  • Review Sample Preparation: If you are using protein precipitation, consider switching to liquid-liquid extraction (LLE) or, for the cleanest extracts, solid-phase extraction (SPE).[10][11]

  • Optimize Chromatography: Modify your LC gradient to better separate this compound from the regions of the chromatogram that show the most significant ion suppression. You can identify these regions using a post-column infusion experiment.[4][5]

  • Verify Co-elution: Carefully examine the chromatograms to ensure that the peak for this compound and endogenous lactate are perfectly co-eluting. Even slight separation can lead to differential matrix effects.

  • Check for Contamination: Contamination from solvents, collection tubes, or the LC system itself can contribute to matrix effects.[13] Ensure high-purity solvents and meticulously clean equipment.

Problem 2: My results show high variability between different sample lots.

This indicates that the matrix effect is not consistent across different sources of your biological matrix.

Troubleshooting Steps:

  • Perform a Matrix Effect Assessment on Multiple Lots: Quantify the matrix effect on at least six different lots of your blank matrix.[3] High variability in the calculated matrix effect confirms the issue.

  • Improve Sample Cleanup: The most effective way to reduce variability between lots is to remove as much of the interfering matrix as possible. Solid-phase extraction (SPE) is generally the best choice for this.[8][11]

  • Matrix-Matched Calibrators: If extensive sample cleanup is not feasible, preparing your calibration standards in a pooled matrix (a mixture of several different lots) can help to average out the variability and improve accuracy.[1]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent.

    • Set B (Post-Spike): Extract blank biological matrix (e.g., plasma, urine) using your established sample preparation protocol. Spike the analyte and this compound into the final, extracted matrix.

    • Set C (Pre-Spike): Spike the analyte and this compound into the blank biological matrix before the extraction process.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100

    • RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This is a general protocol and should be optimized for your specific application.

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.

  • Load the Sample: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elute: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an appropriate volume into the LC-MS/MS system.

Data Presentation

The following table summarizes the typical effectiveness of different sample preparation techniques in minimizing matrix effects.

Sample Preparation TechniqueTypical Matrix Effect (%)Analyte Recovery (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT) 60 - 110> 90< 15
Liquid-Liquid Extraction (LLE) 80 - 10570 - 95< 10
Solid-Phase Extraction (SPE) 95 - 10585 - 100< 5

Note: These are representative values and can vary significantly depending on the analyte, matrix, and specific method conditions. A study on the analysis of nevirapine in human plasma showed that protein precipitated samples had an average matrix factor of 0.30, liquid-liquid extraction had a factor of 0.80, and solid-phase extraction achieved a matrix factor of 0.99, indicating the least matrix effect.[11]

Visualizations

Logical Relationship of Matrix Effect Mitigation Strategies

MatrixEffectMitigation cluster_0 Core Problem cluster_1 Mitigation Approaches cluster_2 Specific Techniques Problem Matrix Effects (Ion Suppression/Enhancement) SamplePrep Sample Preparation Problem->SamplePrep Chromatography Chromatography Problem->Chromatography InternalStandard Internal Standard Problem->InternalStandard PPT Protein Precipitation SamplePrep->PPT LLE Liquid-Liquid Extraction SamplePrep->LLE SPE Solid-Phase Extraction SamplePrep->SPE Gradient Gradient Optimization Chromatography->Gradient Column Column Selection Chromatography->Column SIL_IS This compound InternalStandard->SIL_IS

Caption: Strategies to mitigate matrix effects.

References

Best practices for quenching metabolism and extracting d3-lactate from cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of d3-lactate from cellular samples. This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step when preparing cells for d3-lactate analysis?

A1: Rapidly and effectively quenching metabolism is the most crucial step.[1][2][3] Cellular metabolism, especially glycolysis which produces lactate, has a very high turnover rate, with some metabolites turning over in seconds.[1] Failure to halt enzymatic activity instantly can lead to significant changes in metabolite levels, including d3-lactate, compromising the accuracy of your results.[1][2]

Q2: What is the recommended method for quenching metabolism in cultured cells?

A2: The ideal quenching method should immediately stop all enzymatic reactions without causing cellular damage or leakage of intracellular metabolites.[4] Commonly used and effective methods include:

  • Cold Solvent Quenching: Using ice-cold organic solvents like methanol or acetonitrile is a widely accepted practice.[5][6][7] A popular choice is a pre-chilled (-40°C) 60% methanol solution.[5][8]

  • Liquid Nitrogen (LN2) Quenching: Snap-freezing cells in liquid nitrogen is an extremely rapid method to halt metabolism.[4][5][9][10] This is often followed by extraction with a cold solvent.

Q3: How do I choose between different quenching solvents?

A3: The choice of quenching solvent can impact metabolite recovery and stability. While cold methanol is a gold standard, some studies suggest that using it alone can cause leakage of certain metabolites.[4][11] A mixture of solvents, such as acidic acetonitrile:methanol:water, can sometimes mitigate these issues.[1][12] The optimal solvent may also depend on the specific cell type and the full range of metabolites being analyzed.[13][14]

Q4: Should I wash my cells before quenching?

A4: Yes, a rapid rinse with a cold, isotonic solution like phosphate-buffered saline (PBS) or 0.9% saline is recommended.[2][4] This step is crucial for removing extracellular metabolites from the culture medium that could otherwise contaminate your intracellular measurements.[2] However, this washing step must be performed very quickly to prevent alterations in the intracellular metabolome.[10]

Q5: What is the best way to harvest adherent cells versus suspension cells?

A5:

  • Adherent Cells: For adherent cells, it is recommended to scrape the cells directly into the quenching or extraction solvent after removing the culture medium.[2][4] Trypsinization is generally not recommended as it can damage cell membranes and lead to metabolite leakage.[4][15]

  • Suspension Cells: Suspension cells can be rapidly separated from the medium by centrifugation at a low temperature or by fast filtration.[5][16][17] Fast filtration is often preferred as it is quicker and can reduce the risk of metabolite leakage caused by cold shock during centrifugation.[17]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low d3-lactate Signal 1. Inefficient Extraction: The chosen solvent may not be optimal for lactate. 2. Metabolite Leakage: Cell membranes may have been compromised during harvesting or quenching.[4][11] 3. Metabolite Degradation: Samples may have been improperly stored or handled.[1]1. Optimize Extraction Solvent: Test different solvent systems, such as methanol/water, acetonitrile/water, or a chloroform/methanol/water mixture.[15][18] 2. Refine Quenching Protocol: Ensure the quenching solution is sufficiently cold and that the process is rapid. For sensitive cells, consider a gentler quenching method. 3. Proper Sample Handling: Keep samples on ice or at -80°C at all times.[3][19] Avoid repeated freeze-thaw cycles.[4]
High Variability Between Replicates 1. Inconsistent Quenching Time: Even small variations in the timing of quenching can lead to different metabolite profiles. 2. Incomplete Cell Lysis: Metabolites may not be fully released from the cells. 3. Variable Cell Numbers: Inconsistent amounts of starting material will lead to variable results.1. Standardize Workflow: Practice the quenching procedure to ensure it is performed consistently and rapidly for all samples.[2] 2. Improve Lysis: Incorporate a cell disruption step after adding the extraction solvent, such as sonication or bead beating, followed by centrifugation to remove cell debris.[20] 3. Normalize to Cell Number or Protein: Count cells before harvesting or perform a protein quantification assay (e.g., BCA assay) on the cell lysate to normalize the final lactate values.[21]
Contamination with Extracellular Lactate 1. Incomplete Removal of Culture Medium: Residual medium can artificially inflate lactate readings.1. Thorough but Quick Washing: Implement a rapid washing step with cold, isotonic saline or PBS immediately before quenching.[2][4] For adherent cells, ensure all media is aspirated. For suspension cells, consider fast filtration for efficient separation.[16]
Metabolite Interconversion 1. Incomplete Quenching: Residual enzymatic activity can convert other metabolites into lactate.[1]1. Use an Acidified Quenching Solvent: Adding a small amount of acid (e.g., formic acid) to the quenching solvent can help to denature enzymes more effectively.[12]

Experimental Protocols

Protocol 1: Quenching and Extraction of d3-Lactate from Adherent Cells
  • Cell Culture: Grow adherent cells to the desired confluency in a culture plate.

  • Medium Removal: Aspirate the culture medium completely.

  • Washing (Optional but Recommended): Quickly wash the cells with 1-2 mL of ice-cold 0.9% NaCl solution. Aspirate the saline solution immediately.[4] This entire step should take less than 5 seconds.[10]

  • Quenching: Immediately add 1 mL of ice-cold (-40°C to -80°C) quenching/extraction solvent (e.g., 80% methanol in water) directly to the plate.[22]

  • Cell Lysis and Collection: Place the plate on ice and use a cell scraper to detach the cells into the solvent. Pipette the cell lysate into a microcentrifuge tube.

  • Homogenization: Sonicate the cell lysate on ice to ensure complete cell disruption.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., >12,000 x g) for 10-20 minutes at 4°C to pellet cell debris and proteins.[20]

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube for analysis.

  • Storage: Store the extract at -80°C until analysis.

Protocol 2: Quenching and Extraction of d3-Lactate from Suspension Cells using Fast Filtration
  • Cell Culture: Grow suspension cells to the desired density.

  • Fast Filtration Setup: Assemble a vacuum filtration unit with a suitable membrane filter (e.g., polyethersulfone).

  • Quenching and Filtration: Quickly filter a known volume of the cell suspension. Immediately wash the cells on the filter with a small volume of ice-cold 0.9% NaCl.[16] The entire filtration and washing process should be completed in under 15 seconds.[17]

  • Metabolism Quenching: Immediately transfer the filter with the cells into a tube containing liquid nitrogen to flash-freeze and quench metabolism.[17]

  • Extraction: Add a pre-chilled extraction solvent (e.g., cold acetonitrile:water:methanol) to the frozen filter and cells.[11]

  • Homogenization and Elution: Vortex the tube vigorously to extract the metabolites from the cells on the filter.

  • Centrifugation: Centrifuge the tube to pellet the filter and cell debris.

  • Supernatant Collection: Transfer the supernatant to a new tube for analysis.

  • Storage: Store the extract at -80°C until analysis.

Data Presentation

Table 1: Comparison of Quenching Solvents for Metabolite Recovery

Quenching SolventRelative Recovery of Amino AcidsRelative Recovery of Glycolytic IntermediatesNotesReference
Cold 60% Methanol (-40°C)GoodGoodGold standard, but may cause some leakage in certain cell types.[7][11][de Koning and van Dam, 1992]
Cold 80% Methanol (-80°C)Very GoodVery GoodHigher methanol concentration can improve recovery for some metabolites.[22][Canelas et al., 2008]
Acidic Acetonitrile:Methanol:WaterExcellentExcellentThe addition of acid helps to completely inactivate enzymes and can prevent metabolite interconversion.[1][12][Lu et al., 2017]
Liquid NitrogenExcellent (Quenching)Excellent (Quenching)Provides the fastest quenching but must be followed by a solvent extraction step.[4][5][10][Various]

Table 2: Comparison of Cell Harvesting Methods

Harvesting MethodMetabolite LeakageThroughputRecommended ForReference
Scraping (Adherent) LowModerateAdherent Cells[4]
Trypsinization (Adherent) HighHighNot Recommended for Metabolomics[4][15]
Centrifugation (Suspension) ModerateHighSuspension Cells (Fast and Cold)[23]
Fast Filtration (Suspension) LowHighSuspension Cells[16][17]

Visualizations

experimental_workflow_adherent cluster_prep Cell Preparation cluster_extraction Extraction cluster_analysis Analysis start Adherent Cells in Culture wash Rapid Wash (Cold Saline) start->wash Aspirate Medium quench Add Cold Quenching/Extraction Solvent wash->quench Aspirate Saline scrape Scrape Cells quench->scrape sonicate Sonicate scrape->sonicate centrifuge Centrifuge (4°C) sonicate->centrifuge collect Collect Supernatant centrifuge->collect Pellet Debris analyze LC-MS/MS Analysis of d3-Lactate collect->analyze experimental_workflow_suspension cluster_prep Cell Preparation cluster_extraction Extraction cluster_analysis Analysis start Suspension Cells in Culture filter Fast Filtration & Wash start->filter quench Quench Filter in LN2 filter->quench add_solvent Add Cold Extraction Solvent quench->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge (4°C) vortex->centrifuge collect Collect Supernatant centrifuge->collect Pellet Debris analyze LC-MS/MS Analysis of d3-Lactate collect->analyze troubleshooting_logic cluster_low_signal Low Signal? cluster_high_variability High Variability? cluster_solutions1 Solutions for Low Signal cluster_solutions2 Solutions for High Variability start Problem with d3-Lactate Data? q1 Was quenching rapid and cold enough? start->q1 q4 Was the procedure timed consistently? start->q4 q2 Is the extraction solvent optimal? q1->q2 s1 Improve quenching technique q1->s1 q3 Were cells properly lysed? q2->q3 s2 Test different solvents q2->s2 s3 Add sonication step q3->s3 q5 Was cell number normalized? q4->q5 s4 Standardize workflow q4->s4 s5 Perform cell count or protein assay q5->s5

References

Correcting for natural isotopic abundance in d3-lactate tracer experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with d3-lactate tracer experiments. It specifically addresses challenges related to correcting for the natural isotopic abundance of metabolites.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for natural isotopic abundance in d3-lactate tracer experiments?

A1: All naturally occurring elements with stable isotopes exist as a mixture of these isotopic forms. For instance, carbon is predominantly ¹²C, but about 1.1% is ¹³C.[1][2] This means that even in an unlabeled biological sample, a certain fraction of lactate molecules will contain heavier isotopes, contributing to the M+1, M+2, and higher mass isotopologue peaks in a mass spectrum.[3] When you introduce a d3-lactate tracer (which is intentionally enriched with deuterium, a heavy isotope of hydrogen), the mass spectrometer detects both the tracer-derived lactate and the naturally labeled lactate. To accurately quantify the incorporation of the d3-lactate tracer and understand its metabolic fate, it is crucial to distinguish between the experimentally introduced isotopes and those that are naturally present.[2] Failure to correct for this natural abundance can lead to an overestimation of tracer incorporation and incorrect interpretation of metabolic fluxes.[4]

Q2: What are the common methods for natural isotopic abundance correction?

A2: Several methods exist for correcting natural isotopic abundance, broadly categorized as:

  • Classical Correction Method: An early approach that involves subtracting the contribution of naturally abundant heavy isotopes from the observed mass isotopomer distributions. However, this method can sometimes overestimate the presence of these natural isotopes in labeled metabolites.[2]

  • Matrix-Based Correction: This is the current standard and more accurate method. It uses a correction matrix that accounts for the probabilities of all possible isotopic compositions for a given metabolite based on the natural abundances of its constituent elements (C, H, O, N, etc.).[2][5] The measured mass isotopologue distribution vector is then multiplied by the inverse of this correction matrix to obtain the true, corrected distribution that reflects only the tracer enrichment.[5][6] Several software tools, such as IsoCorrectoR and AccuCor2, implement this method.[3][4][5]

Q3: My corrected data shows negative enrichment for some isotopologues. What could be the cause?

A3: Negative values in your corrected mass isotopologue distribution (MID) are a common issue and can arise from several sources:

  • Incorrect Background Subtraction: If the background noise in your mass spectrometry data is not properly subtracted, it can lead to inaccuracies in the measured intensities of your isotopologues, which, after correction, may result in negative values.

  • Inaccurate Natural Abundance Values: The correction algorithms rely on theoretical natural abundance values for each element. While generally stable, slight variations can occur.

  • Tracer Impurity: The isotopic purity of your d3-lactate tracer is critical. If the tracer contains a higher-than-expected proportion of unlabeled (d0) lactate, this can skew the correction.[5] It is important to account for the purity of the tracer in your correction calculations.

  • Analytical Variability: Minor fluctuations in instrument performance during data acquisition can introduce noise that, when amplified by the correction algorithm, results in negative numbers, especially for low-abundance isotopologues.

Q4: How does the resolution of the mass spectrometer affect the natural abundance correction?

A4: The resolution of the mass spectrometer is a critical factor.

  • Low-Resolution Instruments: These instruments cannot distinguish between isotopologues with the same nominal mass but different elemental compositions (e.g., a ¹³C-labeled isotopologue vs. a ²H-labeled isotopologue of the same nominal mass). In such cases, the correction algorithm must account for all possible elemental contributions to a given mass.[5]

  • High-Resolution Instruments (e.g., Orbitrap, FT-ICR): These instruments can resolve peaks from different isotopologues with very small mass differences.[5] This can simplify the correction process as some of the natural abundance contributions can be spectrometrically resolved and do not need to be corrected for mathematically.[5] Tools like IsoCorrectoR and AccuCor2 have options for resolution-dependent correction.[3][5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Overestimation of Tracer Incorporation Failure to correct for natural isotopic abundance.Apply a matrix-based natural abundance correction algorithm to your raw mass spectrometry data.
Underestimation of tracer impurity.Verify the isotopic purity of your d3-lactate tracer from the manufacturer's certificate of analysis and input this value into your correction software.
Negative Values in Corrected Data Inaccurate background subtraction.Review and optimize your peak integration and background subtraction parameters in your data processing software.
Isotopic impurity of the tracer not accounted for.Use a correction tool that allows for specifying the tracer's isotopic purity.[5]
Analytical noise.For very low abundance isotopologues, consider if the signal is above the limit of detection. It may be appropriate to set these negative values to zero.
Inconsistent Results Across Replicates Variability in sample preparation.Ensure consistent cell numbers, extraction volumes, and timings for all samples.
Instability of the mass spectrometer.Perform regular calibration and tuning of the instrument. Run quality control samples throughout your analytical run.
Difficulty in Distinguishing d3-Lactate from Naturally Labeled Lactate Insufficient mass resolution.If possible, use a high-resolution mass spectrometer to resolve the d3-lactate peak from other isotopologues.
Inappropriate analytical method.Optimize your chromatography to ensure good separation of lactate from other metabolites that might interfere with its measurement.

Experimental Protocols

Protocol 1: D3-Lactate Tracer Experiment in Cultured Cells
  • Cell Seeding: Plate cells at a desired density and allow them to adhere and grow for 24-48 hours.

  • Tracer Introduction: Replace the normal culture medium with a medium containing a known concentration of d3-lactate (e.g., Sodium L-lactate (3,3,3-D₃)). The concentration and labeling duration will depend on the specific experimental goals.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold 80% methanol to the cells to quench metabolism and extract metabolites.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet protein and cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis by Mass Spectrometry:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried metabolites in a suitable solvent for your chromatography system.

    • Inject the sample into a liquid chromatography-mass spectrometry (LC-MS) system.

    • Acquire data in full scan mode or using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to detect the different isotopologues of lactate.

  • Data Analysis:

    • Integrate the peak areas for each lactate isotopologue (M+0, M+1, M+2, M+3, etc.).

    • Use a software tool like IsoCorrectoR or AccuCor2 to correct the raw peak areas for natural isotopic abundance and tracer impurity.[3][4][5]

    • Calculate the fractional enrichment of each isotopologue.

Quantitative Data Summary

Table 1: Natural Abundance of Relevant Stable Isotopes

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.9885
²H (D)0.0115
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205
Nitrogen¹⁴N99.632
¹⁵N0.368

Source: These values are generally accepted standard abundances, consistent with information found in multiple sources.[7]

Visualizations

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_correction Data Correction Phase cluster_interpretation Interpretation Phase A Cell Culture B Introduce d3-Lactate Tracer A->B C Metabolite Extraction B->C D LC-MS Analysis C->D E Peak Integration D->E F Natural Abundance Correction E->F G Tracer Impurity Correction F->G H Calculate Fractional Enrichment G->H I Metabolic Flux Analysis H->I Correction_Logic cluster_input Input Data cluster_process Correction Process cluster_output Output Data raw_data Raw Mass Isotopologue Distribution (MID) correction_algorithm Apply Correction Algorithm raw_data->correction_algorithm tracer_purity Tracer Isotopic Purity tracer_purity->correction_algorithm formula Metabolite Chemical Formula correction_matrix Generate Correction Matrix (based on natural abundance) formula->correction_matrix correction_matrix->correction_algorithm corrected_data Corrected Mass Isotopologue Distribution correction_algorithm->corrected_data

References

Improving sensitivity for low-level detection of deuterated lactate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of deuterated lactate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for detecting and quantifying low levels of deuterated lactate?

A1: The two primary analytical techniques for the sensitive detection of deuterated lactate are Gas Chromatography-Mass Spectrometry (GC-MS) and Deuterium Magnetic Resonance Spectroscopy (2H MRS).

  • GC-MS is a highly sensitive and specific method that requires chemical derivatization to make the lactate volatile for analysis. It is well-suited for quantifying low concentrations of deuterated lactate in biological samples.

  • 2H MRS is a non-invasive technique that allows for the in vivo or in vitro monitoring of metabolic pathways, such as the conversion of deuterated glucose to deuterated lactate. Its main advantages are the low natural abundance of deuterium, which minimizes background signals, and the ability to perform rapid signal averaging due to short T1 relaxation times.[1][2][3]

Q2: Why is derivatization necessary for GC-MS analysis of lactate?

A2: Lactic acid is a polar and non-volatile molecule. Gas chromatography requires analytes to be volatile so they can be transported through the GC column in the gas phase. Derivatization chemically modifies the lactate molecule, typically by replacing active hydrogens on the hydroxyl and carboxyl groups with less polar, more volatile groups, such as a tert-butyldimethylsilyl (tBDMS) group. This allows the lactate to be vaporized and separated by the GC column for subsequent detection by the mass spectrometer.

Q3: What are the advantages of using a deuterated internal standard for GC-MS quantification?

A3: Using a deuterated internal standard, such as a commercially available or synthesized deuterated lactate analog, is highly recommended for accurate quantification. A deuterated internal standard closely mimics the chemical and physical properties of the analyte (deuterated lactate). This helps to correct for variability in sample preparation, derivatization efficiency, and instrument response, leading to more precise and accurate results.

Q4: What is the "Warburg Effect," and how is deuterated lactate used to study it?

A4: The Warburg effect, also known as aerobic glycolysis, is a metabolic phenomenon observed in many cancer cells where they predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen.[1][2] Deuterated glucose (e.g., [6,6'-2H2]-glucose) can be introduced to cells or organisms as a metabolic tracer. The conversion of this labeled glucose into deuterated lactate can then be monitored over time using techniques like 2H MRS to study the activity of this pathway in cancer cells and to assess the effects of potential therapeutic agents.[1][2]

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Issue Potential Cause(s) Troubleshooting Steps
No or low signal for deuterated lactate 1. Incomplete derivatization.- Ensure derivatization reagents (e.g., MTBSTFA for tBDMS derivatization) are fresh and not expired. - Optimize derivatization temperature and time. For tBDMS derivatization, heating at 60-80°C for 30-60 minutes is a common starting point.[4] - Ensure the sample is completely dry before adding derivatization reagents, as water can interfere with the reaction.
2. Poor extraction recovery.- Optimize the pH of the sample before extraction. Acidic conditions are typically required for extracting lactic acid into an organic solvent like ethyl acetate.[1] - Perform multiple extractions (e.g., 2-3 times) and pool the organic layers to maximize recovery.
3. Instrument sensitivity issues.- Check the tuning of the mass spectrometer. - Clean the ion source, as contamination can suppress the signal. - Verify the GC-MS is operating in Selected Ion Monitoring (SIM) mode for the highest sensitivity, monitoring the characteristic ions of the derivatized deuterated lactate.
High background noise 1. Contaminated reagents or glassware.- Use high-purity solvents and reagents. - Thoroughly clean all glassware and bake at a high temperature to remove any organic residues.
2. Column bleed.- Condition the GC column according to the manufacturer's instructions. - Ensure the oven temperature does not exceed the column's maximum operating temperature.
3. Leaks in the GC-MS system.- Check for leaks at all fittings, especially the septum and column connections, using an electronic leak detector.
Poor peak shape (tailing or fronting) 1. Active sites in the GC inlet or column.- Deactivate the GC inlet liner with a silylating agent or use a pre-deactivated liner. - Trim a small portion (e.g., 10-20 cm) from the front of the GC column.
2. Co-elution with interfering compounds.- Optimize the GC oven temperature program to improve the separation of the deuterated lactate peak from other components in the sample matrix.
Inaccurate quantification 1. Non-linearity of the calibration curve.- Prepare a calibration curve with a sufficient number of points spanning the expected concentration range of the samples. - Ensure the internal standard concentration is consistent across all standards and samples.
2. Isotopic interference.- If using a deuterated internal standard, ensure there is no significant isotopic overlap between the analyte and the internal standard. Select quantification ions that are unique to each.
Deuterium Magnetic Resonance Spectroscopy (2H MRS) Analysis
Issue Potential Cause(s) Troubleshooting Steps
Low signal-to-noise ratio (SNR) for deuterated lactate 1. Low concentration of deuterated lactate.- Increase the amount of deuterated substrate (e.g., deuterated glucose) administered, if possible. - Allow more time for the metabolic conversion to deuterated lactate to occur before measurement.
2. Suboptimal acquisition parameters.- Increase the number of signal averages. The short T1 relaxation time of deuterium allows for rapid acquisitions.[1] - Optimize the flip angle and repetition time (TR) to maximize the signal.
3. Poor magnetic field homogeneity (shimming).- Carefully shim the magnetic field over the volume of interest to achieve a narrow linewidth for the water peak, which will improve the resolution and SNR of the metabolite peaks.
Difficulty in quantifying the deuterated lactate peak 1. Spectral overlap with other signals.- In some biological samples, the deuterated lactate signal may overlap with signals from deuterated lipids.[1] - Use spectral fitting software to deconvolve the overlapping peaks.
2. Broad linewidths.- Improve shimming to narrow the peaks. - Ensure the sample is free of paramagnetic contaminants.
Inconsistent results between experiments 1. Variability in cell culture conditions.- Maintain consistent cell density, media composition, and incubation times.
2. Inconsistent timing of substrate addition and measurement.- Standardize the time between the addition of the deuterated substrate and the start of the 2H MRS acquisition.

Quantitative Data Summary

The following tables summarize the reported limits of detection (LOD) and quantification (LOQ) for lactate analysis using various methods. It is important to note that these values are for non-deuterated lactate, but they provide a reasonable estimate for the expected sensitivity for deuterated lactate analysis.

Table 1: GC-MS Detection Limits for Lactate

Derivatization MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
t-Butyldimethylsilyl (tBDMS)0.8 - 1 ng/μL (S/N > 3)0.8 - 1 ng/μL (S/N > 10)[4]
Ethyl Chloroformate0.67 μmol/L-[5]

Table 2: LC-MS/MS Detection Limits for D-Lactate in Plasma

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Reversed-Phase LC-MS/MS0.7 μmol/L-[6]

Experimental Protocols

Detailed Protocol for GC-MS Analysis of Deuterated Lactate using tBDMS Derivatization

This protocol is a general guideline and may require optimization for specific sample types and instrumentation.

1. Sample Preparation (from cell culture media)

  • 1.1. Quenching and Extraction:

    • Rapidly cool the cell culture plate on dry ice to quench metabolic activity.

    • Add a cold extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell suspension.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

  • 1.2. Internal Standard Spiking:

    • Add a known amount of a suitable internal standard (e.g., a different deuterated lactate isotopologue or 13C-labeled lactate) to the supernatant.

  • 1.3. Drying:

    • Evaporate the supernatant to complete dryness under a stream of nitrogen gas or using a vacuum concentrator. It is crucial to remove all water as it interferes with derivatization.

2. Derivatization

  • 2.1. Reagent Preparation:

    • Use a silylating reagent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (tBDMSCl) as a catalyst.

  • 2.2. Derivatization Reaction:

    • Add the derivatization reagent to the dried sample extract.

    • Add a suitable solvent, such as acetonitrile or pyridine.

    • Vortex the mixture thoroughly.

    • Heat the sample at 60-80°C for 30-60 minutes.

    • Allow the sample to cool to room temperature.

3. GC-MS Analysis

  • 3.1. Instrument Setup:

    • GC Column: Use a non-polar or medium-polarity column suitable for separating the derivatized lactate (e.g., DB-5ms).

    • Injection: Inject 1-2 µL of the derivatized sample into the GC inlet, typically in splitless mode for maximum sensitivity.

    • Oven Program: Start with an initial oven temperature of around 80-100°C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min to a final temperature of 280-300°C.

    • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use Selected Ion Monitoring (SIM) mode to monitor the characteristic ions of the tBDMS-derivatized deuterated lactate and the internal standard.

4. Data Analysis

  • 4.1. Peak Integration: Integrate the peak areas for the deuterated lactate and the internal standard.

  • 4.2. Calibration Curve: Generate a calibration curve by analyzing a series of standards with known concentrations of deuterated lactate and a constant concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • 4.3. Quantification: Determine the concentration of deuterated lactate in the samples by using the calibration curve.

General Protocol for 2H MRS of Deuterated Lactate in Cell Culture

This protocol provides a general workflow for conducting 2H MRS experiments on cell cultures. Specific parameters will depend on the available spectrometer and experimental setup.

1. Cell Culture and Treatment

  • Culture cells to the desired confluency in appropriate media.

  • If applicable, treat the cells with the compound of interest for the desired duration.

2. Isotope Labeling

  • Replace the culture medium with fresh medium containing the deuterated substrate (e.g., 20 mM [6,6'-2H2]glucose).[6]

  • Incubate the cells for a sufficient time to allow for the metabolic conversion to deuterated lactate (e.g., 2 hours).[6]

3. Sample Preparation for MRS

  • Harvest the cells and/or the culture medium.

  • For cell extracts, perform a quenching and extraction procedure similar to the one described for GC-MS to obtain a metabolite extract.

  • Resuspend the cell pellet or the dried extract in a suitable buffer containing a known concentration of a reference compound (e.g., TSP for chemical shift referencing).

4. 2H MRS Acquisition

  • 4.1. Spectrometer Setup:

    • Use a high-field NMR spectrometer equipped with a deuterium-sensitive probe.

    • Tune and match the probe to the deuterium frequency.

  • 4.2. Shimming:

    • Shim the magnetic field on the sample to achieve good homogeneity, which is crucial for resolving the metabolite peaks.

  • 4.3. Acquisition Parameters:

    • Use a simple pulse-acquire sequence.

    • Set the repetition time (TR) to a short value (e.g., 300 ms) to take advantage of the short T1 of deuterium and allow for rapid signal averaging.[2]

    • Set the flip angle to approximately 90 degrees.[2]

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

5. Data Processing and Analysis

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Use a spectral fitting algorithm to quantify the peak areas of deuterated water, deuterated glucose, and deuterated lactate.[6]

  • Normalize the lactate signal to a reference signal (e.g., the deuterated water signal or an external standard) for quantification.

Visualizations

Signaling Pathway: The Warburg Effect

Warburg_Effect cluster_cell Cancer Cell Glucose Glucose GLUT GLUT Transporter G6P Glucose-6-P GLUT->G6P Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate LDHA LDH-A Pyruvate->LDHA Mitochondria Mitochondria (Oxidative Phosphorylation) Pyruvate->Mitochondria Inhibited Lactate Lactate LDHA->Lactate Extracellular Extracellular Lactate->Extracellular Export CancerCell Cancer Cell HIF1a HIF-1α HIF1a->LDHA Upregulates PI3K_Akt PI3K/Akt Pathway PI3K_Akt->GLUT Upregulates

Caption: The Warburg Effect signaling pathway in cancer cells.

Experimental Workflow: GC-MS Analysis of Deuterated Lactate

GCMS_Workflow Start Start: Biological Sample (e.g., Cell Culture) QuenchExtract 1. Quench Metabolism & Extract Metabolites Start->QuenchExtract AddIS 2. Add Deuterated Internal Standard QuenchExtract->AddIS Dry 3. Dry Sample AddIS->Dry Derivatize 4. Derivatize with tBDMS Reagent Dry->Derivatize GCMS 5. GC-MS Analysis (SIM Mode) Derivatize->GCMS DataAnalysis 6. Data Analysis (Quantification) GCMS->DataAnalysis End End: Deuterated Lactate Concentration DataAnalysis->End GCMS_Troubleshooting Problem Problem: Low or No Signal for Deuterated Lactate CheckDeriv Is Derivatization Complete? Problem->CheckDeriv CheckExtract Is Extraction Recovery Sufficient? CheckDeriv->CheckExtract Yes Sol_Deriv Solution: - Use fresh reagents - Optimize temp/time - Ensure sample is dry CheckDeriv->Sol_Deriv No CheckInstrument Is the GC-MS Functioning Correctly? CheckExtract->CheckInstrument Yes Sol_Extract Solution: - Optimize pH - Perform multiple extractions CheckExtract->Sol_Extract No Sol_Instrument Solution: - Tune MS - Clean ion source - Check for leaks CheckInstrument->Sol_Instrument No

References

Technical Support Center: Quantification of Intracellular vs. Extracellular D3-Lactate Pools

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of intracellular versus extracellular d3-lactate pools.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of d3-lactate in lactate quantification experiments?

A1: D3-lactate, a deuterated form of lactate, is most commonly used as an internal standard in mass spectrometry-based quantification methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its chemical properties are nearly identical to endogenous lactate, but its increased mass allows it to be distinguished by the mass spectrometer. This enables accurate and precise measurement of lactate concentrations in biological samples by correcting for variations in sample preparation and instrument response.

Q2: Why is it crucial to separate intracellular and extracellular lactate pools?

A2: Separating intracellular and extracellular lactate pools is critical for understanding cellular metabolism and the metabolic state of tissues. The distribution of lactate between these compartments provides insights into metabolic processes like glycolysis, the Warburg effect in cancer cells, and lactate shuttling between different cell types.[2] This separation allows for the investigation of lactate transport mechanisms and the effects of drugs targeting these pathways.

Q3: What are the main challenges in accurately quantifying intracellular lactate?

A3: The primary challenges in quantifying intracellular lactate include:

  • Rapid metabolic changes: Lactate metabolism is rapid, necessitating immediate quenching of metabolic activity upon sample collection to prevent changes in lactate levels.[2]

  • Contamination from extracellular lactate: The high concentration of lactate in the extracellular medium can contaminate the intracellular fraction during sample preparation. Thorough washing of the cell pellet is crucial to minimize this.

  • Cell lysis and extraction efficiency: Incomplete cell lysis or inefficient extraction can lead to an underestimation of intracellular lactate concentrations.

  • Normalization: Intracellular lactate concentrations need to be normalized to a measure of cell number or protein content to allow for meaningful comparisons between samples.

Q4: Can enzymatic assays be used for d3-lactate quantification?

A4: Enzymatic assays are typically designed to measure specific enantiomers of lactate, such as D-lactate or L-lactate, and rely on the specific activity of lactate dehydrogenase.[3][4] These assays are generally not suitable for the direct quantification of d3-lactate, as the deuterium substitution may affect the enzyme's activity. Mass spectrometry is the preferred method for distinguishing and quantifying isotopically labeled compounds like d3-lactate alongside their endogenous counterparts.

Troubleshooting Guides

LC-MS/MS Analysis
ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Broadening, Tailing, or Splitting) Column overload or contamination.Dilute the sample. Use a guard column and ensure proper sample cleanup.
Improper mobile phase composition or pH.Optimize the mobile phase composition and pH.
Dirty ion source.Clean the ion source according to the manufacturer's instructions.
High Background Noise or Signal Instability Contaminated solvents, reagents, or instrument components.Use high-purity solvents and reagents. Flush the LC system and clean the mass spectrometer.
Incomplete sample cleanup.Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step in your sample preparation.
Ion suppression from matrix components.Optimize chromatographic separation to elute lactate and d3-lactate in a region with less matrix interference. Consider using a different ionization source if available.
Inconsistent Retention Times Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing.
Column degradation.Replace the column if it has been used extensively or shows signs of performance loss.
Low Signal Intensity Inefficient ionization.Optimize ion source parameters such as capillary voltage, cone voltage, and gas flow rates.[5]
Poor fragmentation.Optimize collision energy for the specific MRM transitions of lactate and d3-lactate.[5]
Sample degradation.Ensure samples are stored properly at -80°C and minimize freeze-thaw cycles.
Sample Preparation
ProblemPossible Cause(s)Suggested Solution(s)
Inaccurate Quantification of Intracellular Lactate Incomplete quenching of metabolism.Immediately place cell culture dishes on dry ice and use ice-cold solvents for extraction.
Contamination from extracellular medium.Quickly aspirate the extracellular medium and wash the cells with ice-cold PBS before lysis.
Inefficient cell lysis and extraction.Use a robust lysis method, such as sonication or homogenization in a cold extraction solvent (e.g., 80% methanol). Consider multiple freeze-thaw cycles.
Sample-to-Sample Variability Inconsistent cell numbers.Normalize lactate concentrations to total protein content or cell number for each sample.
Incomplete protein precipitation.Ensure thorough mixing and sufficient incubation time after adding the precipitating agent (e.g., cold methanol or acetonitrile). Centrifuge at a high speed to pellet all protein.
Loss of Analyte Adsorption to labware.Use low-binding microcentrifuge tubes and pipette tips.
Evaporation of solvent.Keep samples on ice or at -80°C whenever possible and cap tubes tightly.

Experimental Protocols

Protocol: Quantification of Intracellular and Extracellular Lactate using d3-Lactate by LC-MS/MS

This protocol provides a general framework. Optimization may be required for specific cell types and experimental conditions.

1. Reagents and Materials:

  • Cells in culture

  • Phosphate-buffered saline (PBS), ice-cold

  • LC-MS grade water, methanol, and acetonitrile

  • d3-Lactate internal standard solution (concentration to be optimized)

  • 80% Methanol (-80°C) for extraction

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and high speeds

  • LC-MS/MS system

2. Sample Preparation: Extracellular Lactate

  • Collect a known volume of the cell culture medium.

  • Centrifuge at 300 x g for 5 minutes at 4°C to pellet any detached cells.

  • Transfer the supernatant (extracellular fraction) to a new microcentrifuge tube.

  • To deproteinize, add 4 volumes of cold methanol containing the d3-lactate internal standard.

  • Vortex briefly and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

3. Sample Preparation: Intracellular Lactate

  • Quickly aspirate the remaining culture medium from the cell culture plate.

  • Immediately wash the cells twice with ice-cold PBS.

  • Add a sufficient volume of -80°C 80% methanol containing the d3-lactate internal standard to the plate.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Incubate at -80°C for at least 15 minutes to ensure complete protein precipitation and cell lysis.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant (intracellular fraction) to a new tube.

  • Evaporate the supernatant to dryness.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

4. LC-MS/MS Analysis

  • Chromatography: Use a suitable column for polar metabolite analysis, such as a HILIC or a C18 column with an ion-pairing agent.

  • Mobile Phase: Optimize the mobile phase for good separation of lactate from other cellular components. A common mobile phase for HILIC is a gradient of acetonitrile and water with a buffer like ammonium acetate.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

    • Lactate transition: m/z 89 -> 43

    • d3-Lactate transition: m/z 92 -> 46 (Note: transitions may need to be optimized for your specific instrument).

  • Quantification: Create a standard curve of unlabeled lactate at various concentrations, with a fixed concentration of the d3-lactate internal standard. Calculate the peak area ratio of lactate to d3-lactate for the standards and samples. Determine the concentration of lactate in the samples from the standard curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics of LC-MS/MS methods for lactate quantification. Actual values may vary depending on the specific instrumentation, sample matrix, and method optimization.

ParameterTypical ValueReference
Linearity (r²) > 0.99[5]
Limit of Detection (LOD) 0.2 - 8.1 µmol/L[5]
Limit of Quantification (LOQ) 0.5 - 100 µmol/L[6]
Recovery 96% - 113%[5]
Intra-assay Variation 2% - 9%[5]
Inter-assay Variation 2% - 9%[5]

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_extraction Extraction & Deproteinization cluster_processing Sample Processing cluster_analysis Analysis cell_culture Cell Culture collect_media Collect Extracellular Medium cell_culture->collect_media wash_cells Wash Cells with Cold PBS cell_culture->wash_cells add_is_extra Add d3-Lactate to Medium collect_media->add_is_extra add_is_intra Add d3-Lactate in Lysis Buffer wash_cells->add_is_intra precipitate_extra Precipitate Proteins add_is_extra->precipitate_extra centrifuge_extra Centrifuge Extracellular Sample precipitate_extra->centrifuge_extra lyse_cells Lyse Cells & Precipitate Proteins add_is_intra->lyse_cells centrifuge_intra Centrifuge Intracellular Lysate lyse_cells->centrifuge_intra dry_extra Dry Supernatant centrifuge_extra->dry_extra reconstitute_extra Reconstitute dry_extra->reconstitute_extra lcms_analysis LC-MS/MS Analysis reconstitute_extra->lcms_analysis dry_intra Dry Supernatant centrifuge_intra->dry_intra reconstitute_intra Reconstitute dry_intra->reconstitute_intra reconstitute_intra->lcms_analysis data_analysis Data Analysis & Quantification lcms_analysis->data_analysis

Caption: Workflow for quantifying intracellular and extracellular lactate.

lactate_pathway cluster_cell Cell cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_extracellular Extracellular Space glucose Glucose pyruvate Pyruvate glucose->pyruvate tca TCA Cycle pyruvate->tca ldh LDH pyruvate->ldh lactate_intra Intracellular Lactate mct MCT lactate_intra->mct ldh->lactate_intra lactate_extra Extracellular Lactate mct->lactate_extra

Caption: Simplified lactate metabolism and transport pathway.

References

Technical Support Center: Optimizing Experimental Design for Stable Isotope Resolved Metabolomics (SIRM)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Stable Isotope Resolved Metabolomics (SIRM) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when designing a SIRM experiment?

A1: A successful SIRM experiment hinges on careful consideration of several factors.[1][2] Key considerations include the selection of an appropriate stable isotope tracer, determining the optimal labeling duration to achieve isotopic steady state or capture dynamic changes, and ensuring sufficient biological and technical replicates for statistical power.[3] The choice of analytical platform, either Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), will also dictate many aspects of the experimental design and data analysis.[4][5][6]

Q2: How do I choose the right stable isotope tracer for my experiment?

A2: The choice of tracer depends on the specific metabolic pathway you are investigating.[7] For example, [U-¹³C]-glucose is commonly used to trace glucose metabolism through glycolysis and the Krebs cycle.[5] For studying amino acid metabolism, one might use labeled glutamine or other specific amino acids. The position of the isotopic label within the tracer molecule is also crucial for resolving specific pathway activities.[3]

Q3: What is the difference between dynamic and steady-state labeling, and which one should I use?

A3: Dynamic labeling tracks the rate of isotope incorporation into metabolites over time, providing insights into metabolic flux.[1][2] Isotopic steady state is reached when the isotopic enrichment of a metabolite pool becomes constant, indicating that the rates of synthesis and degradation are balanced.[1][2] The choice between these approaches depends on the research question. Dynamic labeling is ideal for studying the kinetics of a pathway, while steady-state analysis is more suited for determining the relative contributions of different substrates to a metabolite pool.[2]

Q4: How many replicates are necessary for a robust SIRM experiment?

A4: Both biological and technical replicates are essential for a robust SIRM study.[3] Biological replicates account for the inherent variability within a biological system, while technical replicates assess the reproducibility of the analytical measurement.[3] A minimum of three biological replicates is generally recommended, but the optimal number should be determined by power analysis based on the expected effect size and variance.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Isotope Enrichment Inadequate labeling time.Increase the incubation time with the stable isotope tracer to allow for sufficient incorporation into downstream metabolites.[1]
Tracer dilution from unlabeled endogenous pools.Consider using a higher percentage of labeled tracer in the medium. For cell culture experiments, ensure the use of dialyzed serum to minimize unlabeled substrates.[8]
Poor cellular uptake of the tracer.Verify the expression and activity of relevant transporters for the chosen tracer. Optimize cell culture conditions to ensure healthy cell physiology.
High Variability Between Replicates Inconsistent sample handling and quenching.Standardize the sample collection and quenching protocol to minimize metabolic activity post-harvest. Rapid quenching with liquid nitrogen is a common and effective method.[7]
Biological heterogeneity.Increase the number of biological replicates to improve statistical power. Ensure that all experimental conditions are as consistent as possible.[3]
Analytical instrument instability.Run quality control (QC) samples throughout the analytical batch to monitor instrument performance.[3]
Poor Metabolite Identification Insufficient mass resolution or accuracy.Utilize high-resolution mass spectrometry to improve mass accuracy and aid in formula prediction.[9]
Lack of authentic standards.Confirm metabolite identity by comparing retention time and fragmentation spectra with those of authentic chemical standards.
Complex Data Interpretation Overlapping metabolic pathways.Use position-specific labeled tracers to differentiate between converging metabolic pathways.[4]
Difficulty in calculating metabolic flux.Employ specialized software for metabolic flux analysis (MFA) that can handle the complexity of SIRM data.[9]

Experimental Protocols

Protocol 1: General Cell Culture Labeling for SIRM

This protocol outlines a general procedure for labeling adherent cells with a stable isotope tracer.

Materials:

  • Complete cell culture medium

  • Incomplete medium (without the metabolite to be labeled)

  • Stable isotope tracer (e.g., [U-¹³C]-glucose)

  • Dialyzed Fetal Bovine Serum (dFBS)[8]

  • Phosphate-Buffered Saline (PBS)

  • Liquid nitrogen

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach the desired confluency.

  • Media Preparation: Prepare the labeling medium by supplementing the incomplete medium with the stable isotope tracer at the desired concentration and 10% dFBS.[8] Pre-equilibrate the medium to 37°C and 5% CO₂.[8]

  • Media Exchange:

    • Remove the old, unlabeled medium from the cells.[8]

    • Gently wash the cells with pre-warmed PBS to remove any residual unlabeled metabolites.[8]

    • Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells for the predetermined labeling period (for either dynamic or steady-state analysis).

  • Metabolite Quenching and Extraction:

    • To quench metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

    • Immediately add liquid nitrogen to the culture vessel to flash-freeze the cells.

    • For extraction, add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the frozen cells.[10]

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Centrifuge the lysate at high speed to pellet cell debris.

    • Collect the supernatant containing the metabolites for analysis.

Protocol 2: Sample Preparation for GC-MS Analysis

This protocol describes the derivatization of polar metabolites for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Dried metabolite extract

  • N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)[10]

  • Pyridine

  • GC-MS vials

Procedure:

  • Drying: Ensure the metabolite extract is completely dry. This can be achieved using a vacuum concentrator or by lyophilization.

  • Derivatization:

    • Add a solution of MTBSTFA in pyridine to the dried extract.

    • Vortex the mixture thoroughly to ensure all metabolites are dissolved.

    • Incubate the vials at 70°C for 1 hour to facilitate the derivatization reaction.[10]

  • Analysis: After incubation, the samples are ready for injection into the GC-MS system.[10]

Visualizations

SIRM_Workflow cluster_experimental_design 1. Experimental Design cluster_sample_preparation 2. Sample Preparation cluster_data_acquisition 3. Data Acquisition cluster_data_analysis 4. Data Analysis Tracer Tracer Selection ([U-13C]-Glucose) Labeling_Time Labeling Time (Dynamic vs. Steady-State) Replicates Replicates (Biological & Technical) Cell_Culture Cell Culture/ Tissue Collection Labeling Isotope Labeling Cell_Culture->Labeling Quenching Metabolic Quenching (Liquid Nitrogen) Labeling->Quenching Extraction Metabolite Extraction (Methanol/Water) Quenching->Extraction LC_MS LC-MS/MS Extraction->LC_MS GC_MS GC-MS Extraction->GC_MS NMR NMR Extraction->NMR Peak_Picking Peak Picking & Integration LC_MS->Peak_Picking GC_MS->Peak_Picking NMR->Peak_Picking ID Metabolite ID Peak_Picking->ID Correction Natural Abundance Correction ID->Correction Flux_Analysis Metabolic Flux Analysis Correction->Flux_Analysis

Caption: General workflow for a Stable Isotope Resolved Metabolomics (SIRM) experiment.

Troubleshooting_Logic Start Problem Encountered Low_Enrichment Low Isotope Enrichment? Start->Low_Enrichment High_Variability High Variability? Low_Enrichment->High_Variability No Increase_Time Increase Labeling Time Low_Enrichment->Increase_Time Yes Poor_ID Poor Metabolite ID? High_Variability->Poor_ID No Standardize_Quenching Standardize Quenching Protocol High_Variability->Standardize_Quenching Yes Use_HRMS Use High-Resolution MS Poor_ID->Use_HRMS Yes End Problem Resolved Poor_ID->End No Check_Tracer Check Tracer Concentration/ Purity Increase_Time->Check_Tracer Check_Tracer->End Increase_Replicates Increase Biological Replicates Standardize_Quenching->Increase_Replicates Increase_Replicates->End Use_Standards Use Authentic Standards Use_HRMS->Use_Standards Use_Standards->End

Caption: A logical troubleshooting workflow for common issues in SIRM experiments.

References

Validation & Comparative

A Head-to-Head Comparison: Sodium DL-Lactate-d3 vs. 13C-Lactate as Metabolic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate metabolic tracer is paramount for elucidating complex biological pathways. This guide provides an objective comparison of two commonly used lactate tracers, Sodium DL-Lactate-d3 and 13C-lactate, to aid in the selection of the optimal tool for your research needs.

Lactate, once considered a metabolic waste product, is now recognized as a critical player in cellular bioenergetics, acting as both a fuel source and a signaling molecule. Stable isotope-labeled lactate tracers are invaluable for tracking its metabolic fate and understanding its role in various physiological and pathological states, including cancer, neurological disorders, and metabolic diseases. The choice between deuterium (d3) and carbon-13 (13C) labeling depends on the specific research question, the analytical instrumentation available, and the desired temporal resolution of the metabolic processes under investigation.

At a Glance: Key Differences

FeatureThis compound13C-Lactate
Primary Analytical Technique Mass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy, Magnetic Resonance Imaging (MRI)
Temporal Resolution Slower, suitable for steady-state analysisFaster, suitable for real-time kinetic analysis (especially with hyperpolarization)
Sensitivity HighLower (can be significantly enhanced by hyperpolarization)
Typical Applications Long-term metabolic fate studies, flux analysis in cultured cellsIn vivo metabolic imaging, real-time flux analysis, pathway elucidation
Cost Generally lowerGenerally higher, especially for hyperpolarized applications
Isomer Considerations DL-racemic mixture may require chiral separation for specific biological questionsTypically available as the biologically active L-isomer

Performance Comparison: Quantitative Data

The following tables summarize quantitative data from representative studies to highlight the performance characteristics of each tracer.

Table 1: Analytical Sensitivity and Resolution
ParameterThis compound (via MS)13C-Lactate (via NMR/MRI)
Limit of Detection (LOD) 0.125 µmol/L for D-lactate in urine[1]Dependent on enrichment and technique; hyperpolarization significantly improves SNR[2]
Signal-to-Noise Ratio (SNR) High, dependent on instrumentLower for conventional 13C NMR; significantly higher for hyperpolarized 13C MRI[2]
Spectral Resolution High mass resolution allows for separation of isotopologuesLower spectral resolution can lead to overlapping peaks, especially at lower field strengths[2]
Table 2: Kinetic Parameters from In Vivo Studies
ParameterDeuterium-labeled Tracers (DMI)Hyperpolarized 13C-labeled Tracers (HP 13C-MRI)
Observation Window Longer, suitable for slower metabolic processes (>60 min)[3]Short, limited by T1 relaxation (seconds to minutes)[3]
Metabolic Processes Studied Steady-state levels of metabolism[3]Rapid, early metabolic conversions[3]
Reported Lactate/Precursor Ratios 2H-lactate/2H-Glx ratio: 0.18 ± 0.09[3]13C-lactate/13C-bicarbonate ratio: 3.7 ± 1.2[3]

Delving Deeper: Experimental Considerations

The choice between this compound and 13C-lactate is fundamentally linked to the experimental design and the specific biological questions being addressed.

This compound: Probing Steady-State Metabolism

Deuterium-labeled lactate is an excellent choice for studies aiming to understand the long-term fate of lactate and its contribution to various metabolic pools at a steady state. The primary analytical technique for this tracer is mass spectrometry, which offers high sensitivity and the ability to resolve different isotopologues.

Advantages:

  • High Sensitivity: Mass spectrometry allows for the detection of very low concentrations of deuterated metabolites.

  • Cost-Effective: Deuterium-labeled compounds are often less expensive than their 13C-labeled counterparts.

  • Long-term Studies: The stable nature of the deuterium label allows for longer experimental timelines to track the incorporation of the tracer into various metabolic pathways.

Limitations:

  • Kinetic Isotope Effect: The heavier mass of deuterium compared to hydrogen can sometimes alter the rate of enzymatic reactions, a phenomenon known as the kinetic isotope effect. This needs to be considered when interpreting kinetic data.

  • DL-Isomers: Sodium DL-Lactate is a racemic mixture. Since biological systems primarily utilize the L-isomer, the presence of the D-isomer can complicate the interpretation of results unless chiral separation methods are employed.[4]

  • Destructive Sampling: Mass spectrometry typically requires the destruction of the sample for analysis, precluding real-time in vivo measurements.

13C-Lactate: Unveiling Real-Time Metabolic Dynamics

13C-lactate, particularly when used in conjunction with hyperpolarization techniques, is a powerful tool for visualizing and quantifying rapid metabolic fluxes in real-time and in vivo. Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Imaging (MRI) are the primary analytical modalities for 13C-labeled tracers.

Advantages:

  • Real-Time In Vivo Analysis: Hyperpolarized 13C-MRI allows for the non-invasive imaging of metabolic pathways in living organisms with high temporal resolution.[3]

  • No Isotope Effect: The kinetic isotope effect of 13C is generally negligible, leading to more straightforward interpretation of kinetic data.

  • Pathway Specificity: The position of the 13C label can be strategically chosen to probe specific metabolic pathways.

Limitations:

  • Lower Intrinsic Sensitivity: The natural abundance of 13C is low, and its gyromagnetic ratio is lower than that of protons, resulting in lower intrinsic sensitivity for NMR detection. Hyperpolarization dramatically increases sensitivity but is technically demanding and has a limited signal lifetime.[2]

  • Cost and Complexity: 13C-labeled compounds and the instrumentation for hyperpolarization and 13C-MRI are expensive and require specialized expertise.

  • Short Observation Window: The hyperpolarized state is transient, limiting the observation window to a few minutes.[3]

Experimental Protocols

Key Experiment 1: Steady-State Metabolic Flux Analysis using this compound and LC-MS

Objective: To determine the contribution of lactate to downstream metabolic pathways in cultured cells at isotopic steady state.

Methodology:

  • Cell Culture: Plate cells at a desired density and allow them to adhere and reach the desired confluency.

  • Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of this compound. The concentration should be chosen based on physiological relevance and experimental goals.

  • Incubation: Incubate the cells with the tracer-containing medium for a duration sufficient to achieve isotopic steady state. This time will vary depending on the cell type and the pathways of interest but is typically in the range of hours to a full day.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells with ice-cold saline.

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet protein and cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation for LC-MS:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the sample onto a liquid chromatography system coupled to a mass spectrometer.

    • Separate the metabolites using an appropriate chromatography method (e.g., reversed-phase or HILIC).

    • Detect the mass-to-charge ratio (m/z) of the metabolites and their isotopologues.

  • Data Analysis:

    • Identify and quantify the different isotopologues of downstream metabolites (e.g., pyruvate, citrate, glutamate) based on their m/z values.

    • Calculate the fractional enrichment of the deuterium label in each metabolite to determine the contribution of lactate to that metabolic pool.

Key Experiment 2: Real-Time In Vivo Metabolic Imaging using Hyperpolarized 13C-Lactate and MRI

Objective: To visualize and quantify the conversion of lactate to pyruvate and other downstream metabolites in a living animal model in real-time.

Methodology:

  • Animal Preparation: Anesthetize the animal and place it in the MRI scanner. Ensure physiological monitoring throughout the experiment.

  • Hyperpolarization: Polarize the [1-13C]L-lactate sample using a dynamic nuclear polarization (DNP) polarizer.

  • Tracer Injection: Rapidly dissolve the hyperpolarized sample in a suitable buffer and inject it intravenously into the animal.

  • MRI Data Acquisition: Immediately following the injection, acquire dynamic 13C MR spectra or spectroscopic images from the region of interest (e.g., tumor, brain, heart).

  • Data Processing and Analysis:

    • Process the acquired data to generate time-resolved spectra or metabolic maps.

    • Identify and quantify the signals from [1-13C]lactate and its metabolic products (e.g., [1-13C]pyruvate, [1-13C]alanine, 13C-bicarbonate).

    • Fit the dynamic data to kinetic models to calculate the rates of metabolic conversion (e.g., the lactate-to-pyruvate conversion rate constant, kPL).

Signaling Pathways and Experimental Workflows

Visualizing the flow of the tracer through metabolic pathways and the experimental process is crucial for understanding these complex experiments.

lactate_metabolism cluster_extracellular Extracellular Space cluster_mitochondrion Mitochondrion Lactate_ext Labeled Lactate (d3 or 13C) Lactate_int Intracellular Labeled Lactate Lactate_ext->Lactate_int MCT Pyruvate Labeled Pyruvate Lactate_int->Pyruvate LDH Alanine Labeled Alanine Pyruvate->Alanine ALT Pyruvate_mito Labeled Pyruvate Pyruvate->Pyruvate_mito AcetylCoA Labeled Acetyl-CoA Pyruvate_mito->AcetylCoA PDH Bicarbonate Labeled Bicarbonate (from 13C-1-lactate) Pyruvate_mito->Bicarbonate PDH TCA_Cycle TCA Cycle (Labeled Intermediates) AcetylCoA->TCA_Cycle

Caption: Metabolic fate of labeled lactate within a cell.

experimental_workflow cluster_d3 This compound Workflow cluster_13C Hyperpolarized 13C-Lactate Workflow d3_start Tracer Administration (in vitro / in vivo) d3_ss Achieve Isotopic Steady State d3_start->d3_ss d3_sample Sample Collection & Metabolite Extraction d3_ss->d3_sample d3_analysis LC-MS Analysis d3_sample->d3_analysis d3_end Steady-State Flux Data d3_analysis->d3_end c13_start Hyperpolarization of 13C-Lactate c13_inject Rapid Injection (in vivo) c13_start->c13_inject c13_acquire Dynamic 13C-MRI/MRS Acquisition c13_inject->c13_acquire c13_analysis Kinetic Modeling c13_acquire->c13_analysis c13_end Real-Time Flux Data c13_analysis->c13_end

Caption: Comparison of experimental workflows.

Conclusion: Selecting the Right Tool for the Job

Both this compound and 13C-lactate are powerful tools for metabolic research, each with a distinct set of advantages and limitations. The choice between them should be guided by the specific scientific question.

  • For researchers interested in long-term metabolic fate, steady-state flux analysis, and have access to mass spectrometry , This compound offers a sensitive and cost-effective solution.

  • For those aiming to visualize and quantify rapid metabolic conversions in real-time and in vivo , and who have access to the necessary specialized equipment, hyperpolarized 13C-lactate provides unparalleled insights into dynamic metabolic processes.

By carefully considering the experimental goals and available resources, researchers can select the optimal lactate tracer to unlock a deeper understanding of cellular metabolism in health and disease.

References

A Comparative Guide to Metabolic Flux Analysis: Cross-Validation of d3-Lactate and 13C-Glucose Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common stable isotope tracers used in metabolic flux analysis (MFA): deuterated lactate (d3-lactate) and 13C-labeled glucose (13C-glucose). Understanding the distinct advantages and applications of each tracer is crucial for designing robust experiments to probe cellular metabolism, particularly in the context of drug development and disease research. While direct cross-validation studies are limited, this guide synthesizes available data to offer a comparative overview of their performance, experimental protocols, and the metabolic pathways they elucidate.

Data Presentation: Quantitative Comparison of Metabolic Fluxes

Metabolic Flux13C-Glucose TracerLactate Tracer (13C or d3)Key Metabolic Insights
Glycolysis High precision for upper and lower glycolysis[1][2]Limited direct information on glycolytic flux from glucose13C-glucose is the gold standard for quantifying the rate of glucose breakdown.
Pentose Phosphate Pathway (PPP) High precision, especially with [1,2-13C2]glucose[1][2]No direct labeling of PPP intermediates13C-glucose is essential for measuring the flux through this pathway, which is critical for nucleotide synthesis and redox balance.
TCA Cycle Entry via Pyruvate Dehydrogenase (PDH) Quantifiable, but can be affected by lactate exchangeDirectly measures the contribution of lactate to the TCA cycled3-lactate provides a clearer picture of exogenous lactate utilization for mitochondrial energy production.
TCA Cycle Anaplerosis (e.g., via Pyruvate Carboxylase) Can be measured, but may require specific glucose isotopomersDirectly reflects the contribution of lactate to replenish TCA cycle intermediatesLactate tracers are powerful for studying anaplerotic fluxes that are crucial for biomass synthesis.
Gluconeogenesis Can be inferred from labeling patterns in gluconeogenic tissuesDirectly traces the conversion of lactate to glucoseLactate tracers are superior for quantifying the rate of glucose production from non-carbohydrate sources.

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate metabolic flux analysis. Below are generalized protocols for MFA using 13C-glucose and a proposed protocol for d3-lactate based on common stable isotope tracing techniques.

13C-Glucose Metabolic Flux Analysis Protocol

This protocol is a standard method for quantifying fluxes in central carbon metabolism.

  • Cell Culture: Cells are cultured in a defined medium. For adherent cells, they are typically seeded to achieve exponential growth during the labeling experiment.

  • Isotope Labeling: The standard culture medium is replaced with a medium containing a known concentration of a specific 13C-glucose isotopomer (e.g., [U-13C6]glucose or [1,2-13C2]glucose) and other essential nutrients. The choice of isotopomer depends on the specific pathways of interest[1][2].

  • Steady-State Labeling: Cells are incubated in the labeling medium for a sufficient period to achieve isotopic steady state in the intracellular metabolite pools. This duration is typically determined empirically and can range from hours to days.

  • Metabolite Extraction: The labeling medium is rapidly removed, and cells are quenched with a cold solvent (e.g., methanol or a methanol/water mixture) to halt metabolic activity. Intracellular metabolites are then extracted.

  • Sample Analysis: The isotopic labeling patterns of key metabolites (e.g., amino acids, TCA cycle intermediates) are measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Flux Calculation: The measured labeling data, along with extracellular flux rates (e.g., glucose uptake, lactate secretion), are used as inputs for a computational model to estimate intracellular metabolic fluxes.

d3-Lactate Metabolic Flux Analysis Protocol (Proposed)

This proposed protocol is based on established principles of stable isotope tracing.

  • Cell Culture and Medium: Cells are cultured in a medium containing unlabeled glucose and other necessary nutrients. The concentration of unlabeled lactate should be minimized to reduce background.

  • Isotope Labeling: A known concentration of d3-lactate (e.g., [3,3,3-d3]lactate) is added to the culture medium.

  • Time-Course or Steady-State Labeling: Depending on the experimental question, either a time-course experiment to measure labeling kinetics or a steady-state labeling experiment can be performed.

  • Metabolite Extraction: Similar to the 13C-glucose protocol, cells are rapidly quenched, and metabolites are extracted.

  • Sample Analysis: The incorporation of deuterium into downstream metabolites, such as TCA cycle intermediates and amino acids, is measured by mass spectrometry. Specialized derivatization techniques may be required for optimal detection of deuterated compounds.

  • Flux Calculation: The deuterium labeling patterns are used in a metabolic model to calculate fluxes related to lactate uptake, its conversion to pyruvate, and its entry into the TCA cycle and gluconeogenesis.

Mandatory Visualization

Metabolic Pathways Traced by 13C-Glucose and d3-Lactate

The following diagram illustrates the central carbon metabolism pathways and highlights which parts are preferentially traced by 13C-glucose versus d3-lactate.

Caption: Metabolic pathways traced by 13C-glucose and d3-lactate.

Experimental Workflow for Metabolic Flux Analysis

This diagram outlines the general workflow for a stable isotope tracing experiment, applicable to both 13C-glucose and d3-lactate.

Start Start Cell_Culture Cell Culture Start->Cell_Culture Isotope_Labeling Isotope Labeling (13C-Glucose or d3-Lactate) Cell_Culture->Isotope_Labeling Metabolite_Extraction Metabolite Extraction Isotope_Labeling->Metabolite_Extraction MS_Analysis LC-MS/GC-MS Analysis Metabolite_Extraction->MS_Analysis Data_Processing Data Processing & Isotopomer Distribution MS_Analysis->Data_Processing Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation End End Flux_Calculation->End

Caption: General experimental workflow for metabolic flux analysis.

Logical Relationship: Tracer Selection and Pathway Elucidation

This diagram illustrates the logical relationship between the choice of tracer and the primary metabolic pathways that can be investigated.

cluster_Glucose 13C-Glucose cluster_Lactate d3-Lactate Tracer Isotopic Tracer Glycolysis Glycolysis Tracer->Glycolysis Choice Lactate_Uptake Lactate Uptake & Oxidation Tracer->Lactate_Uptake Choice PPP Pentose Phosphate Pathway TCA_from_Glucose TCA Cycle (from Glucose) TCA_from_Lactate TCA Cycle (from Lactate) Gluconeogenesis Gluconeogenesis

References

Assessing the Biological Equivalence of Deuterated versus Non-Deuterated Lactate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological equivalence between deuterated and non-deuterated lactate. By examining the available experimental data, this document aims to objectively assess how the substitution of hydrogen with deuterium in the lactate molecule may influence its metabolic fate, transport, and signaling functions. This information is critical for researchers utilizing deuterated lactate as a tracer in metabolic studies and for professionals in drug development exploring the therapeutic potential of lactate.

Introduction to Deuterated Lactate

Lactate, a key metabolite in cellular metabolism, has emerged as an important signaling molecule, influencing a range of physiological processes from energy regulation to immune responses. Deuterium-labeled lactate, in which one or more hydrogen atoms are replaced by its heavier isotope, deuterium, is an invaluable tool in metabolic research, primarily for tracing metabolic pathways using techniques like magnetic resonance spectroscopy (MRS) and mass spectrometry. However, the introduction of deuterium can, in some instances, alter the physicochemical properties of a molecule, potentially leading to differences in its biological activity compared to its non-deuterated counterpart. This phenomenon, known as the kinetic isotope effect (KIE), is a key consideration when evaluating the biological equivalence of deuterated compounds.

Metabolic Equivalence

The primary metabolic pathway for lactate involves its reversible conversion to pyruvate, a reaction catalyzed by the enzyme lactate dehydrogenase (LDH). The breaking of a carbon-hydrogen bond is a critical step in this reaction.

Kinetic Isotope Effect on Lactate Dehydrogenase:

Studies have shown that the use of deuterated lactate can lead to a significant kinetic isotope effect on the reaction catalyzed by lactate dehydrogenase. This effect manifests as a slower reaction rate for the deuterated substrate compared to the non-deuterated form. The magnitude of this effect can vary depending on the specific position of deuterium substitution on the lactate molecule.

ParameterNon-Deuterated LactateDeuterated LactateImplication
Enzymatic Conversion (LDH) Standard reaction rateSlower reaction rate due to KIEThe rate of interconversion between lactate and pyruvate can be reduced with deuterated lactate.
Overall Glycolytic Flux Not ApplicableA study on the production of lactate from deuterated glucose showed no substantial impact on the overall glycolytix flux to lactate[1].While the direct enzymatic conversion of deuterated lactate is slower, the overall production from a deuterated precursor may not be significantly altered.

Experimental Protocol: Measurement of Lactate Dehydrogenase Activity

A common method to determine LDH activity involves spectrophotometrically measuring the rate of NADH production or consumption at 340 nm.

Materials:

  • Spectrophotometer

  • Cuvettes

  • Lactate Dehydrogenase (LDH) enzyme

  • NAD+ or NADH

  • L-Lactate (non-deuterated and deuterated)

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

Procedure:

  • Prepare a reaction mixture containing the buffer, NAD+, and the LDH enzyme in a cuvette.

  • Initiate the reaction by adding a known concentration of either non-deuterated or deuterated lactate.

  • Immediately begin monitoring the change in absorbance at 340 nm over time.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance curve.

  • Compare the rates obtained for the deuterated and non-deuterated lactate to determine the kinetic isotope effect.

Transport Across Cell Membranes

Lactate is transported across the plasma membrane by a family of monocarboxylate transporters (MCTs), primarily MCT1 and MCT4. This transport is a crucial step for both lactate uptake and efflux in various cells and tissues.

Currently, there is a lack of direct experimental data comparing the transport kinetics of deuterated versus non-deuterated lactate via MCTs. However, based on the principle of the kinetic isotope effect, it is plausible that the transport rate could be slightly altered if a C-H bond is broken or significantly perturbed during the translocation process. Given that the transport mechanism involves the co-transport of a proton, further investigation is needed to determine if deuteration affects the affinity for the transporter or the translocation rate.

Experimental Protocol: In Vitro Lactate Transport Assay

This protocol can be adapted to compare the transport of deuterated and non-deuterated lactate in cells expressing specific MCT isoforms.

Materials:

  • Cell line expressing the MCT transporter of interest (e.g., MCT1-expressing cells)

  • Non-deuterated L-Lactate

  • Deuterated L-Lactate

  • Radio-labeled lactate (e.g., 14C-Lactate) as a tracer

  • Transport buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Inhibitors of MCT transport (e.g., α-cyano-4-hydroxycinnamate) for control experiments

  • Scintillation counter

Procedure:

  • Culture the cells to confluence in appropriate multi-well plates.

  • Wash the cells with transport buffer to remove any residual lactate.

  • Incubate the cells with transport buffer containing a mixture of radio-labeled lactate and a specific concentration of either non-deuterated or deuterated lactate for a defined period.

  • Terminate the transport by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • The rate of lactate transport can be calculated and compared between the deuterated and non-deuterated conditions.

Signaling Functions of Lactate

Lactate is now recognized as a signaling molecule, or "lactormone," that exerts its effects through various mechanisms, including the activation of the G-protein coupled receptor 81 (GPR81), also known as HCAR1, and by influencing the activity of the hypoxia-inducible factor-1α (HIF-1α).

GPR81/HCAR1 Receptor Activation:

The binding of lactate to GPR81 initiates a signaling cascade that can lead to various cellular responses, such as the inhibition of lipolysis in adipocytes. There is currently no direct experimental evidence to suggest that deuterated lactate has a different binding affinity for GPR81 or a differential effect on its downstream signaling compared to non-deuterated lactate. It is generally assumed that the biological activity is equivalent in this context, but dedicated comparative studies are needed for confirmation.

HIF-1α Pathway Modulation:

Lactate can stabilize HIF-1α, a key transcription factor in the cellular response to hypoxia. This stabilization can occur through the inhibition of prolyl hydroxylases (PHDs). The mechanism of this inhibition is not fully elucidated and it is unclear if the kinetic isotope effect of deuterated lactate would play a significant role.

Signaling Pathway Diagrams:

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving lactate.

GPR81_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Lactate Lactate GPR81 GPR81 (HCAR1) Lactate->GPR81 Binds to Gi Gi GPR81->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Inhibits

Lactate signaling through the GPR81 receptor.

Lactate-mediated stabilization of HIF-1α.

Summary and Conclusion

The assessment of the biological equivalence between deuterated and non-deuterated lactate reveals a nuanced picture. The most significant and experimentally verified difference lies in the metabolic conversion of lactate to pyruvate, where deuteration leads to a measurable kinetic isotope effect, slowing down the reaction catalyzed by lactate dehydrogenase. However, at the level of overall glycolytic flux from a deuterated precursor, this effect appears to be less pronounced.

For other biological activities, such as transport via MCTs and signaling through the GPR81 receptor, there is a conspicuous lack of direct comparative data. While it is plausible that the kinetic isotope effect could subtly influence these processes, it is largely assumed that deuterated and non-deuterated lactate are functionally equivalent in these roles. This assumption is the basis for the widespread and successful use of deuterated lactate as a metabolic tracer.

Key Comparison Points:

FeatureDeuterated LactateNon-Deuterated LactateConclusion on Equivalence
Metabolism (LDH) Slower enzymatic conversion rate.Standard enzymatic conversion rate.Not fully equivalent. The kinetic isotope effect can alter the rate of metabolic interconversion.
Cellular Transport (MCTs) Likely similar, but direct comparative data is lacking.Standard transport kinetics.Likely equivalent, but requires further investigation.
Signaling (GPR81) Assumed to have similar binding and activation properties.Standard ligand for GPR81.Assumed to be equivalent, but not experimentally verified.

For researchers, these findings underscore the importance of considering the potential for kinetic isotope effects when designing and interpreting studies using deuterated lactate, especially when quantifying metabolic fluxes. For drug development professionals, while deuterated lactate itself is not a therapeutic, the principle of using deuteration to modulate metabolic stability is a recognized strategy. The current evidence suggests that for signaling functions, the biological equivalence is likely high, but this requires direct experimental validation. Future studies should focus on directly comparing the binding affinities, transport kinetics, and in vivo pharmacokinetics of deuterated and non-deuterated lactate to provide a more complete picture of their biological equivalence.

References

Comparative metabolomics of lactate utilization in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The understanding of lactate's role in cellular metabolism has undergone a significant transformation. Once considered a mere byproduct of anaerobic glycolysis, lactate is now recognized as a crucial metabolic fuel and a signaling molecule, profoundly influencing cell phenotype, particularly in the context of cancer.[1][2] This guide provides a comparative analysis of lactate utilization across different cell lines, focusing on a normal-like breast epithelial cell line (MCF-10A) and two breast cancer cell lines with distinct phenotypes: the estrogen receptor-positive (ER+) MCF-7 and the triple-negative breast cancer (TNBC) MDA-MB-231. This comparison highlights the metabolic plasticity of cancer cells and offers insights into potential therapeutic targets.

Data Presentation: Quantitative Comparison of Lactate Metabolism

The metabolic profiles of normal-like and cancerous breast cell lines reveal significant differences in lactate metabolism. The following table summarizes key quantitative data on lactate production, the expression of lactate transporters (MCTs), and lactate dehydrogenase (LDH) isoforms.

ParameterMCF-10A (Normal-like)MCF-7 (ER+ Breast Cancer)MDA-MB-231 (TNBC)Source(s)
Lactate Production/Release LowModerate to HighHigh[3][4]
Monocarboxylate Transporter 1 (MCT1) Expression PresentPresentAbsent[5]
Monocarboxylate Transporter 4 (MCT4) Expression LowLow to ModerateHigh[5]
Lactate Dehydrogenase A (LDHA) Expression LowModerateHigh[6]
Lactate Dehydrogenase B (LDHB) Expression HighHighLow[6]
ATP Production from Glycolysis LowModerateHigh (>50% of total ATP)[6]

Note: The quantitative values are relative comparisons derived from multiple studies and may vary based on specific experimental conditions.

Signaling Pathways and Cellular Responses

Lactate exerts its influence not only as a metabolic substrate but also as a signaling molecule, primarily through the G-protein coupled receptor 81 (GPR81), also known as Hydroxycarboxylic acid receptor 1 (HCAR1).

Lactate-GPR81 Signaling Pathway

The binding of lactate to GPR81 on the cell surface initiates a signaling cascade that can promote cancer cell survival and angiogenesis.[7]

GPR81_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Lactate Lactate GPR81 GPR81 (HCA1) Lactate->GPR81 binds HIF1a HIF-1α Stabilization Lactate->HIF1a promotes Gi Gi GPR81->Gi activates AC Adenylyl Cyclase Gi->AC inhibits PI3K_Akt PI3K/Akt Pathway Gi->PI3K_Akt activates cAMP cAMP AC->cAMP produces cAMP->PI3K_Akt influences PI3K_Akt->HIF1a CellSurvival Cell Survival & Proliferation PI3K_Akt->CellSurvival VEGF VEGF Expression HIF1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: Lactate-GPR81 signaling cascade.

Lactate and HIF-1α Stabilization

In some cancer cells, lactate can stabilize the Hypoxia-Inducible Factor 1-alpha (HIF-1α) even under normoxic conditions.[1][8] This occurs because the conversion of lactate to pyruvate by LDH can inhibit prolyl hydroxylases (PHDs), the enzymes responsible for HIF-1α degradation.[1] Stabilized HIF-1α then promotes the expression of genes involved in glycolysis, angiogenesis (e.g., VEGF), and metastasis.[3]

Experimental Workflows and Logical Relationships

The study of lactate metabolism in cell lines involves a series of interconnected experimental procedures and leads to a deeper understanding of the functional consequences of altered metabolism.

Experimental_Workflow cluster_culture Cell Culture cluster_analysis Metabolite & Protein Analysis cluster_interpretation Data Interpretation Culture Culture of MCF-10A, MCF-7, & MDA-MB-231 cell lines Tracer Incubation with 13C-labeled Lactate Culture->Tracer Lysate Cell Lysis Culture->Lysate Extraction Metabolite Extraction Tracer->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS MFA Metabolic Flux Analysis LCMS->MFA Interpretation Comparative Analysis of Lactate Utilization MFA->Interpretation WB Western Blot (MCTs, LDHs) Lysate->WB WB->Interpretation

Caption: Experimental workflow for comparative metabolomics.

The metabolic differences observed between the cell lines have significant functional consequences, contributing to the distinct phenotypes of normal-like and cancerous cells.

Logical_Relationship cluster_metabolism Lactate Metabolism cluster_signaling Signaling & Gene Expression cluster_phenotype Cellular Phenotype Lactate_Prod High Glycolysis & Lactate Production (Warburg Effect) GPR81_Sig GPR81 Signaling Lactate_Prod->GPR81_Sig HIF1a_Stab HIF-1α Stabilization Lactate_Prod->HIF1a_Stab MCT_Exp Differential MCT Expression MCT_Exp->GPR81_Sig LDH_Iso LDH Isoform Shift (LDHA vs. LDHB) LDH_Iso->HIF1a_Stab Gene_Exp Altered Gene Expression (e.g., VEGF) GPR81_Sig->Gene_Exp HIF1a_Stab->Gene_Exp Phenotype Increased Proliferation, Angiogenesis, & Metastasis Gene_Exp->Phenotype

Caption: Lactate metabolism and its impact on cancer phenotype.

Experimental Protocols

13C-Lactate Metabolic Flux Analysis using LC-MS

This protocol outlines the general steps for tracing the metabolic fate of lactate in cultured cells.

  • Cell Culture and Labeling:

    • Seed MCF-10A, MCF-7, and MDA-MB-231 cells in 6-well plates and culture to approximately 80% confluency.

    • Remove the standard culture medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Add fresh medium containing a known concentration of [U-13C]-Lactate. The concentration should be physiologically relevant (e.g., 10-20 mM).

    • Incubate the cells for a defined period (e.g., 24 hours) to allow for the uptake and metabolism of the labeled lactate.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Incubate at -20°C for at least 1 hour to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

  • LC-MS/MS Analysis:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Resuspend the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis (e.g., 50% acetonitrile).

    • Inject the sample into an LC-MS/MS system equipped with a suitable column for separating polar metabolites (e.g., a HILIC column).

    • Acquire data in full scan mode to detect all 13C-labeled isotopologues of downstream metabolites (e.g., pyruvate, citrate, glutamate).

  • Data Analysis:

    • Process the raw LC-MS data to identify and quantify the different isotopologues of key metabolites.

    • Correct for the natural abundance of 13C.

    • Use metabolic flux analysis software to calculate the relative contribution of lactate to various metabolic pathways, such as the TCA cycle.

Western Blot Analysis of MCT and LDH Expression

This protocol describes the detection and quantification of MCT and LDH protein levels.

  • Cell Lysis:

    • Culture MCF-10A, MCF-7, and MDA-MB-231 cells to 80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and heat at 95°C for 5 minutes to denature the proteins.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for MCT1, MCT4, LDHA, and LDHB overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Quantification:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

The comparative metabolomic analysis of lactate utilization in normal-like and cancerous breast cell lines reveals a profound metabolic reprogramming in cancer. Highly aggressive cancer cells, such as the MDA-MB-231 line, exhibit a strong "Warburg-like" phenotype, characterized by high rates of glycolysis and lactate production, and an expression profile of MCTs and LDHs that favors lactate export. In contrast, MCF-7 cells, while also glycolytic, retain the capacity for lactate uptake and oxidation. This metabolic flexibility, coupled with lactate's role as a signaling molecule, underscores its central importance in the tumor microenvironment. Understanding these cell line-specific differences in lactate metabolism is critical for the development of targeted therapies aimed at disrupting the metabolic symbiosis within tumors and inhibiting cancer progression.

References

A Researcher's Guide to Validating Analytical Methods for the Absolute Quantification of d3-Lactate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of stable isotope-labeled compounds is paramount for pharmacokinetic, pharmacodynamic, and metabolic studies. This guide provides a comparative overview of analytical methodologies for the absolute quantification of d3-lactate, a deuterated analog of lactate, often utilized as a tracer in metabolic research.

This document outlines the key performance characteristics of the predominant analytical technique, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and offers insights into Nuclear Magnetic Resonance (NMR) spectroscopy as a viable alternative. Detailed experimental protocols and expected validation parameters are presented to aid in the establishment and validation of robust analytical methods for d3-lactate quantification in biological matrices.

Method Comparison: LC-MS/MS and NMR Spectroscopy

The choice of analytical technique for d3-lactate quantification is critical and depends on the specific requirements of the study, such as sensitivity, sample throughput, and the need for structural information.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, specificity, and throughput. In the context of d3-lactate, LC-MS/MS is frequently employed for the quantification of endogenous lactate, utilizing d3-lactate as an internal standard.[1] This widespread use indicates its suitability for the direct, absolute quantification of d3-lactate as the primary analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a non-destructive analytical approach that can provide detailed structural information and quantification without the need for extensive sample preparation and chromatographic separation. While less sensitive than LC-MS/MS, NMR can be a powerful tool for metabolic flux analysis and can be adapted for the absolute quantification of d3-lactate, particularly at higher concentrations.

Performance Characteristics of Analytical Methods

The validation of an analytical method is crucial to ensure the reliability and accuracy of the obtained data. The following tables summarize the typical performance characteristics for the absolute quantification of d3-lactate using LC-MS/MS, based on established methodologies for similar deuterated compounds and the use of d3-lactate as an internal standard in lactate assays.

Table 1: LC-MS/MS Method Performance Characteristics for d3-Lactate Quantification

ParameterTypical Performance
Linearity (R²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 - 10 µmol/L
Upper Limit of Quantification (ULOQ) 500 - 1000 µmol/L
Intra-assay Precision (%CV) < 15%
Inter-assay Precision (%CV) < 15%
Accuracy (% Bias) ± 15%
Matrix Effect Monitored and within acceptable limits
Recovery Consistent and reproducible

Note: These values are indicative and may vary depending on the specific matrix, instrumentation, and sample preparation method.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable quantification. Below are representative experimental protocols for the analysis of d3-lactate using LC-MS/MS.

LC-MS/MS Protocol for d3-Lactate Quantification in Plasma

1. Sample Preparation:

  • Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold methanol containing a suitable internal standard (e.g., 13C3-lactate).

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

  • Column: A chiral column, such as an Astec Chirobiotic™ R, is recommended to separate d- and l-lactate if necessary.[2][3]

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water with a suitable modifier (e.g., ammonium acetate) is often used.[4]

  • Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for example, 25°C.

  • Injection Volume: Inject 5-10 µL of the reconstituted sample.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative or positive ion mode can be used.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for d3-lactate and the internal standard. For example, for d3-lactate, a potential transition could be m/z 92.1 -> 45.1.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximal signal intensity.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the key steps in the quantification of d3-lactate.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation (e.g., with Methanol) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Evaporation Evaporation to Dryness SupernatantCollection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (LC Separation) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Absolute Quantification of d3-Lactate CalibrationCurve->Quantification

Caption: Experimental workflow for d3-lactate quantification.

signaling_pathway cluster_validation Method Validation Parameters cluster_criteria Acceptance Criteria Linearity Linearity & Range Linearity_Criteria R² > 0.99 Linearity->Linearity_Criteria Accuracy Accuracy Accuracy_Criteria ±15% of Nominal Accuracy->Accuracy_Criteria Precision Precision (Intra- & Inter-assay) Precision_Criteria CV < 15% Precision->Precision_Criteria LLOQ Lower Limit of Quantification (LLOQ) LLOQ_Criteria S/N > 10, CV < 20% LLOQ->LLOQ_Criteria Selectivity Selectivity & Specificity Selectivity_Criteria No interference at analyte retention time Selectivity->Selectivity_Criteria MatrixEffect Matrix Effect MatrixEffect_Criteria Within acceptable range MatrixEffect->MatrixEffect_Criteria Stability Stability Stability_Criteria Analyte stable under storage & processing Stability->Stability_Criteria

References

A Comparative Guide to In Vivo Studies Using Sodium DL-Lactate-d3: Reproducibility and Variability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium DL-Lactate-d3 is a stable isotope-labeled tracer for in vivo metabolic research. Its use allows for the tracking of lactate metabolism and its contribution to various metabolic pathways. A critical consideration for any tracer is the reproducibility and variability of the data it generates. This guide explores these aspects by drawing parallels with similar, more extensively studied lactate tracers. The primary sources of variability in such studies stem from the biological differences between subjects and the technical aspects of tracer administration and sample analysis.

Data on Variability in Lactate Tracer Studies

The following table summarizes data on variability observed in in vivo studies using lactate tracers. This data, while not specific to this compound, provides a reasonable expectation for the variability one might encounter.

ParameterTracer UsedAnimal ModelMean ValueStandard Deviation / ErrorReference
Cerebral Lactate UptakeHyperpolarized [1-13C]lactateMouse-Variations of <40 nmol can be detected[1]
Pyruvate-to-Lactate RatioHyperpolarized [1-13C]lactateMouse (NMRI vs. C57BL/6)Strain-dependentp < 0.05 between strains[1]
2H-labeled Lactate Concentration (Untreated)[6,6'-2H2]glucoseIn vitro (AML cells)3.2 mM±0.4 mM[2]
2H-labeled Lactate Concentration (24h treated)[6,6'-2H2]glucoseIn vitro (AML cells)4.0 mM±0.6 mM[2]
2H-labeled Lactate Concentration (48h treated)[6,6'-2H2]glucoseIn vitro (AML cells)1.6 mM±0.4 mM[2]
Extracellular Lactate (Untreated)[6,6'-2H2]glucoseIn vitro (AML cells)11.3 mM±1.0 mM[2]
Extracellular Lactate (48h treated)[6,6'-2H2]glucoseIn vitro (AML cells)7.0 mM±2.1 mM[2]

Note: The in vitro data is included to provide a baseline for expected measurement variability under controlled conditions. In vivo studies will inherently have higher variability due to physiological differences.

Experimental Protocols

Detailed experimental protocols are crucial for ensuring reproducibility. Below are generalized protocols for in vivo studies using deuterated lactate tracers, based on methodologies reported in the literature for similar compounds.

Protocol 1: In Vivo Administration and Sample Collection for Deuterated Lactate Tracer Analysis

1. Animal Model:

  • Select appropriate animal model (e.g., C57BL/6 mouse).

  • Acclimatize animals to the experimental environment.

  • Fast animals overnight, if required by the study design, to reduce variability in baseline metabolite levels.

2. Tracer Preparation and Administration:

  • Prepare a sterile solution of this compound in saline. A typical concentration for intravenous injection is 60 mM.[3][4]

  • Administer the tracer via a tail-vein catheter. The injection volume should be precise (e.g., 0.2 mL) and delivered over a consistent time frame (e.g., 10 seconds).[3][4]

3. Sample Collection:

  • Collect blood samples at predetermined time points post-injection via a separate catheter or through cardiac puncture for terminal studies.

  • For tissue analysis, euthanize the animal at the desired time point and rapidly excise and freeze-clamp the tissues of interest to halt metabolic activity.

4. Sample Processing and Analysis:

  • Extract metabolites from blood plasma or tissues using appropriate solvent precipitation methods (e.g., methanol/chloroform/water).

  • Analyze the extracts using mass spectrometry (GC-MS or LC-MS/MS) to quantify the enrichment of deuterated lactate and its downstream metabolites.[5][6][7]

Protocol 2: Hyperpolarized L-[1-13C,U-2H]Lactate for In Vivo MR Spectroscopy

This protocol is for a more advanced technique but provides insights into the use of deuterated lactate.

1. Hyperpolarization:

  • Prepare a sample of L-[1-13C,U-2H]lactate for dynamic nuclear polarization.

  • Dissolve the hyperpolarized sample in a suitable buffer (e.g., PBS) to a concentration of approximately 60 mM.[3][4]

2. In Vivo MR Spectroscopy:

  • Anesthetize the animal and position it within the MR scanner.

  • Inject the hyperpolarized lactate solution intravenously.[3][4]

  • Acquire dynamic 13C MR spectra to monitor the conversion of lactate to other metabolites in real-time.[3][4]

Key Considerations for Reproducibility and Variability

  • D- and L-Lactate Metabolism: Sodium DL-Lactate is a racemic mixture. Mammalian lactate dehydrogenase (LDH) is specific for L-lactate.[8] D-lactate is metabolized by a different mitochondrial enzyme, D-2-hydroxyacid dehydrogenase, at a slower rate.[9] This differential metabolism of the two isomers can be a source of variability and must be accounted for in data analysis.

  • Tracer Purity: The isotopic and chemical purity of this compound is critical. Impurities can interfere with analytical measurements.

  • Animal Handling and Physiology: Stress, diet, and the microbiome of the animals can all influence lactate metabolism and introduce variability.[9]

  • Analytical Technique: The choice of analytical method (e.g., GC-MS vs. LC-MS/MS) and the specifics of the method (e.g., derivatization, ionization source) can impact the precision and accuracy of the measurements.[5]

Signaling Pathways and Experimental Workflows

Lactate is not just a metabolic byproduct but also a signaling molecule that can influence various cellular processes.[10][11][12]

Experimental Workflow for a Typical In Vivo Tracer Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Animal Acclimatization & Fasting tracer_admin Tracer Administration (e.g., IV Injection) animal_prep->tracer_admin tracer_prep Tracer Solution Preparation tracer_prep->tracer_admin sample_collect Blood/Tissue Collection tracer_admin->sample_collect metabolite_extract Metabolite Extraction sample_collect->metabolite_extract ms_analysis Mass Spectrometry Analysis metabolite_extract->ms_analysis data_analysis Data Analysis & Interpretation ms_analysis->data_analysis

Caption: A typical experimental workflow for an in vivo study using a deuterated lactate tracer.

Lactate Metabolism and Signaling Pathway

G cluster_cell Cell Lactate_in Extracellular DL-Lactate-d3 MCT MCT Lactate_in->MCT Transport L_Lactate Intracellular L-Lactate-d3 MCT->L_Lactate D_Lactate Intracellular D-Lactate-d3 MCT->D_Lactate Pyruvate Pyruvate-d3 L_Lactate->Pyruvate L-LDH Signaling Signaling Pathways (e.g., mTOR, HIF-1α) L_Lactate->Signaling D_Lactate->Pyruvate D-2-HGDH TCA TCA Cycle Pyruvate->TCA

Caption: Simplified diagram of DL-Lactate-d3 metabolism and its influence on signaling pathways within a cell.

Conclusion

While direct data on the in vivo reproducibility and variability of this compound is limited, by examining studies on analogous deuterated and isotopically labeled lactate tracers, researchers can anticipate the potential sources of variability and design their experiments accordingly. Careful attention to experimental protocols, including animal handling, tracer administration, and sample analysis, is paramount to obtaining reproducible and reliable data. The distinct metabolism of D- and L-lactate isomers is a key factor to consider when using a DL-lactate tracer. By understanding these factors, researchers can effectively utilize this compound to gain valuable insights into in vivo lactate metabolism and its role in health and disease.

References

Lactate Kinetics: A Tale of Two Tissues - Healthy vs. Diseased Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison for Researchers, Scientists, and Drug Development Professionals

Lactate, once dismissed as a mere metabolic waste product of anaerobic glycolysis, is now recognized as a critical player in cellular bioenergetics and signaling. Its kinetics—production, transport, and utilization—are tightly regulated in healthy tissues but become significantly dysregulated in various disease states. This guide provides an objective comparison of lactate kinetics in healthy versus diseased tissue models, supported by experimental data and detailed methodologies, to empower researchers in their quest for novel therapeutic interventions.

At a Glance: Lactate's Dueling Roles

In healthy tissues, lactate operates as a key metabolic fuel and signaling molecule, participating in processes like the Cori cycle and the astrocyte-neuron lactate shuttle.[1][2][3] However, in diseased tissues, particularly in cancer and inflammatory conditions, lactate metabolism is reprogrammed to support pathological processes such as cell proliferation, immune evasion, and tissue remodeling.[1][4][5][6]

Quantitative Comparison of Lactate Kinetics

The following tables summarize key quantitative differences in lactate kinetics between healthy and various diseased tissue models.

Table 1: Typical Lactate Concentrations

Tissue TypeConditionLactate Concentration (mM)Reference
Blood (arterial)Healthy (Resting)1.5 - 3[7]
Skeletal MuscleHealthy (Resting)~1[8]
Skeletal MuscleHealthy (Intense Exercise)15 - 25[6]
Tumor MicroenvironmentCancerUp to 40[7]
BloodSepsis/Septic Shock> 2 (often significantly higher)[9][10]
BrainHealthy~1-2[11]
Inflamed TissueInflammation5 - 15[6][12]

Table 2: Key Transporters and Enzymes

MoleculeHealthy Tissue FunctionDiseased Tissue (e.g., Cancer) AlterationKinetic Parameters (Km for Lactate)
MCT1 (Monocarboxylate Transporter 1) Primarily lactate uptake in oxidative tissues (heart, red skeletal muscle).[8][13]Upregulated in oxidative cancer cells for lactate uptake ("reverse Warburg effect").[14][15]3.5 - 8.3 mM[13]
MCT4 (Monocarboxylate Transporter 4) Primarily lactate export from glycolytic tissues (white skeletal muscle).[13][16]Upregulated in glycolytic cancer cells for lactate extrusion.[14][15]25 - 31 mM[13]
LDH-A (Lactate Dehydrogenase A) Converts pyruvate to lactate.Upregulated in cancer cells to drive lactate production.[14]-
LDH-B (Lactate Dehydrogenase B) Converts lactate to pyruvate.Upregulated in oxidative cancer cells to utilize lactate.[14]-

Signaling Pathways: Lactate as a Messenger

Lactate is not just a metabolite; it's a signaling molecule that can influence gene expression and cellular function.

Lactate-Mediated Signaling in Cancer

In the tumor microenvironment, high lactate levels contribute to cancer progression through various signaling pathways.

lactate_cancer_signaling Lactate Signaling in Cancer Progression Lactate High Extracellular Lactate HIF1a HIF-1α Stabilization Lactate->HIF1a GPR81 GPR81 Activation Lactate->GPR81 Immune_Suppression Immune Suppression (e.g., T-cell inhibition) Lactate->Immune_Suppression Histone_Lactylation Histone Lactylation (Epigenetic Regulation) Lactate->Histone_Lactylation Angiogenesis Angiogenesis (VEGF production) HIF1a->Angiogenesis GPR81->Immune_Suppression Metastasis Metastasis Immune_Suppression->Metastasis Angiogenesis->Metastasis

Caption: Lactate signaling pathways promoting cancer progression.

Experimental Workflows and Methodologies

Understanding lactate kinetics requires specialized experimental techniques. Below are overviews of key methodologies.

Measuring Lactate Flux with Isotope Tracers

This technique allows for the quantification of lactate production, clearance, and oxidation rates in vivo.

lactate_tracer_workflow Workflow for Isotope Tracer-Based Lactate Flux Measurement Subject Animal Model or Human Subject Infusion Infusion of Labeled Lactate (e.g., [3-13C]lactate) Subject->Infusion Sampling Serial Blood Sampling Infusion->Sampling Analysis Mass Spectrometry or NMR Spectroscopy (Isotopic Enrichment) Sampling->Analysis Calculation Calculate Lactate Appearance (Ra), Disappearance (Rd), and Clearance (MCR) Analysis->Calculation

Caption: Experimental workflow for measuring lactate kinetics using isotope tracers.

Detailed Protocol: Isotope Tracer Studies for Lactate Flux

  • Subject Preparation: The subject (animal or human) is fasted overnight to achieve a metabolic baseline. Catheters are inserted for tracer infusion and blood sampling.

  • Tracer Infusion: A primed-continuous infusion of a stable isotope-labeled lactate (e.g., [3-¹³C]lactate) is administered. The priming dose rapidly brings the tracer to a steady-state concentration in the blood, which is then maintained by the continuous infusion.

  • Blood Sampling: Arterial or venous blood samples are collected at regular intervals before and during the tracer infusion to measure lactate concentration and isotopic enrichment.

  • Sample Analysis: Blood samples are deproteinized, and the isotopic enrichment of lactate is determined using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

  • Kinetic Modeling: The rates of lactate appearance (Ra), disappearance (Rd), and metabolic clearance rate (MCR) are calculated using steady-state equations.

The Lactate Clamp Technique

The lactate clamp is a powerful method to assess whole-body lactate utilization at a fixed blood lactate concentration.[17][18]

Detailed Protocol: Lactate Clamp

  • Subject Preparation: Similar to tracer studies, subjects are typically fasted, and catheters are placed for lactate infusion and blood sampling.

  • Target Lactate Concentration: A target blood lactate concentration is chosen.

  • Primed-Continuous Lactate Infusion: A priming dose of lactate is given to rapidly raise the blood lactate concentration to the target level. A variable-rate continuous infusion of lactate is then started.

  • Blood Lactate Monitoring: Blood lactate is measured frequently (e.g., every 5-10 minutes).

  • Infusion Rate Adjustment: The lactate infusion rate is adjusted based on the blood lactate measurements to "clamp" the concentration at the target level.

  • Calculating Utilization: At steady state, the lactate infusion rate is equal to the whole-body lactate utilization rate.

Lactate Shuttles: Inter- and Intracellular Transport

The concept of lactate shuttles describes the movement of lactate between producer and consumer cells, both within the same tissue and between different organs.

The Cell-Cell Lactate Shuttle

This shuttle is prominent in skeletal muscle, where glycolytic fibers produce lactate that is then taken up and oxidized by adjacent oxidative fibers.[2][13] A similar shuttle exists in tumors, where glycolytic cancer cells "feed" lactate to oxidative cancer cells.[14][15][19]

cell_cell_lactate_shuttle Cell-Cell Lactate Shuttle cluster_glycolytic Glycolytic Cell (e.g., White Muscle Fiber, Warburg-phenotype Cancer Cell) cluster_oxidative Oxidative Cell (e.g., Red Muscle Fiber, Reverse Warburg-phenotype Cancer Cell) Glucose_in Glucose Glycolysis Glycolysis Glucose_in->Glycolysis Pyruvate_gly Pyruvate Glycolysis->Pyruvate_gly Lactate_gly Lactate Pyruvate_gly->Lactate_gly MCT4 MCT4 Lactate_gly->MCT4 MCT1 MCT1 MCT4->MCT1 Lactate Shuttle Lactate_ox Lactate MCT1->Lactate_ox Pyruvate_ox Pyruvate Lactate_ox->Pyruvate_ox TCA TCA Cycle & Oxidative Phosphorylation Pyruvate_ox->TCA

Caption: The cell-cell lactate shuttle between a glycolytic and an oxidative cell.

Conclusion

The study of lactate kinetics has unveiled a complex and context-dependent role for this multifaceted molecule. In healthy tissues, it is a vital component of efficient energy metabolism. In contrast, diseased tissues, particularly cancers, hijack and remodel lactate metabolism to fuel their growth and create a favorable microenvironment. A thorough understanding of these divergent kinetics, aided by the experimental approaches outlined in this guide, is paramount for the development of next-generation therapies that target metabolic vulnerabilities in disease.

References

A Comparative Analysis of d3-lactate MRS and Hyperpolarized 13C-pyruvate MRS for Metabolic Imaging

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of in vivo metabolic imaging, both d3-lactate Magnetic Resonance Spectroscopy (MRS) and hyperpolarized 13C-pyruvate MRS have emerged as powerful techniques for researchers, scientists, and drug development professionals. These methods offer unique insights into cellular metabolism, particularly the conversion of pyruvate to lactate, a key process in both normal physiology and various pathological states, including cancer and neurological disorders. This guide provides an objective comparison of these two techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific research questions.

Introduction to the Techniques

d3-lactate MRS , also known as Deuterium Metabolic Imaging (DMI), is an innovative MR-based method for non-invasively mapping metabolism in three dimensions.[1] This technique involves the administration of a deuterium-labeled substrate, such as [6,6-2H2]-glucose, which is then metabolized in the body.[1] The downstream metabolic products, including deuterated lactate, are subsequently detected using deuterium MR spectroscopy.[1] DMI provides a means to study metabolic pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle, over a period of time to reach a steady-state.[1][2]

Hyperpolarized 13C-pyruvate MRS is a novel imaging modality that dramatically enhances the signal of 13C-labeled substrates, most commonly [1-13C]pyruvate.[3][4] This is achieved through a process called dynamic nuclear polarization (DNP), which increases the MR signal by over 10,000-fold.[4] Following intravenous injection, the hyperpolarized pyruvate is rapidly taken up by tissues and its conversion to metabolites like [1-13C]lactate, [1-13C]alanine, and 13C-bicarbonate can be monitored in real-time.[3][5][6] This technique allows for the dynamic assessment of metabolic fluxes.

Quantitative Data Comparison

The following table summarizes key quantitative parameters for d3-lactate MRS and hyperpolarized 13C-pyruvate MRS, compiled from various studies. It is important to note that these values can vary depending on the specific experimental setup, instrumentation, and biological system under investigation.

Parameterd3-lactate MRS (DMI)Hyperpolarized 13C-pyruvate MRS
Tracer Deuterium-labeled substrates (e.g., [6,6-2H2]-glucose)Hyperpolarized 13C-labeled substrates (e.g., [1-13C]pyruvate)
Signal Enhancement None (relies on natural abundance and substrate enrichment)>10,000-fold via Dynamic Nuclear Polarization (DNP)[4]
Temporal Resolution Minutes to hours (for steady-state imaging)[1]Seconds (for real-time metabolic flux)[3][7]
Spatial Resolution Milliliters (e.g., 3.3 mL with 10-min acquisition at 3T)[8]Millimeters (e.g., 1.25 x 1.25 x 1.25 mm³)[7]
Typical Tracer Administration Oral or intravenous infusion[1]Intravenous bolus injection[9]
Observation Window Long (hours), allows for steady-state measurements[1][2]Short (1-2 minutes) due to hyperpolarization decay[8]
Metabolic Information Steady-state concentrations and metabolic maps (e.g., lactate/glutamate ratio)[2]Real-time metabolic conversion rates (e.g., pyruvate-to-lactate flux)[4][5]
Clinical Translatability Relatively straightforward implementation on clinical scanners[10]Requires specialized hyperpolarizer equipment, making it more complex and costly[8]

Experimental Protocols

d3-lactate MRS (Deuterium Metabolic Imaging)

The experimental protocol for DMI typically involves the following steps:

  • Substrate Administration: A deuterium-labeled substrate, such as [6,6-2H2]-glucose, is administered to the subject. This can be done orally or via intravenous infusion to achieve and maintain a stable concentration of the labeled substrate in the blood.[1]

  • Metabolic Period: A waiting period of 30-90 minutes allows for the substrate to be metabolized into downstream products like deuterated lactate and glutamate.[1][10] For dynamic studies, data acquisition can begin immediately after administration.

  • Data Acquisition: 3D MR spectroscopic imaging (MRSI) data is acquired using a deuterium (2H) RF coil. A simple pulse-acquire sequence with phase-encoding gradients is typically used to obtain spatially resolved deuterium spectra.[1]

  • Data Processing and Analysis: The acquired 2H-MRSI data is processed to quantify the spectral signals at each spatial location. This involves spectral fitting to determine the concentrations of the deuterated substrate and its metabolic products. The results are often displayed as color-coded metabolic maps overlaid on anatomical MR images.[1]

Hyperpolarized 13C-pyruvate MRS

The protocol for hyperpolarized 13C-pyruvate MRS is a multi-step process:

  • Hyperpolarization: A sample of [1-13C]pyruvic acid is hyperpolarized using a dynamic nuclear polarization (DNP) system. This process takes place at low temperatures (around 1K) and in a high magnetic field.

  • Dissolution and Injection: The hyperpolarized sample is rapidly dissolved in a superheated aqueous solution to create an injectable solution. This solution is then rapidly transported and intravenously injected as a bolus into the subject.[9]

  • Data Acquisition: Immediately following the injection, dynamic 13C MRSI or spectroscopy data is acquired. Fast imaging sequences are used to capture the rapid conversion of hyperpolarized [1-13C]pyruvate to its metabolic products before the hyperpolarized signal decays.[7][11]

  • Data Analysis: The time-resolved 13C spectra are analyzed to quantify the signals from pyruvate and its metabolites (lactate, alanine, bicarbonate) over time. Kinetic modeling can be applied to these dynamic data to calculate the apparent conversion rates (e.g., kPL for pyruvate-to-lactate conversion).[4][5]

Visualizations

glycolysis_pathway cluster_dmi d3-lactate MRS (DMI) cluster_hp Hyperpolarized 13C-MRS d_Glucose [6,6-2H2]-Glucose d_Lactate d3-Lactate d_Glucose->d_Lactate Glycolysis hp_Pyruvate [1-13C]Pyruvate hp_Lactate [1-13C]Lactate hp_Pyruvate->hp_Lactate LDH

Metabolic pathways traced by each technique.

experimental_workflows cluster_dmi_workflow d3-lactate MRS (DMI) Workflow cluster_hp_workflow Hyperpolarized 13C-pyruvate MRS Workflow dmi1 1. Administer [6,6-2H2]-Glucose dmi2 2. Metabolic Uptake & Conversion (30-90 min) dmi1->dmi2 dmi3 3. Acquire 2H MRSI Data dmi2->dmi3 dmi4 4. Generate Steady-State Metabolic Maps dmi3->dmi4 hp1 1. Hyperpolarize [1-13C]Pyruvate hp2 2. Dissolve & Inject hp1->hp2 hp3 3. Acquire Dynamic 13C MRSI Data hp2->hp3 hp4 4. Calculate Real-Time Metabolic Flux hp3->hp4

Comparison of experimental workflows.

Conclusion

Both d3-lactate MRS and hyperpolarized 13C-pyruvate MRS are powerful techniques for in vivo metabolic imaging, each with its own set of advantages and limitations. DMI offers a less technically demanding approach to obtaining steady-state metabolic maps, making it more readily translatable to standard clinical MRI systems. In contrast, hyperpolarized 13C-pyruvate MRS provides unparalleled sensitivity for the real-time measurement of metabolic fluxes, albeit with the requirement of specialized and costly equipment. The choice between these two methods will ultimately depend on the specific biological question, the required temporal and spatial resolution, and the available resources. For studies focused on steady-state metabolic phenotypes, DMI is a robust option. For investigations into rapid metabolic dynamics and enzymatic conversions, hyperpolarized 13C-pyruvate MRS remains the gold standard.

References

Unveiling the Connection: A Comparative Guide to d3-Lactate Uptake and Monocarboxylate Transporter Expression

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the dynamics of lactate transport is crucial for dissecting cellular metabolism in both healthy and diseased states. This guide provides a comprehensive comparison of d3-lactate uptake with the expression of its primary transporters, the monocarboxylate transporters (MCTs), supported by experimental data and detailed protocols.

The transport of lactate across the plasma membrane is a critical process in cellular bioenergetics, particularly in tissues with high metabolic rates and in the tumor microenvironment. The MCT family, especially isoforms MCT1, MCT2, and MCT4, are the principal facilitators of this transport. The use of stable isotope-labeled lactate, such as d3-lactate, allows for precise tracing of its uptake and metabolism. This guide explores the direct correlation between the expression levels of different MCT isoforms and the corresponding kinetics of d3-lactate uptake.

Quantitative Comparison of MCT Isoforms and Lactate Uptake

The efficiency of d3-lactate uptake is directly linked to the expression and kinetic properties of the present MCT isoforms. The following table summarizes key quantitative data from studies investigating this relationship.

TransporterPredominant RoleApparent K_m for LactateApparent K_m for PyruvateKey Characteristics
MCT1 Lactate Uptake~3.5-5 mM[1][2]~0.5 mM[2]Ubiquitously expressed; high affinity for lactate and pyruvate. Ideal for uptake in tissues that utilize lactate as a fuel source.
MCT2 High-Affinity Lactate Uptake~0.5 mM[2]~0.05 mM[2]Highest affinity for lactate; predominantly found in neurons and testes.
MCT4 Lactate Efflux~17-34 mM[1]~4.2 mM[2]Lower affinity for lactate; highly expressed in glycolytic tissues like skeletal muscle and tumors for exporting excess lactate.

Alternative Lactate Transport Mechanisms

While MCTs are the primary mediators of lactate transport, other proteins can also facilitate this process, particularly under specific conditions.

Transporter FamilyExample MemberMechanismRelevance
Aquaporins AQP9Acts as a channel for neutral lactic acid molecules.[3]May contribute to lactate flux, especially in cells expressing high levels of AQP9.
Formate-Nitrite Transporters (FNTs) PfFNTFunctions as a lactate/H+ co-transporter, similar to MCTs.[3]Primarily found in microbes, but understanding their mechanism provides insights into the evolution of lactate transport.

Experimental Protocols

Accurate correlation of d3-lactate uptake with MCT expression relies on robust experimental methodologies. Below are detailed protocols for key experiments.

Protocol 1: d3-Lactate Uptake Assay using Mass Spectrometry

This protocol outlines the measurement of d3-lactate uptake in cultured cells.

  • Cell Culture: Plate cells of interest in 12-well plates and grow to confluence.

  • Equilibration: Wash cells with a glucose-free uptake buffer (e.g., 10 mM HEPES, 5 mM KCl, 100 mM NaCl, 1 mM MgCl2, pH 7.4).

  • Uptake Initiation: Replace the buffer with uptake buffer containing a known concentration of d3-lactate (e.g., 1 mM).

  • Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C. To determine initial uptake rates, it is crucial that the incubation time is short enough to prevent significant metabolism of the tracer.[4]

  • Uptake Termination: Rapidly wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular d3-lactate.

  • Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at -20°C for 30 minutes.

  • Sample Preparation: Scrape the cells and transfer the extract to a microcentrifuge tube. Centrifuge to pellet cellular debris.

  • LC-MS/MS Analysis: Analyze the supernatant for d3-lactate levels using an ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system.[5][6]

  • Data Normalization: Normalize the intracellular d3-lactate concentration to the total protein content of each well.

Protocol 2: Quantification of MCT Expression

This protocol details the quantification of MCT1 and MCT4 mRNA and protein levels.

A. Quantitative Real-Time PCR (qPCR) for mRNA Expression

  • RNA Extraction: Isolate total RNA from cultured cells or tissue samples using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase kit.

  • qPCR: Perform qPCR using primers specific for MCT1, MCT4, and a housekeeping gene (e.g., GAPDH, RPL13) for normalization.[7]

  • Data Analysis: Calculate the relative expression of MCT1 and MCT4 using the 2^-ΔΔCt method.

B. Western Blotting for Protein Expression

  • Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for MCT1, MCT4, and a loading control (e.g., β-actin). Subsequently, incubate with a corresponding secondary antibody.

  • Detection: Visualize the protein bands using an appropriate detection reagent (e.g., chemiluminescence).

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.[8]

Visualizing the Correlation: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the signaling pathways that regulate MCT expression.

G Experimental Workflow: Correlating d3-Lactate Uptake with MCT Expression cluster_0 Cell Culture & Treatment cluster_1 d3-Lactate Uptake Assay cluster_2 MCT Expression Analysis cluster_3 Data Analysis & Correlation cell_culture Plate and grow cells treatment Optional: Treat with agents to modulate MCT expression cell_culture->treatment uptake Incubate with d3-Lactate treatment->uptake rna_extraction RNA Extraction treatment->rna_extraction protein_extraction Protein Extraction treatment->protein_extraction extraction Metabolite Extraction uptake->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Normalize and Quantify Data lcms->data_analysis qpcr qPCR rna_extraction->qpcr qpcr->data_analysis western_blot Western Blot protein_extraction->western_blot western_blot->data_analysis correlation Correlate d3-Lactate Uptake with MCT Expression Levels data_analysis->correlation

Caption: Experimental workflow for correlating d3-lactate uptake with MCT expression.

G Signaling Pathways Regulating MCT1 Expression PMA PMA PKC PKC PMA->PKC activates Forskolin Forskolin PKA PKA Forskolin->PKA activates Hypoxia Hypoxia NFkB NF-κB Hypoxia->NFkB activates p53 p53 Hypoxia->p53 activates MCT1_expression MCT1 Gene Expression PKC->MCT1_expression increases PKA->MCT1_expression decreases NFkB->MCT1_expression increases (in p53-null cells) p53->MCT1_expression decreases Lactate_uptake Lactate Uptake MCT1_expression->Lactate_uptake determines

Caption: Key signaling pathways that modulate the expression of MCT1.[9][10]

References

Safety Operating Guide

Proper Disposal of Sodium DL-Lactate-d3: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Sodium DL-Lactate-d3. The following procedures are based on established guidelines for the handling of chemical waste and are intended to ensure the safety of laboratory personnel and minimize environmental impact.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures safe handling.

PPE Category Specific Recommendations
Hand Protection Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact.
Eye Protection Use safety glasses with side-shields or chemical goggles.
Skin and Body A lab coat or other protective clothing should be worn to prevent skin exposure.
Respiratory In case of insufficient ventilation or potential for aerosol generation, use a NIOSH/MSHA or European Standard EN 136 approved respirator.

II. Step-by-Step Disposal Procedure

The disposal of this compound, like many laboratory chemicals, must be handled in a controlled and compliant manner. It is imperative to avoid release into the environment[1][2].

  • Consult Local Regulations : Waste disposal regulations can vary significantly by region. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Waste materials should be disposed of under conditions that meet Federal, State, and local environmental control regulations[1].

  • Waste Collection :

    • Collect unused this compound and any contaminated materials (e.g., paper towels, absorbent pads) in a designated and properly labeled chemical waste container.

    • The container should be compatible with the chemical and clearly marked with its contents.

  • Engage a Licensed Disposal Service : It is recommended to contact a licensed professional waste disposal service to handle the final disposal of this material[1]. These companies are equipped to manage chemical waste in an environmentally responsible and compliant manner. Offer surplus and non-recyclable solutions to a licensed disposal company[1].

  • Handling Spills : In the event of a spill, contain the material to prevent it from spreading.

    • For liquid spills, use an inert absorbent material such as sand, sawdust, or a universal binder[1].

    • Carefully sweep or scoop up the absorbed material and place it into a suitable container for disposal[3][4].

    • Clean the affected area thoroughly.

III. Chemical and Physical Properties

The following table summarizes key quantitative data for Sodium DL-Lactate, which is chemically similar to its deuterated form.

Property Value
Molecular Formula C3H5NaO3[3][4]
Molecular Weight 112.06 g/mol [2][3]
Appearance Light yellow, viscous liquid[4]
Boiling Point 140 °C / 284 °F[4]
Melting Point 17.2 °C / 63 °F[4]
Specific Gravity 1.33[4]
Water Solubility Miscible[4]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Need to Dispose of This compound ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe consult 2. Consult Institutional and Local Disposal Regulations ppe->consult collect 3. Collect Waste in a Labeled, Compatible Container consult->collect spill Spill Occurs collect->spill contact 4. Contact Licensed Waste Disposal Service collect->contact contain 3a. Contain Spill with Inert Absorbent spill->contain Yes spill->contact No contain->collect end End: Waste Properly Disposed contact->end

Caption: Workflow for the safe disposal of this compound.

Disclaimer: The disposal procedures outlined above are based on safety data sheets for Sodium DL-Lactate. While the chemical properties of the deuterated form are very similar, it is always best practice to consult the specific Safety Data Sheet (SDS) for this compound if available.

References

Personal protective equipment for handling Sodium DL-Lactate-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal protocols for Sodium DL-Lactate-d3, ensuring the safety of laboratory personnel and compliance with standard laboratory practices.

I. Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is essential to minimize exposure and ensure safety. The following PPE is recommended based on safety data sheets and general laboratory safety protocols.[1][2]

  • Eye and Face Protection: Safety glasses with side shields are mandatory to protect against potential splashes.[3][4] For larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety glasses.[2][4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or natural rubber, must be worn to prevent skin contact.[3][5] Always inspect gloves for tears or punctures before use.[3]

  • Body Protection: A standard laboratory coat should be worn to protect against spills. For procedures with a higher risk of significant spillage, a chemically resistant apron may be necessary.

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[5] However, if aerosols are generated or ventilation is poor, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[5]

II. Operational Plan: Step-by-Step Handling Procedure

Follow these steps for the safe handling of this compound in a laboratory setting:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Confirm that all necessary PPE is available and in good condition.

    • Review the Safety Data Sheet (SDS) for this compound before beginning work.[4]

  • Handling:

    • Wear the appropriate PPE as outlined in Section I.

    • Handle the substance in a well-ventilated area.

    • Avoid direct contact with the skin and eyes.[6] In case of accidental contact, rinse the affected area immediately with plenty of water for at least 15 minutes.[6]

    • Avoid inhalation of any mists or vapors.

    • Keep the container tightly closed when not in use.[6][7]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[7]

    • Keep the container tightly sealed to prevent contamination.[6]

    • Store away from incompatible materials.

III. Disposal Plan: Step-by-Step Waste Management

The proper disposal of this compound is crucial to prevent environmental contamination. While some sources indicate that dilute, non-hazardous aqueous waste may be suitable for sewer disposal in small quantities, it is best practice to treat all chemical waste with caution.[8][9][10] One Safety Data Sheet for a similar sodium lactate solution notes that it is toxic to aquatic life. Therefore, the following disposal protocol is recommended:

  • Waste Collection:

    • Collect all waste containing this compound, including unused material and contaminated disposables (e.g., pipette tips, gloves), in a designated and clearly labeled waste container.[9]

    • The container should be made of a material compatible with the chemical and have a secure lid.

  • Waste Segregation:

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[9]

  • Disposal Procedure:

    • Dispose of the collected waste through your institution's hazardous waste management program.

    • Follow all local, state, and federal regulations for chemical waste disposal.[11]

    • Do not pour this compound down the drain unless you have confirmed it is permissible under your local regulations and institutional policies.[8]

  • Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent (e.g., water). The rinsate should be collected and disposed of as chemical waste.[9] After rinsing, the container can typically be disposed of as non-hazardous waste.

IV. Quantitative Data Summary

The following table summarizes key quantitative data for a typical 60% w/w aqueous solution of Sodium DL-Lactate.

PropertyValue
Molecular Formula C3H5NaO3
Molecular Weight 112.06 g/mol
Physical State Viscous Liquid
Melting Point 17.2 °C / 63 °F
Boiling Point 140 °C / 284 °F
Flash Point Not Applicable
Vapor Pressure 14 mmHg @ 20 °C

Source: Fisher Scientific SDS[5]

V. Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_1 Review SDS prep_2 Don PPE (Gloves, Safety Glasses, Lab Coat) prep_1->prep_2 prep_3 Prepare Work Area prep_2->prep_3 handle_1 Dispense Chemical prep_3->handle_1 Proceed to handling handle_2 Perform Experiment handle_1->handle_2 handle_3 Securely Close Container handle_2->handle_3 disp_1 Collect Waste (incl. contaminated items) handle_3->disp_1 Proceed to disposal disp_2 Label Waste Container disp_1->disp_2 disp_3 Store for Pickup by Waste Management disp_2->disp_3

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.